molecular formula C6H11NO2 B7899956 Ethyl 2-aminocyclopropanecarboxylate

Ethyl 2-aminocyclopropanecarboxylate

Cat. No.: B7899956
M. Wt: 129.16 g/mol
InChI Key: YJRYAHXBMQIZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminocyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-aminocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYAHXBMQIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of Ethyl 2-Aminocyclopropanecarboxylate

[1]

Executive Summary

This compound is the ethyl ester derivative of 2-aminocyclopropanecarboxylic acid (2-ACPC) .[1] Unlike its regioisomer 1-aminocyclopropanecarboxylic acid (ACC), which is a plant metabolite involved in ethylene biosynthesis, the 2-amino isomer is primarily utilized in drug discovery as a conformationally restricted analogue of

1

The compound possesses two chiral centers at C1 and C2, giving rise to four stereoisomers: two cis enantiomers and two trans enantiomers. The trans isomer is frequently targeted for its potency as a selective GABA receptor agonist/antagonist. This guide focuses on the physicochemical characteristics, synthesis pathways, and handling protocols for researchers utilizing this scaffold.

Chemical Identity & Stereochemistry[2]

The physical state and properties of this compound are heavily dependent on its stereochemistry and salt form.

PropertyData
IUPAC Name This compound
Common Name 2-ACPC ethyl ester
Molecular Formula

Molecular Weight 129.16 g/mol (Free Base) 165.62 g/mol (HCl Salt)
CAS Number (Racemic trans) Not widely listed; often synthesized in situ
CAS Number (1S, 2S) 1983994-95-1
CAS Number (Acid precursor) 22059-21-8 (1-amino isomer often confused); 136315-71-4 (Boc-trans-2-amino acid)
Stereochemical Configuration

The cyclopropane ring imposes rigid stereochemistry. The trans isomers are thermodynamically more stable than the cis isomers.

  • Trans-isomer : Amino and Carboxyl groups on opposite faces.

  • Cis-isomer : Amino and Carboxyl groups on the same face (prone to intramolecular lactamization if hydrolyzed).

Physical & Thermodynamic Properties[1][4][5][6][7][8]

Note on Data Availability : While the parent acid (2-ACPC) is a high-melting solid (MP > 200°C), the ethyl ester free base is an oil at room temperature. Commercial forms are typically supplied as the Hydrochloride (HCl) salt to ensure stability.

Table 1: Physicochemical Constants[1]
PropertyValue / ObservationCondition / Note
Physical State (Free Base) Colorless to pale yellow liquidViscous oil; prone to oxidation/hydrolysis.[1]
Physical State (HCl Salt) White crystalline solidHygroscopic.
Melting Point (HCl Salt) 135 – 145 °C (Estimated)Based on analogous trans-2-aminocyclopentane esters; precise experimental value varies by enantiopurity.
Boiling Point (Free Base) ~60 – 70 °C @ 0.5 mmHgPredicted. Distillable only under high vacuum.
Density ~1.08 g/cm³Predicted for liquid free base.
pKa (Conjugate Acid) ~8.5 – 9.0Lower than typical amines due to ring strain (s-character).
LogP ~0.5 (Free Base)Moderately lipophilic; soluble in organic solvents.
Solubility (HCl Salt) High: Water, Methanol, DMSO Low: Ether, HexaneSalt form is polar.

Synthesis & Purification Protocols

The synthesis of this compound typically avoids direct amination of the ring due to strain. The two primary routes are Curtius Rearrangement and Diazoacetate Cyclopropanation .

Method A: Curtius Rearrangement (Preferred for Scale)

This route starts from 1,2-cyclopropanedicarboxylic acid monoethyl ester.

  • Activation : The free carboxylic acid is converted to an acyl azide using DPPA (diphenylphosphoryl azide) or mixed anhydride/NaN3.

  • Rearrangement : Heating promotes loss of

    
     to form the isocyanate.
    
  • Trapping : The isocyanate is hydrolyzed (to amine) or trapped with alcohol (to carbamate).

Method B: Rhodium-Catalyzed Cyclopropanation

Reaction of ethyl diazoacetate with protected vinyl amines or styrene (followed by oxidation) yields the cyclopropane ring. This method produces a mixture of cis and trans isomers.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for synthesizing and resolving the specific isomers.

SynthesisWorkflowcluster_legendProcess KeyStartStarting Material:Ethyl Diazoacetate + AlkeneRhCatRh(II) Catalysis(Cyclopropanation)Start->RhCat N2 releaseMixtureRacemic Mixture(Cis + Trans Esters)RhCat->MixtureSeparationChromatographic Separation(Silica Gel)Mixture->Separation Physical separationTransTrans-Isomer (Racemic)Thermodynamically StableSeparation->TransCisCis-Isomer (Racemic)Kinetic ProductSeparation->CisResolutionEnzymatic Resolution(Lipase CAL-B)Trans->Resolution Kinetic ResolutionFinalChiral this compound(>99% ee)Resolution->Finalkey1Reaction Stepkey2Intermediatekey3Product

Caption: Workflow for the synthesis and stereochemical resolution of this compound.

Experimental Characterization (NMR)

Characterization of the cyclopropane ring is distinct due to the high field shift of the ring protons and complex coupling constants.

¹H NMR Signature (CDCl₃, 400 MHz)
  • Ring Protons (

    
    ) : The cyclopropyl protons typically appear between 0.7 – 2.2 ppm .
    
    • Trans coupling (

      
      ) is generally smaller (3–5 Hz) than cis coupling (
      
      
      6–9 Hz).
  • Ester Group :[2]

    • 
       4.15 (q, 2H, 
      
      
      )
    • 
       1.25 (t, 3H, 
      
      
      )
  • Amine Protons : Broad singlet around 1.5–2.0 ppm (concentration dependent).

¹³C NMR Signature
  • Carbonyl : ~172 ppm (Ester C=O).

  • Ring Carbons : High field signals, typically 15 – 35 ppm . The carbon bearing the amine is deshielded relative to the methylene ring carbon.

Handling & Safety Protocols

Storage Stability[9][10]
  • Free Base : Unstable. Store under inert atmosphere (Argon/Nitrogen) at -20°C. Prone to polymerization or hydrolysis upon moisture exposure.

  • HCl Salt : Stable at room temperature if kept desiccated. Store at 2–8°C for long term.

Safety Hazards[3][6][9][11]
  • Skin/Eye Irritant : The free base is a primary amine and an ester; it causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization : Potential respiratory sensitizer.[3] Handle in a fume hood.

  • Reactivity : Incompatible with strong oxidizing agents and strong acids.

References

  • PubChem . 2-Aminocyclopropane-1-carboxylic acid (Compound).[1][2][4] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal . Synthesis of Cyclopropanes via Diazoacetate. Available at: [Link]

  • ChemSynthesis . Synthesis and properties of aminocyclopropanecarboxylic acid derivatives. Available at: [Link]

Ethyl 2-aminocyclopropanecarboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Aminocyclopropanecarboxylate

Introduction

This compound is a conformationally constrained amino acid analogue of significant interest to researchers in medicinal chemistry and drug development. The rigid cyclopropane scaffold imparts unique stereochemical properties and conformational pre-organization, making it a valuable building block for designing peptides, peptidomimetics, and other biologically active molecules with enhanced potency, selectivity, and metabolic stability. A thorough understanding of its structural and electronic properties is paramount, and this is primarily achieved through a multi-faceted spectroscopic approach.

This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols and interpretations described herein are grounded in established principles and data from closely related analogues, providing a self-validating framework for researchers characterizing this molecule or its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. The unique stereochemistry and strained nature of the cyclopropane ring give rise to a complex but highly informative spectrum. Due to the presence of two stereocenters (C1 and C2), the molecule exists as cis and trans diastereomers, which are distinguishable by NMR.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The strained cyclopropane ring system significantly influences the chemical shifts and coupling constants of the ring protons. The hybridization of the carbon-hydrogen bonding orbitals in cyclopropanes is considered to be close to sp², which affects the magnetic environment of the attached protons.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons (See Fig. 1) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
-CH₂- (ethyl) ~4.15 Quartet (q) J = 7.1 The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom.
-CH₃ (ethyl) ~1.25 Triplet (t) J = 7.1 The terminal methyl group of the ester.
H-2 (CH-NH₂) ~2.5 - 2.8 Multiplet (m) See below This proton is adjacent to the electron-withdrawing amino group.
H-1 (CH-COOEt) ~1.8 - 2.1 Multiplet (m) See below This proton is adjacent to the electron-withdrawing ester group.
H-3 (CH₂) ~0.8 - 1.5 Multiplet (m) See below These diastereotopic protons are on the cyclopropane ring.

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | - | Exchangeable with D₂O. The chemical shift is highly dependent on concentration and solvent.[2] |

Causality Behind Coupling Constants: The vicinal coupling constants (³J) in cyclopropanes are highly dependent on the dihedral angle between the coupled protons. A key and distinguishing feature is that cis coupling constants are generally larger than trans coupling constants.[3] Furthermore, geminal couplings (²J) between protons on the same carbon are typically opposite in sign to vicinal couplings.[1][4]

  • ³J_cis_ (H1-H2, cis-isomer): Expected to be in the range of 6-12 Hz.[3]

  • ³J_trans_ (H1-H2, trans-isomer): Expected to be in the range of 2-9 Hz.[3]

  • Geminal and other vicinal couplings: The multiplets for the cyclopropyl protons arise from a complex interplay of geminal (H3a-H3b) and vicinal (H1-H3, H2-H3) couplings, creating a complex spin system.

Figure 1: Structure of this compound.

Carbon (¹³C) NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C=O (ester) ~172 - 175 The carbonyl carbon is significantly deshielded.[5]
-CH₂- (ethyl) ~60 - 62 The ethyl methylene carbon is deshielded by the adjacent oxygen.
C-2 (CH-NH₂) ~35 - 40 Aliphatic carbon attached to a nitrogen atom.
C-1 (CH-COOEt) ~25 - 30 Aliphatic carbon attached to the carbonyl group.
C-3 (CH₂) ~15 - 20 The cyclopropyl methylene carbon is relatively shielded.

| -CH₃ (ethyl) | ~14 | Typical chemical shift for a terminal methyl group. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for general solubility and its chemical shift reference.[6]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional ¹H spectrum with 8-16 scans.

    • To confirm the assignment of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will diminish or disappear due to proton-deuterium exchange.[2]

  • ¹³C NMR Acquisition:

    • Obtain a standard proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

    • (Optional) Perform a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Notes
3400 - 3250 (two bands) N-H stretch Primary Amine Primary amines typically show two medium-intensity bands in this region.[7]
3000 - 2850 C-H stretch Alkane (ethyl group) Characteristic of sp³ C-H bonds.[8]
~3080 C-H stretch Cyclopropane The C-H stretch for cyclopropanes often appears slightly above 3000 cm⁻¹, similar to alkenes.[8]
1750 - 1735 C=O stretch Saturated Ester A very strong and sharp absorption, characteristic of the ester carbonyl.[9]
~1600 N-H bend Primary Amine A medium-intensity scissoring vibration.

| 1320 - 1000 | C-O stretch | Ester | Strong intensity band associated with the C-O single bond of the ester.[7] |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The choice of method depends on the sample's physical state.

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two NaCl or KBr plates.

    • ATR: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.[6]

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Acquisition:

    • First, collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Next, collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI) The molecular formula is C₆H₁₁NO₂. The nominal molecular weight is 129.15 g/mol .

  • Molecular Ion (M⁺): m/z = 129. This peak, corresponding to the intact molecule with one electron removed, is expected.

  • Key Fragmentation Pathways:

    • Loss of Ethoxy Group (-OC₂H₅): [M - 45]⁺ → m/z = 84. This is a common fragmentation for ethyl esters, resulting in an acylium ion.

    • Loss of the Ester Group (-COOC₂H₅): [M - 73]⁺ → m/z = 56. This corresponds to the aminocyclopropyl cation.

    • McLafferty Rearrangement: While less common for cyclopropyl esters, if it occurs, it would lead to a radical cation at m/z = 101.

    • Ring Opening/Fragmentation: The strained cyclopropane ring can lead to various smaller fragments.

Experimental Protocol for MS Data Acquisition

Figure 2: General workflow for Mass Spectrometry analysis.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For a volatile compound like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, Electrospray Ionization (ESI) can be used by directly infusing a solution of the sample, which would yield the protonated molecule [M+H]⁺ at m/z = 130.[6]

  • Ionization: Ionize the sample using the chosen method (e.g., a standard 70 eV electron beam for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. NMR provides the definitive structural framework, revealing stereochemical details through unique coupling constants inherent to the cyclopropane ring. IR spectroscopy serves as a rapid check for the essential amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By understanding the principles behind the data and adhering to robust experimental protocols, researchers can confidently verify the structure and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research in drug discovery and development.

References

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. Available at: [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

  • Wiberg, K. B., & Lampman, G. M. (1966). Spectroscopic Studies of Cyclopropanes and Cyclobutanes. In The Chemistry of Alkanes and Cycloalkanes. John Wiley & Sons.
  • Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Available at: [Link]

  • Brown, J. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. Doc Brown's Chemistry. Available at: [Link]

Sources

Introduction: The Strategic Value of the Cyclopropane Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Aminocyclopropanecarboxylate: Mechanisms, Methodologies, and Applications

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, is a powerhouse in modern medicinal chemistry. Its incorporation into molecular architectures is a proven strategy for enhancing a wide range of pharmacological properties.[1][2][3] The constrained, three-dimensional nature of the cyclopropane motif imparts conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity for its biological target.[1] Furthermore, this strained ring system can act as a bioisostere for other chemical groups, like a gem-dimethyl group or an alkene, while offering distinct electronic properties and improved metabolic stability.[1][4]

Among the vast family of cyclopropane-containing molecules, this compound and its derivatives stand out as pivotal building blocks. These structures form the core of numerous approved drugs, including the antidepressant Tranylcypromine and the cardiovascular drug Ticagrelor.[5][6] The precise spatial arrangement of the amino and ester functionalities on the cyclopropane ring is critical for their therapeutic activity. Consequently, the development of robust, stereocontrolled, and scalable synthetic routes to these compounds is a subject of intense research and a critical need for the pharmaceutical industry. This guide provides a comprehensive overview of the key synthetic mechanisms and practical methodologies for accessing this valuable chemical scaffold.

Core Synthetic Strategies for Forging the Cyclopropane Ring

The construction of the cyclopropane ring is the central challenge in synthesizing this compound. Several powerful methodologies have been established, each with its own mechanistic nuances, advantages, and limitations. The choice of method is dictated by factors such as the desired stereochemistry, functional group tolerance, and scalability.[4][7]

Carbene-Mediated Cyclopropanation

This class of reactions involves the addition of a carbene or carbenoid species to an alkene. It is one of the most direct and widely used methods for forming cyclopropane rings.

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group to an alkene.[8] The reaction proceeds in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[8]

The generally accepted mechanism involves the formation of a "butterfly" transition state where the zinc carbenoid delivers the CH₂ group to the same face of the double bond.

G cluster_0 Simmons-Smith Reaction Mechanism Alkene Alkene TS [Butterfly Transition State]‡ Alkene->TS Reagent ICH₂ZnI (Simmons-Smith Reagent) Reagent->TS Product Cyclopropane TS->Product Byproduct ZnI₂ TS->Byproduct

Caption: Simplified mechanism of the Simmons-Smith reaction.

A significant advance is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, often leading to higher reactivity and better yields.[6][8]

For synthesizing aminocyclopropanes, a key strategy involves the use of substrates with directing groups. Allylic alcohols and amines can chelate to the zinc reagent, directing the cyclopropanation to the syn face of the double bond with high diastereoselectivity.[9] This substrate control is a powerful tool for establishing the desired relative stereochemistry.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Amine

This protocol is adapted from methodologies demonstrating high diastereoselectivity using chiral chelating auxiliaries.[9]

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add anhydrous dichloromethane (DCM, 0.1 M). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (Et₂Zn, 2.2 equivalents) to the cooled DCM, followed by diiodomethane (CH₂I₂, 2.0 equivalents). Stir the mixture for 20 minutes at 0 °C to pre-form the carbenoid reagent.

  • Substrate Addition: Add a solution of the N-allylic amine substrate (e.g., derived from pseudoephedrine to act as a chiral auxiliary, 1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylamine derivative.

This powerful method utilizes transition metal catalysts—most commonly based on rhodium (Rh), copper (Cu), or ruthenium (Ru)—to decompose a diazo compound (e.g., ethyl diazoacetate) into a metal-carbene intermediate.[4] This intermediate then transfers the carbene moiety to an alkene. The major advantage of this approach is the ability to achieve high levels of enantioselectivity by employing chiral ligands on the metal center.

A notable example is the Ru(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates. This system provides direct access to protected cyclopropylamine derivatives in high yield and with excellent diastereoselectivity and enantioselectivity (up to 99% ee).[10]

G cluster_0 Ru-Catalyzed Asymmetric Cyclopropanation Catalyst Ru(II)-Pheox (Chiral Catalyst) MetalCarbene [Ru=CHCO₂Et]‡ (Chiral Metal-Carbene) Catalyst->MetalCarbene Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Diazo->MetalCarbene N2_loss - N₂ MetalCarbene->N2_loss Product Ethyl 2-Aminocyclo- propanecarboxylate (Protected) MetalCarbene->Product Alkene Vinylcarbamate (Alkene) Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for asymmetric cyclopropanation.

Experimental Protocol: Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation

This protocol is based on the highly enantioselective method reported for vinylcarbamates.[10]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the Ru(II)-Pheox catalyst (1 mol %) to a flame-dried reaction vessel.

  • Solvent and Substrate: Add anhydrous solvent (e.g., dichloromethane) and the vinylcarbamate substrate (1.2 equivalents).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in the same anhydrous solvent. Add this solution to the reaction mixture via syringe pump over several hours at the specified reaction temperature (e.g., 25 °C).

  • Reaction Monitoring: Stir the reaction until the diazo compound is fully consumed, as monitored by TLC (staining with KMnO₄).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to afford the enantiomerically enriched protected this compound.

The Kulinkovich Reaction and Aminocyclopropane Variants

The Kulinkovich reaction offers a fundamentally different approach, transforming carboxylic esters into cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[11][12] The key intermediate is a titanacyclopropane, formed from two equivalents of the Grignard reagent and the titanium catalyst, which then reacts with the ester.[13]

This methodology has been brilliantly extended to the synthesis of aminocyclopropanes through two key variations:[14]

  • The de Meijere Variation: Utilizes amides instead of esters to produce N,N-disubstituted aminocyclopropanes.[15]

  • The Szymoniak Variation: Employs nitriles as substrates to yield primary aminocyclopropanes.[11][14]

G cluster_0 Kulinkovich-de Meijere Reaction Mechanism Grignard 2 RCH₂MgX Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ti_cat Ti(OiPr)₄ Ti_cat->Titanacyclopropane Alkene_loss - Alkene (RCH=CHR) Titanacyclopropane->Alkene_loss Adduct [Titanium-Amide Adduct]‡ Titanacyclopropane->Adduct Amide Amide (Substrate) Amide->Adduct Product Aminocyclopropane Adduct->Product

Caption: Key steps in the Kulinkovich-de Meijere reaction.

These reactions are highly valuable as they construct the cyclopropane ring and install the nitrogen functionality in a single, convergent operation.

Biocatalytic Synthesis: The Frontier of Selectivity

Nature provides inspiration for cyclopropane synthesis through enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which creates the cyclopropane ring of ACC from S-adenosyl methionine (SAM).[16] Harnessing the power of enzymes in the lab, biocatalysis has emerged as a superior method for achieving near-perfect stereoselectivity.

Engineered myoglobin catalysts have been developed that can perform cyclopropanation reactions on a gram scale, affording chiral cyclopropane cores of drugs with exceptional diastereoselectivity (98–99.9% de) and enantioselectivity (96–99.9% ee).[5] These biocatalytic systems, often utilizing whole-cell transformations, offer a green and highly efficient alternative to traditional chemical methods, outperforming them in many cases.[5]

Comparative Analysis of Core Synthesis Routes

The optimal synthetic route depends heavily on the specific requirements of the target molecule. Below is a comparative summary of the main strategies.

Method Key Reagents Stereocontrol Substrate Scope Advantages Limitations
Simmons-Smith Zn-Cu or Et₂Zn, CH₂I₂Substrate-directed (diastereo-selective)Broad for alkenesReliable, well-understood, good functional group tolerance.[8]Stoichiometric zinc, expensive diiodomethane, limited asymmetric variants.
Catalytic (Diazo) Ru, Rh, or Cu catalyst; DiazoesterCatalyst-directed (enantio-selective)Broad for alkenes; requires diazo compoundHighly enantioselective, catalytic.[10]Diazo compounds can be hazardous; catalyst cost.
Kulinkovich-de Meijere Grignard reagent, Ti(OiPr)₄Substrate-directedEsters, Amides, NitrilesConvergent, forms N-substituted cyclopropanes directly.[14][15]Stoichiometric Ti and Grignard reagents, can be substrate-limited.
Biocatalysis Engineered Enzyme (e.g., Myoglobin)Enzyme-directed (enantio- & diastereo-selective)Specific to enzyme designUnparalleled stereoselectivity, green conditions, scalable.[5]Requires specific enzyme development, limited to known enzyme compatibility.

Conclusion and Future Outlook

The synthesis of this compound is a well-developed field with a diverse toolbox of reliable and stereoselective methods. Classical approaches like the Simmons-Smith and Kulinkovich reactions remain workhorses for their reliability and unique applications. Asymmetric transition-metal catalysis has provided powerful solutions for accessing enantiopure building blocks, which are critical for modern drug development.

Looking forward, the field is advancing on several exciting fronts. The development of novel radical-based cyclopropanations, photocatalytic methods, and the implementation of continuous-flow processes are poised to make these syntheses more efficient, safer, and more sustainable.[2][17][18] Above all, the continued evolution of biocatalysis, with its ability to deliver products of exceptional purity and selectivity under environmentally benign conditions, represents the most transformative frontier.[5] As our understanding of enzyme engineering deepens, biocatalytic routes will undoubtedly play an increasingly central role in the industrial production of this compound and the next generation of cyclopropane-containing pharmaceuticals.

References

  • Title: Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates Source: ACS Publications URL: [Link]

  • Title: Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives Source: PubMed URL: [Link]

  • Title: Kulinkovich Reaction Source: SynArchive URL: [Link]

  • Title: Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives Source: ScienceDirect URL: [Link]

  • Title: New, simple and accessible method creates potency-increasing structure in drugs Source: Penn State University URL: [Link]

  • Title: Kulinkovich reaction - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL: [Link]

  • Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Royal Society of Chemistry URL: [Link]

  • Title: Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins Source: ACS Publications URL: [Link]

  • Title: Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives Source: PubMed URL: [Link]

  • Title: Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column Source: Wiley Online Library URL: [Link]

  • Title: Simmons‐Smith Cyclopropanation of an Enamide. Source: ResearchGate URL: [Link]

  • Title: Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids Source: PubMed URL: [Link]

  • Title: Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum Source: J-STAGE URL: [Link]

  • Title: Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses URL: [Link]

  • Title: Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines Source: ACS Publications URL: [Link]

  • Title: Simmons–Smith reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate Source: ResearchGate URL: [Link]

  • Title: Benzenemethanamine, N-(2-ethenylcyclopropyl) Source: Organic Syntheses URL: [Link]

  • Title: Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids Source: ResearchGate URL: [Link]

  • Title: 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL: [Link]

  • Title: 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants Source: Oxford Academic URL: [Link]

Sources

An In-depth Technical Guide to the Applications of Ethyl 2-Aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Ethyl 2-aminocyclopropanecarboxylate and its parent scaffold, 2-aminocyclopropanecarboxylic acid (ACC), represent a class of conformationally constrained amino acid analogs of immense value in medicinal chemistry and drug development. The unique structural rigidity imparted by the cyclopropane ring offers a powerful tool for locking peptide backbones into specific secondary structures, enhancing metabolic stability, and improving binding affinity to biological targets. This guide provides an in-depth exploration of the synthesis, key properties, and diverse applications of this versatile building block, with a focus on its role in the development of novel therapeutics, including antiviral and anticancer agents. Detailed protocols and mechanistic insights are provided for researchers and scientists in the field.

The Strategic Advantage of the Aminocyclopropanecarboxylate Scaffold

The cyclopropane ring, the smallest of the carbocycles, imposes significant geometric constraints on molecular structure. When incorporated into an amino acid framework, this three-membered ring locks the torsion angles of the peptide backbone, a property highly sought after in rational drug design. Unlike their flexible acyclic counterparts, peptides containing ACC residues can be engineered to adopt and maintain specific conformations, such as β-turns or helical structures, which are often crucial for receptor recognition and biological activity.[1][2]

The key advantages of using this compound as a building block include:

  • Conformational Rigidity: The fixed bond angles of the cyclopropane ring reduce the conformational flexibility of peptide chains, which can lead to a more favorable entropic profile upon binding to a target.[1]

  • Enhanced Metabolic Stability: The cyclopropane moiety can confer resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of peptide-based drugs.[3][4]

  • Improved Target Affinity and Selectivity: By presenting side chains in a well-defined orientation, ACC-containing peptides can achieve higher binding affinity and selectivity for their intended biological targets.[5][6]

  • Novel Chemical Space: The introduction of this non-canonical amino acid provides access to novel chemical structures and intellectual property.[3]

These properties have made this compound a valuable tool for medicinal chemists aiming to transform peptides into drug-like molecules.

Stereoselective Synthesis: Accessing the Building Blocks

The biological activity of molecules derived from this compound is highly dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers is of paramount importance. Several strategies have been developed for the asymmetric synthesis of these compounds.

One common and effective method involves the catalyzed cyclopropanation of dehydroaminocarboxylates. For instance, cobalt(II)-based catalytic systems have been shown to facilitate the asymmetric radical cyclopropanation of dehydroaminocarboxylates with α-aryldiazomethanes, yielding (Z)-α-aminocyclopropanecarboxylates with high enantioselectivity.[7]

Another approach relies on the intramolecular cyclization of allyl diazoacetates catalyzed by chiral rhodium(II) complexes. This method allows for the creation of 1,2,3-trisubstituted cyclopropanes, which serve as effective conformationally restricted dipeptide mimics.[8] The choice of catalyst and starting materials can be tailored to achieve the desired diastereoselectivity.

The following diagram illustrates a generalized workflow for the synthesis and application of these building blocks in drug discovery.

G cluster_synthesis Stereoselective Synthesis cluster_application Drug Discovery Application Start Commercially Available Starting Materials Cyclopropanation Asymmetric Cyclopropanation Start->Cyclopropanation Isomer_Separation Stereoisomer Separation/Purification Cyclopropanation->Isomer_Separation Protected_AA Protected Ethyl 2-Aminocyclopropanecarboxylate Isomer_Separation->Protected_AA SPPS Solid-Phase Peptide Synthesis (SPPS) Protected_AA->SPPS Protected_AA->SPPS Peptide Constrained Peptide Analog SPPS->Peptide Screening High-Throughput Screening Peptide->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow from synthesis to drug discovery.

Key Applications in Medicinal Chemistry

The unique properties of the aminocyclopropanecarboxylate scaffold have led to its application in several areas of therapeutic research.

Antiviral Agents

A significant application of cyclopropane-containing amino acids is in the synthesis of nucleoside analogs with antiviral activity.[9] The constrained cyclopropane ring can mimic the ribose or deoxyribose sugar moiety of natural nucleosides, but with altered conformational properties that can interfere with viral replication.[10][11] For example, novel cyclopropane nucleosides have been synthesized and evaluated for their potential as angiogenesis inhibitors, a process relevant to both cancer and viral diseases.[10][11]

The synthesis of these analogs often involves the coupling of a suitably functionalized cyclopropane derivative with a nucleobase. For instance, cyclopropane alcohols can serve as starting materials, which are then coupled with a purine or pyrimidine base via reactions like the Mitsunobu reaction.[11] The resulting cyclopropane-containing nucleoside analogs have shown activity against a range of viruses, including HIV.[9]

Anticancer Therapeutics

In oncology, this compound derivatives are utilized to create compounds that can modulate the activity of key cancer-related targets like protein kinases. The rigid scaffold helps to orient pharmacophoric groups in a precise manner for optimal interaction with the enzyme's active site.

For instance, novel derivatives of ethyl 2-amino-pyrano[3,2-c]quinoline-3-carboxylates have been synthesized and identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), two kinases often overexpressed in breast and colon cancers.[12][13] Several of these compounds demonstrated potent antiproliferative activity against cancer cell lines, with IC50 values in the nanomolar range, surpassing the efficacy of the established drug erlotinib.[12][13]

The mechanism of action for some of these compounds involves inducing apoptosis (programmed cell death) in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12][13]

Conformationally Constrained Peptides and Peptidomimetics

The most widespread use of this compound is in the design of peptides and peptidomimetics with controlled secondary structures. The incorporation of ACC can induce stable helical or turn conformations, which is critical for mimicking the structure of protein secondary elements involved in protein-protein interactions (PPIs).[14][15]

The stereochemistry of the ACC residue is a critical determinant of the resulting peptide conformation. For example, peptides incorporating cis-β-aminocyclopropane carboxylic acids have been shown to form surprisingly stable helical structures.[15] In contrast, the trans isomers may have a different impact on the overall peptide fold. This allows for fine-tuning of the peptide's three-dimensional structure.

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to elucidate the conformational preferences of these modified peptides.[2][16]

The following diagram illustrates how the incorporation of a constrained ACC residue can influence peptide structure, leading to enhanced biological activity.

G Flexible Flexible Natural Peptide (Low Receptor Affinity) Receptor Target Receptor Flexible->Receptor Weak Interaction Degradation Proteolytic Degradation Flexible->Degradation Rapid Constrained ACC-Containing Peptide (Pre-organized Conformation) Constrained->Receptor Strong Interaction Constrained->Degradation Slow Binding High Affinity Binding & Enhanced Biological Activity Receptor->Binding

Caption: Impact of ACC on peptide properties.

Experimental Protocols and Data

To provide practical insights, this section outlines a representative experimental protocol for the incorporation of a protected aminocyclopropanecarboxylate into a peptide chain and presents typical data in a structured format.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-ACC-OH

This protocol describes a standard procedure for incorporating a fluorenylmethyloxycarbonyl (Fmoc)-protected aminocyclopropanecarboxylic acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected Rink Amide MBHA resin

  • Fmoc-ACC-OH (desired stereoisomer)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-ACC-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, then dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Antiproliferative Activity of ACC-Derived Compounds

The following table summarizes representative data for the antiproliferative activity of hypothetical this compound-derived kinase inhibitors against cancer cell lines, similar to findings in the literature.[12][13]

Compound IDTarget Kinase(s)Cell Line (Cancer Type)IC₅₀ (nM)
ACC-Inhibitor-1 EGFR/HER-2HT-29 (Colon)23
ACC-Inhibitor-1 EGFR/HER-2MCF-7 (Breast)25
ACC-Inhibitor-2 EGFR/HER-2HT-29 (Colon)25
ACC-Inhibitor-2 EGFR/HER-2MCF-7 (Breast)28
Erlotinib (Control) EGFRHT-29 (Colon)30
Erlotinib (Control) EGFRMCF-7 (Breast)40

Data is representative and based on published findings for similar compound classes.[12][13]

Future Outlook

The application of this compound and its derivatives in drug discovery is poised for continued growth. Future research will likely focus on:

  • Development of Novel Catalytic Methods: Creating more efficient and highly stereoselective methods for synthesizing diverse ACC analogs will broaden the available chemical space.[7][17]

  • Application in Macrocycles and Constrained Peptides: The use of ACCs in the synthesis of cyclic peptides and other macrocyclic structures to target challenging intracellular PPIs is a promising area.

  • Exploration of New Therapeutic Areas: While antivirals and anticancer agents are prominent applications, the unique properties of ACCs could be leveraged in other areas, such as neuroscience, where constrained peptides can target specific G-protein coupled receptors (GPCRs).[18]

  • Bioisosteric Replacements: The cyclopropane ring itself is increasingly used as a bioisostere for other chemical groups, like phenyl rings or gem-dimethyl groups, to improve physicochemical properties.[4]

Conclusion

This compound is a powerful and versatile building block in modern medicinal chemistry. Its ability to impart conformational rigidity has proven invaluable in the design of sophisticated molecules, from peptidomimetics to complex heterocyclic systems. By enabling precise control over molecular architecture, this scaffold helps researchers overcome key challenges in drug development, such as poor metabolic stability and lack of target selectivity. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, the applications of this unique chemical entity will undoubtedly continue to expand, leading to the discovery of next-generation therapeutics.

References

  • Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Form
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC.
  • Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents.
  • Chemical Synthesis of Acyclic Nucleoside Phosphonate Analogs Linked with Cyclic Systems between the Phosphon
  • Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. Ingenta Connect.
  • Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. PMC.
  • Conformational analyses of peptides 1–8. a) Structures of...
  • Synthesis of cyclopropane containing n
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PMC.
  • Surprisingly stable helical conformations in alpha/beta-peptides by incorporation of cis-beta-aminocyclopropane carboxylic acids. PubMed.
  • Analogues of Neuropeptide Y Containing β-Aminocyclopropane Carboxylic Acids are the Shortest Linear Peptides That Are Selective for the Y1 Receptor.
  • Conformational profile of 1-aminocyclopropanecarboxylic acid.
  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry.
  • Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropanation.
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.
  • Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem.
  • Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC.
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights

Sources

An In-depth Technical Guide to the Mechanism of Action of Aminocyclopropanecarboxylate Oxidase

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Aminocyclopropanecarboxylate oxidase (ACCO) is a non-heme iron-dependent oxygenase that catalyzes the final and often rate-limiting step in the biosynthesis of ethylene, a pivotal plant hormone governing a wide array of developmental processes and stress responses. This guide provides a comprehensive technical overview of the ACCO mechanism of action, intended for researchers, scientists, and professionals in drug and herbicide development. We will delve into the intricate catalytic cycle, the critical roles of its cofactors, the enzyme's structural features, and established methodologies for its study. The interplay of substrate, cofactors, and the enzyme's active site architecture culminates in a finely tuned reaction that is a prime target for agricultural and biotechnological applications.

Introduction: The Significance of ACCO in Ethylene Biosynthesis

Ethylene, a simple gaseous hydrocarbon, is a crucial signaling molecule in plants, influencing processes from seed germination and root development to fruit ripening and senescence.[1][2] The biosynthesis of ethylene is a two-step pathway, beginning with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS).[3] The final step, the oxidation of ACC to ethylene, is catalyzed by aminocyclopropanecarboxylate oxidase (ACCO), also known as the ethylene-forming enzyme.[3][4] This reaction is complex, requiring not only ACC but also molecular oxygen, ascorbate as a reductant, and ferrous iron (Fe(II)) as a cofactor.[3][5][6] Additionally, carbon dioxide (CO2), in the form of bicarbonate, acts as a crucial activator for the enzyme.[2][5] The overall reaction is as follows:

ACC + O₂ + Ascorbate → Ethylene + CO₂ + Cyanide + Dehydroascorbate + 2H₂O [4]

The regulation of ACCO activity is a key determinant of ethylene production levels in plant tissues, making it a focal point for research aimed at controlling ethylene-dependent processes in agriculture and horticulture.

Structural Architecture of the ACCO Active Site

ACCO belongs to the superfamily of 2-oxoglutarate-dependent dioxygenases (2OGD), a large family of non-heme iron-containing proteins, although it does not utilize 2-oxoglutarate.[3][7] X-ray crystallographic studies of ACCO from Petunia hybrida have provided significant insights into its three-dimensional structure.[8] The enzyme is active as a monomer, dimer, and tetramer, with the monomer generally being the most active form.[5] The core of the enzyme folds into a distorted jelly-roll motif, a common feature among 2OGD superfamily members.[7][9]

The active site contains a single ferrous iron (Fe(II)) atom coordinated by a conserved "2-His-1-carboxylate facial triad" consisting of two histidine residues (His177 and His234 in Malus domestica ACCO1) and one aspartate residue (Asp179).[3][8][9] This coordination leaves the iron center relatively open, allowing for the binding of substrates and cofactors.[8] In its resting state, the Fe(II) center is six-coordinate.[1][2]

Several other highly conserved amino acid residues are crucial for the binding of ACC, bicarbonate, and ascorbate, including Arg175, Arg244, and Ser246 (part of the RXS motif).[3][5][10] Site-directed mutagenesis studies have confirmed the importance of these residues in catalysis.[5][10]

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The catalytic mechanism of ACCO is a sequential process involving the ordered binding of substrates and cofactors to the active site.[11] While the precise order of all binding events is still under investigation, a general consensus has emerged from kinetic and spectroscopic studies.

The Role of CO₂/Bicarbonate in Enzyme Activation

A key feature of ACCO is its requirement for CO₂ (as bicarbonate) for sustained activity.[1][2] In the absence of bicarbonate, the binding of ACC alone to the Fe(II) center converts it to a five-coordinate state.[1][2] This five-coordinate complex can react with O₂ in the absence of ascorbate, leading to a rapid deactivation of the enzyme.[1][2] Bicarbonate stabilizes the six-coordinate ACCO/Fe(II)/ACC complex, preventing this uncoupled and inactivating reaction.[1][2] It is proposed that bicarbonate binds near the active site, potentially interacting with conserved arginine and lysine residues.[5][8]

Substrate and Cofactor Binding and the Initiation of the Cycle

Steady-state kinetic analyses suggest an ordered binding mechanism where ACC binds to the enzyme before O₂.[11][12] The binding of both ACC and the cosubstrate ascorbate, in the presence of bicarbonate, leads to the displacement of a ligand from the Fe(II) center, creating a five-coordinate site.[1][2] This open coordination position is crucial for the subsequent binding and activation of molecular oxygen.[1][2][11]

The proposed catalytic cycle can be visualized as follows:

ACCO_Catalytic_Cycle E_FeII Resting Enzyme (6-coordinate Fe(II)) E_FeII_ACC_HCO3 E-Fe(II)-ACC-HCO₃⁻ (6-coordinate) E_FeII->E_FeII_ACC_HCO3 + ACC, + HCO₃⁻ E_FeII_ACC_Asc_HCO3 E-Fe(II)-ACC-Ascorbate-HCO₃⁻ (5-coordinate) E_FeII_ACC_HCO3->E_FeII_ACC_Asc_HCO3 + Ascorbate E_FeIII_O2_ACC_Asc_HCO3 E-Fe(III)-O₂⁻-ACC-Ascorbate-HCO₃⁻ E_FeII_ACC_Asc_HCO3->E_FeIII_O2_ACC_Asc_HCO3 + O₂ E_FeIV_O_ACC_Asc_HCO3 E-Fe(IV)=O-ACC-Ascorbate-HCO₃⁻ E_FeIII_O2_ACC_Asc_HCO3->E_FeIV_O_ACC_Asc_HCO3 e⁻ from Ascorbate Products Ethylene + CO₂ + Cyanide + Dehydroascorbate + 2H₂O E_FeIV_O_ACC_Asc_HCO3->Products ACC Oxidation Products->E_FeII Product Release & Regeneration

Figure 1: A simplified representation of the proposed catalytic cycle of ACCO, highlighting the key intermediates.

Oxygen Activation and the Formation of a Reactive Intermediate

The binding of O₂ to the five-coordinate Fe(II) center is a critical step. Ascorbate, acting as a two-electron reductant, facilitates the formation of a highly reactive iron-oxygen species.[3][7] Spectroscopic and kinetic isotope effect studies strongly support the formation of a high-valent ferryl-oxo (Fe(IV)=O) intermediate as the key oxidizing species.[9] The formation of this Fe(IV)=O species is considered a rate-determining step in the reaction.[9]

ACC Oxidation and Product Formation

The powerful Fe(IV)=O intermediate is responsible for the oxidation of the bound ACC molecule. The proposed mechanism involves the abstraction of a hydrogen atom from the amine group of ACC, leading to the formation of an aminyl radical.[12] This is followed by a rapid radical rearrangement, resulting in the fragmentation of the cyclopropane ring to produce ethylene.[12]

The fragmentation of ACC also yields an unstable cyanoformate intermediate, which subsequently decomposes into cyanide (HCN) and carbon dioxide.[3][4] The formation of the cyanoformate intermediate is thought to be a mechanism to safely carry the potentially toxic cyanide away from the enzyme's active site.[4] Interestingly, cyanide, a product of the reaction, can also act as an activator of ACCO at low concentrations.[5][13]

Experimental Methodologies for Studying ACCO

A variety of experimental techniques are employed to investigate the mechanism and kinetics of ACCO.

Enzyme Assays

The activity of ACCO is typically measured by quantifying the rate of ethylene production. This is commonly achieved using gas chromatography with a flame ionization detector, which is highly sensitive for ethylene detection.[14]

A Standard Protocol for In Vitro ACCO Activity Assay:

  • Reaction Mixture Preparation: A typical reaction mixture in a sealed vial contains a buffer (e.g., MOPS at pH 7.2), the substrate ACC, the cofactor FeSO₄, the reductant ascorbate, and the activator NaHCO₃.[14]

  • Enzyme Addition: The reaction is initiated by the addition of purified ACCO enzyme or a crude plant extract containing the enzyme.

  • Incubation: The reaction vials are incubated at a controlled temperature with shaking.

  • Headspace Analysis: At specific time points, a sample of the headspace gas is withdrawn using a gas-tight syringe and injected into a gas chromatograph to measure the amount of ethylene produced.

  • Data Analysis: The rate of ethylene production is calculated and used to determine enzyme activity. Kinetic parameters such as the Michaelis-Menten constant (Km) for ACC and the activation constant (Ka) for ascorbate and bicarbonate can be determined by varying the concentrations of the respective components.[14][15]

ACCO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Buffer (e.g., MOPS, pH 7.2) Mix_Components Combine Reaction Components in Sealed Vials Prep_Buffer->Mix_Components Prep_Substrates Prepare Substrate & Cofactor Solutions (ACC, FeSO₄, Ascorbate, NaHCO₃) Prep_Substrates->Mix_Components Add_Enzyme Initiate Reaction with ACCO Enzyme Mix_Components->Add_Enzyme Incubate Incubate at Controlled Temperature with Shaking Add_Enzyme->Incubate Sample_Headspace Sample Headspace Gas Incubate->Sample_Headspace GC_Analysis Inject into Gas Chromatograph Sample_Headspace->GC_Analysis Calculate_Activity Calculate Ethylene Production Rate GC_Analysis->Calculate_Activity

Figure 2: A typical experimental workflow for an in vitro ACCO activity assay.

Spectroscopic Techniques

Spectroscopic methods are invaluable for probing the electronic and geometric structure of the Fe(II) active site and its interactions with substrates and cofactors. Near-infrared (NIR) circular dichroism (CD) and magnetic circular dichroism (MCD) have been instrumental in demonstrating the changes in the coordination number of the iron center upon binding of ACC, ascorbate, and bicarbonate.[1][2][16]

X-ray Crystallography

Determining the three-dimensional structure of ACCO through X-ray crystallography has been fundamental to understanding its mechanism.[8] Crystal structures of the apo-enzyme and complexes with Fe(II) have revealed the architecture of the active site and provided a basis for interpreting the results of mutagenesis and kinetic studies.[8]

Modulation of ACCO Activity: Inhibitors and Activators

The ability to modulate ACCO activity is of great interest for agricultural applications, such as controlling fruit ripening and extending the shelf life of produce.

Modulator Type Mechanism of Action Reference(s)
Bicarbonate (HCO₃⁻) ActivatorStabilizes the 6-coordinate E-Fe(II)-ACC complex, preventing uncoupled inactivation.[1][2]
Cyanide (CN⁻) Activator (at low concentrations)Binds to the Fe(II) center, potentially facilitating the catalytic cycle.[5][13]
Tropolones (e.g., Hinokitiol) InhibitorChelates the essential Fe(II) cofactor in the active site.[17]
Salicylhydroxamic acid InhibitorBinds to the active site and chelates the iron cofactor.[18]
Silver Nitrate (AgNO₃) InhibitorBinds to cysteine residues, preventing enzyme activation.[18]
2,4-Dinitrophenol (DNP) InhibitorActs as an uncoupler of oxidative phosphorylation, suggesting a requirement for membrane integrity or ATP for in vivo activity.[19]

Enzyme Inactivation and Stability

ACCO is known to be a labile enzyme, with a relatively short half-life under catalytic conditions.[20] This inactivation can occur through several mechanisms, including oxidative damage to the active site mediated by reactive oxygen species generated in the presence of Fe(II) and ascorbate.[7][20][21][22] This inherent instability may play a role in the tight regulation of ethylene production in vivo.

Future Directions and Applications

A thorough understanding of the ACCO mechanism of action opens up numerous avenues for future research and practical applications. The development of more specific and potent inhibitors could lead to novel agents for controlling fruit ripening and reducing post-harvest losses. Genetic engineering of ACCO to alter its kinetic properties or stability could also be a promising strategy for improving crop traits. Furthermore, the unique chemistry of the ACCO reaction continues to be a subject of fundamental scientific interest, offering insights into the broader family of non-heme iron-dependent oxygenases.

References

  • Zhou, J. et al. (2002). Spectroscopic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: molecular mechanism and CO(2) activation in the biosynthesis of ethylene. Journal of the American Chemical Society, 124(5), 788-805. [Link]

  • Wikipedia. (n.d.). Aminocyclopropanecarboxylate oxidase. [Link]

  • Zhou, J. et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society, 124(5), 788-805. [Link]

  • Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

  • Grokipedia. (n.d.). Aminocyclopropanecarboxylate oxidase. [Link]

  • Zhang, Z. et al. (2004). Crystal Structure and Mechanistic Implications of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (the Ethylene-Forming Enzyme). Chemistry & Biology, 11(10), 1383-1394. [Link]

  • Van de Poel, B., Smet, C., & Van Der Straeten, D. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695. [Link]

  • Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences, 105(6), 1814-1819. [Link]

  • Yu, Y. B., Adams, D. O., & Yang, S. F. (1979). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. Plant Physiology, 63(3), 589-590. [Link]

  • Chen, Y. et al. (2014). Identification and active site analysis of the 1-aminocyclopropane-1-carboxylic acid oxidase catalysing the synthesis of ethylene in Agaricus bisporus. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 189-197. [Link]

  • Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

  • Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

  • Hausinger, R. P. (2018). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. In 2-Oxoglutarate-Dependent Oxygenases (pp. 437-452). Royal Society of Chemistry. [Link]

  • Smith, J. J., & John, P. (1997). Inactivation of 1-aminocyclopropane-1-carboxylate oxidase involves oxidative modifications. Biochemical Journal, 322(Pt 3), 877-883. [Link]

  • LIMA, G. P. et al. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Theoretical and Experimental Plant Physiology, 25(3), 231-239. [Link]

  • Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences, 105(6), 1814-1819. [Link]

  • Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences, 105(6), 1814-1819. [Link]

  • Zhou, J. et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society, 124(5), 788-805. [Link]

  • Dilley, D. R. et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

  • Levy, E. et al. (2000). Iron-ascorbate alters the efficiency of Caco-2 cells to assemble and secrete lipoproteins. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(1), G12-G19. [Link]

  • Levy, E. et al. (2000). Iron-ascorbate alters the efficiency of Caco-2 cells to assemble and secrete lipoproteins. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(1), G12-G19. [Link]

  • Vissers, M. C. M., & Das, A. B. (2018). Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression. Frontiers in Oncology, 8, 149. [Link]

  • Smirnoff, N. (2021). Ascorbate: antioxidant and biochemical activities and their importance for in vitro models. In Vitro Cellular & Developmental Biology-Animal, 57(8), 681-692. [Link]

  • Grillet, L. et al. (2014). Ascorbate Efflux as a New Strategy for Iron Reduction and Transport in Plants. Journal of Biological Chemistry, 289(5), 2515-2525. [Link]

  • Fukuda, H. et al. (1998). Inhibition of ethylene production and 1-aminocyclopropane-1-carboxylate oxidase activity by tropolones. Phytochemistry, 48(1), 31-34. [Link]

  • ResearchGate. (n.d.). Structure of the ACCO monomer. [Link]

  • Borho, N. et al. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Molecules, 29(23), 5393. [Link]

  • LibreTexts. (n.d.). 5.6. Reactive intermediates. In Organic Chemistry 1: An open textbook. [Link]

Sources

Safety and Handling of Ethyl 2-Aminocyclopropanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and experimental logic for Ethyl 2-aminocyclopropanecarboxylate hydrochloride .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and HSE Officers[1]

Core Directive & Chemical Identity

Crucial Distinction: This guide specifically addresses the 2-amino isomer (a


-amino acid analogue), which is structurally and pharmacologically distinct from the more common 1-aminocyclopropanecarboxylic acid (ACC), a plant ethylene precursor.[1]
  • Chemical Name: this compound hydrochloride

  • Common Synonyms: 2-Amino-cyclopropanecarboxylic acid ethyl ester HCl;

    
    -ACC ethyl ester.
    
  • CAS Number: 133059-22-6 (generic for 2-amino isomer salts; specific stereoisomers vary).

  • Key Structural Feature: A donor-acceptor cyclopropane ring.[1][2] The vicinal arrangement of the electron-withdrawing ester and the electron-donating amine creates a "push-pull" system that significantly impacts stability and toxicity.[1]

Hazard Identification & Mechanism of Toxicity

Unlike standard amino acid esters, this compound carries a specific toxicological risk profile due to the strained cyclopropane ring.[1]

The "Suicide Substrate" Risk (MAO Inhibition)

Researchers must handle this compound as a potential Mechanism-Based Inhibitor (Suicide Substrate) of amine oxidases (MAO-A/B) and Cytochrome P450 enzymes.[1]

  • Mechanism: Upon metabolic oxidation, the cyclopropylamine moiety undergoes a Single Electron Transfer (SET) ring-opening.[1] This generates a reactive carbon-centered radical that covalently binds to the enzyme's flavin cofactor, permanently deactivating it.[1]

  • Safety Implication: While acute toxicity data may be limited, treat the compound as a potent bioactive agent.[1] Avoid inhalation of dusts entirely.[1]

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed (due to MAO inhibition potential).[1]

  • H315/H319: Causes skin and serious eye irritation (acidic salt).[1]

  • H335: May cause respiratory irritation.[1]

Storage & Stability Logic

The stability of this compound relies on suppressing the "donor" capability of the amine group.[1]

The Protonation Switch
  • Free Base (Unstable): In its neutral form, the amine is a strong electron donor.[1] This destabilizes the cyclopropane ring, making it susceptible to ring-opening or polymerization, especially if the isomer is cis (due to intramolecular nucleophilic attack on the ester).[1]

  • HCl Salt (Stable): Protonation converts the amine (

    
    ) to an ammonium (
    
    
    
    ) group.[1] This removes the electron-donating character, effectively "locking" the ring stability.[1]
Storage Protocol
ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 4°CRetards thermal degradation of the strained ring.[1]
Atmosphere Argon/Nitrogen Prevents moisture absorption.[1] The salt is hygroscopic; water promotes hydrolysis of the ester to the free acid, which may spontaneously lactamize.[1]
Container Amber GlassProtects from light-induced radical formation (though less critical than for iodides).[1]

Experimental Protocols

Visualization: Stability & Toxicity Mechanisms

The following diagram illustrates the divergent pathways of the compound based on its protonation state and metabolic activation.

G cluster_0 Storage (Safe) cluster_1 Processing (Risk Zone) Salt HCl Salt (Ammonium Form) FreeBase Free Amine (Neutral) Salt->FreeBase Neutralization (NaHCO3) Radical Carbon-Centered Radical FreeBase->Radical Metabolic Oxidation (MAO/P450) Coupling Stable Amide Product FreeBase->Coupling Peptide Coupling (Immediate Use) Enzyme Covalent Enzyme Adduct (Dead Enzyme) Radical->Enzyme Irreversible Binding

Caption: Pathway divergence showing the stability of the salt form versus the metabolic toxicity risk of the free amine.

Protocol A: Safe In-Situ Neutralization

Objective: Convert the stable HCl salt to the reactive free amine only at the moment of reaction to prevent degradation.[1]

  • Preparation: Dissolve the this compound HCl (1.0 equiv) in the reaction solvent (e.g., DMF, CH2Cl2).

  • Cooling: Cool the solution to 0°C . This is critical to suppress ring-opening side reactions during the exotherm of neutralization.[1]

  • Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or NMM) dropwise (1.0–1.1 equiv).[1]

    • Note: Avoid strong inorganic bases (NaOH) which can hydrolyze the ester rapidly.[1]

  • Immediate Coupling: Add the electrophile (e.g., acid chloride, activated carboxylic acid) immediately after base addition.[1] Do not isolate the free base.

Protocol B: Waste Disposal & Quenching

Objective: Deactivate the strained ring before disposal to prevent downstream reactivity in waste drums.[1]

  • Dilution: Dilute the waste stream with ethanol or acetone.[1]

  • Acidification: Slowly add 1M HCl until pH < 3.

    • Logic: This protonates any remaining amine, stabilizing the ring and preventing it from acting as a nucleophile or enzyme inhibitor.[1]

  • Segregation: Dispose of as Halogenated Organic Waste (due to HCl content) or High-Hazard Organic Waste depending on facility rules for cytotoxic agents.[1]

Visualizing the Stereochemical Risk

The cis and trans isomers possess different stability profiles.[1][3] The cis isomer is prone to intramolecular cyclization.[1]

Stereochem Trans Trans-Isomer (Amine & Ester Anti) Stable Stable for Coupling Trans->Stable Sterically Hindered Cyclization Cis Cis-Isomer (Amine & Ester Syn) Lactam Bicyclic Lactam (Impurity) Cis->Lactam Spontaneous Cyclization

Caption: Stereochemical stability logic. The Cis-isomer requires stricter temperature control to prevent lactam formation.

References

  • Mechanism of MAO Inhibition: Silverman, R. B. (1983).[1] Mechanism of inactivation of monoamine oxidase by cyclopropylamines. Journal of Biological Chemistry. [Link]

  • Synthesis and Stability of Cyclopropane Amino Acids: Wessjohann, L. A., et al. (2003).[1] Cyclopropane amino acids: Synthesis and applications. Chemical Reviews. [Link][1]

  • Metabolic Activation Risks: Hanzlik, R. P., et al. (1979). Cyclopropylamines as suicide substrates for cytochromes P450. Journal of Medicinal Chemistry. [Link]

Sources

Ethyl 2-aminocyclopropanecarboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-aminocyclopropanecarboxylate represents a critical class of


-amino acid scaffolds  used extensively in medicinal chemistry to introduce conformational constraints into bioactive molecules. Unlike its 

-amino acid isomer (1-aminocyclopropanecarboxylic acid, or ACC), which is a well-known ethylene precursor in plants and NMDA modulator, the 2-amino isomer serves as a rigidified analogue of

-aminobutyric acid (GABA) and glutamate.

This guide provides a definitive technical analysis of this compound, resolving common identification errors, detailing synthetic pathways via Curtius rearrangement, and outlining its application in peptidomimetics and receptor ligand design.

Part 1: Chemical Identity & Physical Properties

CRITICAL DISTINCTION: Researchers frequently confuse this compound with Ethyl 1-aminocyclopropanecarboxylate (ACC ethyl ester). The 1-amino isomer has the amine and ester on the same carbon. The 2-amino isomer discussed here has them on adjacent carbons, creating a


-amino acid framework.
Identification Data
PropertyDataNotes
Compound Name This compound IUPAC: Ethyl 2-aminocyclopropane-1-carboxylate
Common Abbreviation

-ACC-OEt
often referred to as a cyclopropyl

-amino acid derivative
Molecular Formula C

H

NO

Free Base
Molecular Weight 129.16 g/mol Free Base
Salt Form MW 165.62 g/mol Hydrochloride Salt (C

H

NO


HCl)
CAS Number (1S, 2S) 1983994-95-1 Specific enantiomer
CAS Number (N-Boc, trans) 162129-60-4 Protected intermediate often used in synthesis
CAS Number (1-amino isomer) 42303-42-4WARNING: This is the WRONG isomer (ACC).[1] Do not use.
Structural Characteristics

The cyclopropane ring imparts significant ring strain (~27.5 kcal/mol), locking the amino and ester groups into a rigid orientation. This rigidity is exploited to probe the stereochemical requirements of receptor binding pockets, particularly for GABA


 and glutamate receptors.

Part 2: Synthetic Methodologies

The synthesis of this compound is non-trivial due to the sensitivity of the cyclopropane ring and the potential for racemization. The most authoritative route involves the Curtius Rearrangement of cyclopropane-1,2-dicarboxylic acid derivatives.

Primary Pathway: Curtius Rearrangement

This protocol avoids the instability associated with direct amination of cyclopropanes.

  • Starting Material: Ethyl hydrogen cyclopropane-1,2-dicarboxylate (often obtained from the hydrolysis of the diester).

  • Acyl Azide Formation: Reaction with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) generates the acyl azide in situ.

  • Rearrangement: Thermal decomposition yields the isocyanate intermediate.

  • Trapping: The isocyanate is trapped with an alcohol (e.g., tert-butanol) to form the N-Boc protected amine, or hydrolyzed to the free amine.

Visualization of Synthetic Logic

G Start Diethyl cyclopropane-1,2-dicarboxylate Mono Mono-hydrolysis (KOH, EtOH) Start->Mono Acid Ethyl hydrogen cyclopropane-1,2-dicarboxylate Mono->Acid Azide Acyl Azide Intermediate Acid->Azide DPPA, TEA Reflux Iso Isocyanate Intermediate Azide->Iso Curtius Rearrangement Product Ethyl 2-((tert-butoxycarbonyl) amino)cyclopropanecarboxylate Iso->Product t-BuOH Trapping Final Ethyl 2-amino cyclopropanecarboxylate (HCl Salt) Product->Final HCl/Dioxane Deprotection

Figure 1: Step-wise synthesis via Curtius Rearrangement, ensuring retention of stereochemistry.

Part 3: Stereochemical Resolution & Analysis

The biological activity of 2-aminocyclopropanecarboxylate is highly stereodependent. The cis and trans isomers display distinct pharmacological profiles.

  • Trans-Isomer: Often mimics the extended conformation of GABA.

  • Cis-Isomer: Mimics the folded conformation.

Enzymatic Resolution Protocol

To obtain enantiopure scaffolds without expensive chiral auxiliaries, enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is the industry standard.

Protocol:

  • Substrate: Racemic this compound (or its N-acyl derivative).

  • Enzyme: Immobilized CAL-B.

  • Solvent: Diisopropyl ether (dry).

  • Mechanism: The lipase selectively hydrolyzes the ester of the (1S,2S)-enantiomer (or acylates the amine of one enantiomer), leaving the other untouched.

  • Separation: The resulting acid and remaining ester are separated via acid/base extraction.

Stereochem Racemate Racemic Ethyl 2-aminocyclopropanecarboxylate Enzyme CAL-B Lipase (Enzymatic Resolution) Racemate->Enzyme Selective Hydrolysis S_Isomer (1S,2S)-Ester (Unreacted) Enzyme->S_Isomer Remains in Organic Phase R_Isomer (1R,2R)-Acid (Hydrolyzed) Enzyme->R_Isomer Extracts into Aqueous Base

Figure 2: Kinetic resolution workflow for isolating enantiopure scaffolds.

Part 4: Applications in Drug Discovery

Conformational Restriction in Peptidomimetics

This compound is used to replace flexible


-alanine residues in peptide drugs. This substitution:
  • Increases Metabolic Stability: The cyclopropane ring prevents proteolytic cleavage.

  • Locks Conformation: Induces specific secondary structures (e.g.,

    
    -turns or helices) that enhance receptor affinity.
    
Glutamate & GABA Receptor Ligands

The compound serves as a core scaffold for the synthesis of:

  • L-AP4 Analogues: Group III mGluR agonists.

  • GABA

    
     Antagonists:  The rigid backbone allows for the precise positioning of the ammonium and carboxylate groups to map the agonist binding site of the 
    
    
    
    1 GABA
    
    
    receptor.

References

  • BenchChem. (2025).[2] cis-Ethyl 2-fluorocyclopropanecarboxylate & Synthesis Protocols. Retrieved from

  • BLD Pharm. (2025). Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate Product Data. Retrieved from

  • Sigma-Aldrich. (2025). trans-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Data Sheet. Retrieved from

  • PubChem. (2025).[3] Ethyl trans-2-phenylcyclopropanecarboxylate (Analogous Scaffold Data). Retrieved from

  • ChemicalBook. (2025). This compound Hydrochloride Properties. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for the Incorporation of Ethyl 2-Aminocyclopropanecarboxylate in Peptide Synthesis and Foldamer Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 2-aminocyclopropanecarboxylate is the esterified derivative of 2-aminocyclopropanecarboxylic acid (


-ACC), a highly constrained 

-amino acid building block. In the realm of peptidomimetics and foldamer chemistry,

-ACC is a privileged structural motif[1]. The rigid cyclopropane ring severely restricts the

and

dihedral angles of the peptide backbone. When incorporated into alternating

/

-peptides, these stereochemically preorganized residues drive the formation of predictable, stable secondary structures, such as 14/15-helices, 11-helices, or

hydrogen-bonded helices[1][2].

Causality in Experimental Design: Commercial availability often provides this building block as an ethyl ester (this compound)[3]. To utilize this reagent in standard Solid-Phase Peptide Synthesis (SPPS), the C-terminal ethyl ester must be hydrolyzed (saponified) to a free carboxylic acid, and the free amine must be orthogonally protected (typically with an Fmoc group)[4]. Conversely, in Solution-Phase Peptide Synthesis, the ethyl ester acts as an ideal C-terminal protecting group, allowing direct coupling of an N-protected amino acid to its free amine without the risk of unwanted oligomerization.

Pre-Synthesis Preparation: Saponification and N-Protection

Objective: Convert commercial this compound into Fmoc-


-ACC-OH for SPPS.
Protocol 2.1: Saponification of the Ethyl Ester

Mechanistic Insight: The cyclopropane ring is sensitive to extreme conditions, but standard base-catalyzed ester hydrolysis using LiOH is mild enough to prevent ring-opening while efficiently cleaving the ethyl ester.

  • Dissolution: Dissolve 10.0 mmol of this compound hydrochloride in 20 mL of a 1:1 (v/v) mixture of THF and distilled water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add 25.0 mmol of Lithium Hydroxide monohydrate (LiOH·H

    
    O). Note: The excess base ensures the neutralization of the HCl salt and drives the hydrolysis of the ester.
    
  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Ninhydrin stain) until the high-Rf ester spot completely disappears.

  • Work-up: Evaporate the THF under reduced pressure. The remaining aqueous layer contains the free amino acid lithium salt, which is carried directly into the Fmoc protection step to avoid isolating the zwitterion.

Protocol 2.2: Fmoc Protection
  • Preparation: Cool the aqueous solution from Protocol 2.1 to 0 °C. Add Sodium Carbonate (Na

    
    CO
    
    
    
    , 20.0 mmol) to maintain a pH of ~9.5.
  • Fmoc Addition: Dissolve 11.0 mmol of Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) in 15 mL of 1,4-dioxane. Add this dropwise to the vigorously stirring aqueous solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Extraction & Purification: Wash the aqueous phase with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu and fluorenyl byproducts. Carefully acidify the aqueous phase to pH 2.0 using 1M HCl at 0 °C. Extract the precipitated Fmoc-

    
    -ACC-OH with Ethyl Acetate (3 × 30 mL).
    
  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via recrystallization (EtOAc/Hexanes) to yield the SPPS-ready building block.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Mechanistic Insight: The steric bulk of the cyclopropane ring significantly hinders the nucleophilic attack of the incoming amine during coupling. Standard uronium reagents (like HBTU) are often insufficient and lead to sequence truncation. Highly reactive coupling reagents such as HATU with HOAt, or DIC with OxymaPure, are required to form the active ester efficiently[2].

Protocol 3.1: Coupling Fmoc- -ACC-OH to Resin
  • Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5×) and DCM (5×).

  • Activation: In a separate vial, dissolve Fmoc-

    
    -ACC-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 2 minutes to pre-activate the carboxylic acid.
    
  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–3 hours. (Self-Validation: For highly hindered sequences, a double coupling strategy is mandatory).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5×) and DCM (5×).

  • Kaiser Test: Perform a Kaiser test to confirm the absence of free amines. If the beads turn blue (positive), repeat the coupling step.

Solution-Phase Peptide Synthesis (C-Terminal Application)

Mechanistic Insight: When


-ACC is required at the C-terminus, the commercial this compound can be used directly.
Protocol 4.1: Direct Coupling to this compound
  • Neutralization: Suspend this compound hydrochloride (1.0 mmol) in DCM (10 mL). Add DIPEA (2.2 mmol) to liberate the free amine.

  • Activation of N-Protected AA: In a separate flask, dissolve the Fmoc-protected

    
    -amino acid (1.2 mmol) and EDC·HCl (1.2 mmol) in DCM (10 mL). Add HOBt (1.2 mmol) and stir for 10 minutes.
    
  • Coupling: Combine the two solutions and stir at room temperature for 12–16 hours.

  • Work-up: Wash the organic layer successively with 1M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for -ACC Incorporation
Coupling Reagent SystemEquivalents (AA/Reagent/Base)Reaction TimeAvg. Coupling EfficiencyEpimerization Risk
HBTU / DIPEA 4 / 3.9 / 82 hours65 - 75%Low
HATU / DIPEA 4 / 3.8 / 82 hours> 95%Moderate
DIC / OxymaPure 4 / 4 / 0 (neutral)3 hours> 98%Very Low
PyBOP / NMM 4 / 3.9 / 84 hours80 - 85%Low
Table 2: Dihedral Angle Constraints of -ACC Isomers[1][2]
IsomerPreferred

Angle
Preferred

Angle
Induced Secondary Structure in

/

-Peptides
trans-(1R, 2R)-ACC ~ -90°~ +90°14/15-Helix (with L-

-amino acids)
trans-(1S, 2S)-ACC ~ +90°~ -90°14/15-Helix (with D-

-amino acids)
cis-ACC ~ -60°~ -60°

H-bonded Helix

Visualizations

Workflow A Ethyl 2-ACC (Commercial Reagent) B Saponification (LiOH, THF/H2O) A->B Hydrolysis C N-Protection (Fmoc-OSu) B->C Fmoc-Cl/OSu D Fmoc-β-ACC-OH (SPPS Building Block) C->D Isolation E SPPS Coupling (HATU/DIPEA) D->E Solid Phase F Cleavage & Deprotection (TFA Cocktail) E->F Resin Cleavage G Purified β-ACC Foldamer F->G HPLC

Caption: Workflow for converting this compound into a foldamer via SPPS.

Folding N1 Linear α/β-Peptide (Unstructured Coil) N2 Steric Restriction via Cyclopropane Ring N1->N2 Conformational Preorganization N3 Formation of i, i+3 & i, i+4 H-bonds N2->N3 Solvent/Environment Trigger N4 Stable 14/15-Helix Foldamer N3->N4 Thermodynamic Minimum

Caption: Structural folding pathway of β-ACC containing peptides into stable helical foldamers.

References

  • Accounts of Chemical Research - ACS Publications Title: Foldamers with Heterogeneous Backbones Source: Accounts of Chemical Research, ACS Publications URL
  • Source: PMC (PubMed Central)
  • Benchchem - cis-Ethyl 2-fluorocyclopropanecarboxylate Title: cis-Ethyl 2-fluorocyclopropanecarboxylate | 84388-71-6 Source: Benchchem URL
  • Crystallographic Characterization of the α/β-Peptide 14/15-Helix - ACS Publications Title: Crystallographic Characterization of the α/β-Peptide 14/15-Helix Source: ACS Publications URL

Sources

Large-scale synthesis of ethyl 2-aminocyclopropanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of Ethyl 2-Aminocyclopropanecarboxylate Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and scalable methods for the synthesis of this compound derivatives. These compounds are of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring.[1][2] This document emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations for scaling up production.

Introduction: The Significance of Aminocyclopropane Scaffolds in Drug Discovery

The cyclopropylamine motif is a privileged scaffold in modern pharmaceuticals, appearing in a range of therapeutic agents from enzyme inhibitors to antiviral drugs.[2][3] Its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target. Furthermore, the cyclopropane ring can improve a drug candidate's metabolic profile.[1] The this compound scaffold, in particular, serves as a versatile building block, offering multiple points for chemical modification.

This guide will explore three primary strategies for the large-scale synthesis of these valuable intermediates:

  • Catalytic Cyclopropanation of Alkenes

  • Classical Rearrangement Reactions

  • Intramolecular Ring-Closing Cyclizations

Strategy 1: Catalytic Cyclopropanation of Alkenes with Diazoacetates

Catalytic cyclopropanation is a powerful and widely used method for the direct formation of the cyclopropane ring. The reaction involves the transfer of a carbene, typically derived from a diazo compound, to an alkene substrate, mediated by a transition metal catalyst.[4] For the synthesis of this compound derivatives, this typically involves the reaction of an N-protected vinyl amine derivative with ethyl diazoacetate.

Mechanistic Rationale and Catalyst Selection

The choice of catalyst is critical for controlling both the yield and stereoselectivity of the cyclopropanation. Dirhodium(II) and copper(I) complexes are the most common catalysts employed for this transformation. The general mechanism involves the formation of a metal-carbene intermediate, which then reacts with the alkene.

Cyclopropanation_Mechanism cluster_0 Catalytic Cycle Catalyst [M] Catalyst (e.g., Rh₂(OAc)₄) Carbene Metal-Carbene Intermediate {[M]=CHCO₂Et} Catalyst->Carbene + Diazo - N₂ Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Metallacyclobutane Metallacyclobutane Intermediate Carbene->Metallacyclobutane + Alkene Alkene N-Protected Alkene (e.g., Vinylsulfonamide) Product This compound Derivative Metallacyclobutane->Product Reductive Elimination Product->Catalyst Regenerates Catalyst caption Figure 1. Generalized catalytic cycle for metal-catalyzed cyclopropanation.

Caption: Figure 1. Generalized catalytic cycle for metal-catalyzed cyclopropanation.

For large-scale synthesis, catalyst efficiency (turnover number and frequency), cost, and the ability to achieve high diastereoselectivity and enantioselectivity are paramount. Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective, while chiral dirhodium complexes, like those derived from tert-butyl glycine, can be used to achieve high levels of enantioselectivity.[5] Copper-based catalysts, often paired with chiral ligands like bisoxazolines (BOX), offer a more economical alternative.

Protocol: Rhodium-Catalyzed Diastereoselective Cyclopropanation

This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of an N-vinylsulfonamide with ethyl diazoacetate, a method known for its high yields and stereoselectivity.[5]

Materials:

  • N-vinylsulfonamide (1.0 equiv)

  • Ethyl diazoacetate (1.2-1.5 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (0.5-2 mol%)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

Procedure:

  • To a stirred solution of the N-vinylsulfonamide and Rh₂(OAc)₄ in anhydrous DCM at room temperature under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl diazoacetate in anhydrous DCM via a syringe pump over a period of 2-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Data Summary and Considerations
Catalyst SystemAlkene SubstrateDiastereoselectivity (trans:cis)Enantioselectivity (% ee)Yield (%)Reference
Rh₂(S-4-Br-NTTL)₄Vinylsulfonamides>95:590-9985-97[5]
Rh₂(DOSP)₄2-Azadienes>95:590-9972-97[6][7]
Cu(I)/BOXVinylcarbamatesVariable80-9570-90[8]
Engineered MyoglobinStyrenes>98:2>96>75[9]

Expert Insights: The use of N-vinylsulfonamides is particularly advantageous as the sulfonamide group acts as a robust protecting group and can influence the stereochemical outcome of the reaction.[5] For asymmetric synthesis, the choice of a chiral ligand is critical, and screening of different ligands may be necessary to achieve optimal enantioselectivity for a specific substrate.

Strategy 2: Classical Rearrangement Reactions

Rearrangement reactions such as the Curtius, Hofmann, and Schmidt rearrangements provide reliable, albeit indirect, routes to aminocyclopropanes from readily available cyclopropanecarboxylic acid derivatives. These methods are well-established and can be highly effective for large-scale production.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of a cyclopropanecarbonyl azide to a cyclopropyl isocyanate, which can then be trapped with an alcohol (e.g., ethanol) to yield the corresponding ethyl carbamate.[10] Subsequent hydrolysis of the carbamate furnishes the desired primary amine.

Curtius_Rearrangement_Workflow cluster_1 Curtius Rearrangement Workflow CarboxylicAcid Cyclopropanecarboxylic Acid AcylAzide Cyclopropanecarbonyl Azide CarboxylicAcid->AcylAzide 1. SOCl₂ 2. NaN₃ Isocyanate Cyclopropyl Isocyanate AcylAzide->Isocyanate Heat (Δ) - N₂ Carbamate Ethyl N-cyclopropylcarbamate Isocyanate->Carbamate + EtOH Amine Cyclopropylamine Carbamate->Amine Hydrolysis (e.g., HCl, H₂O) caption Figure 2. Workflow for the Curtius rearrangement to synthesize cyclopropylamines.

Caption: Figure 2. Workflow for the Curtius rearrangement to synthesize cyclopropylamines.

Protocol: Curtius Rearrangement for this compound Synthesis

Step 1: Formation of Cyclopropanecarbonyl Azide

  • To a solution of ethyl 1-cyanocyclopropanecarboxylate in a suitable solvent, add sodium azide and a Lewis acid (e.g., ZnBr₂).

  • Stir the mixture at an elevated temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work up the reaction to isolate the cyclopropanecarbonyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 2: Rearrangement and Trapping

  • Dissolve the crude acyl azide in an inert, high-boiling solvent such as toluene.

  • Heat the solution to reflux. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.[11][12]

  • After the rearrangement is complete, cool the solution and add anhydrous ethanol.

  • Stir the mixture to allow the isocyanate to react with ethanol to form the ethyl carbamate.

  • Isolate and purify the carbamate.

Step 3: Hydrolysis to the Amine

  • Hydrolyze the ethyl carbamate using acidic or basic conditions to yield the free amine.

Trustworthiness: The Curtius rearrangement is known to proceed with retention of configuration at the migrating carbon, which is a key advantage for stereospecific syntheses.[10][13]

The Hofmann Rearrangement

The Hofmann rearrangement offers an alternative route from cyclopropanecarboxamides. The amide is treated with bromine and a strong base (e.g., sodium hydroxide) to form an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of one carbon atom (as CO₂).[14][15]

Protocol: Hofmann Degradation of Cyclopropanecarboxamide

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add cyclopropanecarboxamide to the hypobromite solution at a low temperature (0-10 °C).[16]

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C to effect the rearrangement.[16]

  • The resulting amine can be isolated by distillation or extraction.

Expert Insights: The Hofmann rearrangement is a one-pot reaction, which can be advantageous for large-scale production.[14] However, the use of bromine and strong base may not be compatible with all functional groups.

The Schmidt Reaction

The Schmidt reaction converts cyclopropyl ketones to N-cyclopropyl amides using hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[17] The resulting amide can then be hydrolyzed to the corresponding amine.

Mechanistic Consideration: The reaction proceeds via the protonation of the ketone, followed by the addition of hydrazoic acid and a rearrangement with the expulsion of nitrogen gas.[17] The migratory aptitude of the groups attached to the carbonyl is a key factor in determining the product distribution.[18][19]

RearrangementStarting MaterialKey IntermediateKey ReagentsScalability
CurtiusCarboxylic Acid/Acyl HalideAcyl Azide, IsocyanateNaN₃, HeatGood, but requires handling of potentially explosive azide.[10][11]
HofmannPrimary AmideIsocyanateBr₂, NaOHExcellent for one-pot synthesis.[14][16]
SchmidtKetoneIminodiazonium ionHN₃, H₂SO₄Good, but requires handling of highly toxic and explosive hydrazoic acid.[17][18]

Strategy 3: Intramolecular Ring-Closing Cyclizations

This strategy involves the construction of the cyclopropane ring from an acyclic precursor through an intramolecular nucleophilic substitution reaction. A common approach is the dialkylation of a glycine equivalent with a 1,2-dihaloethane.[20][21]

Protocol: Dialkylation of Ethyl Cyanoacetate

This method is often used in industrial settings for the synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives.[20]

Materials:

  • Ethyl cyanoacetate (1.0 equiv)

  • 1,2-dibromoethane (1.0-1.2 equiv)

  • Strong base (e.g., sodium ethoxide, potassium carbonate)[20]

  • Anhydrous ethanol or DMF

Procedure:

  • To a solution of the strong base in anhydrous ethanol, add ethyl cyanoacetate dropwise at a controlled temperature.

  • After the deprotonation is complete, add 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by GC).

  • Cool the reaction, neutralize, and perform an aqueous workup to isolate the crude ethyl 1-cyanocyclopropanecarboxylate.

  • The cyano group can then be reduced to an aminomethyl group, or the ester can be hydrolyzed and subjected to a Hofmann or Curtius rearrangement to yield the 1-amino derivative.

Conclusion and Future Outlook

The large-scale synthesis of this compound derivatives can be achieved through several robust and scalable methods. The choice of the optimal synthetic route will depend on factors such as the desired stereochemistry, the availability and cost of starting materials, and the specific functional groups present in the target molecule.

Catalytic cyclopropanation offers a direct and atom-economical approach, with significant advances in asymmetric catalysis enabling the production of enantiomerically pure compounds.[5][6] Classical rearrangement reactions, while indirect, are well-established and reliable for large-scale production.[10][14] Intramolecular cyclization methods are also valuable, particularly for the synthesis of 1-substituted derivatives.[20]

Future developments in this field will likely focus on the use of more sustainable and cost-effective catalysts, as well as the development of biocatalytic methods that can operate under mild conditions with high stereoselectivity.[9]

References

  • Doyle, M. P., et al. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Organic Letters. Available at: [Link]

  • Doyle, M. P., et al. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2021). Catalytic asymmetric ring-opening of aminocyclopropanes with oxygen nucleophiles: access to chiral γ-amino acid derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • Pirenne, V., et al. (2021). Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. RSC Advances. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • ResearchGate. The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. Available at: [Link]

  • ProQuest. MIGRATORY APTITUDES OF THE CYCLOPROPYL GROUP IN THE SCHMIDT REACTION OF TERTIARY ALCOHOLS AND KETONES. Available at: [Link]

  • West, M. S., et al. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]

  • Fox, J. M., et al. (2008). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. National Institutes of Health. Available at: [Link]

  • Wang, J., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Pirenne, V., et al. (2021). Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles. Royal Society of Chemistry. Available at: [Link]

  • Rousseaux, S. A. L., et al. (2018). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Available at: [Link]

  • Fox, J. M., et al. (2008). The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. PubMed. Available at: [Link]

  • Bunce, S. C., & Cloke, J. B. (1954). The Behavior of Cyclopropyl Ketones in the Schmidt Reaction. Journal of the American Chemical Society.
  • Waser, J., et al. (2014). Dynamic Kinetic Asymmetric [3 + 2] Annulation Reactions of Aminocyclopropanes. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. National Institutes of Health. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Google Patents. (1995). Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.
  • ResearchGate. The importance of chiral cyclopropanes and representative asymmetric... Available at: [Link]

  • Sciencemadness.org. (2008). Schmidt Rearrangement Reactions with Alkyl Azides. Available at: [Link]

  • Google Patents. (1981). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Available at: [Link]

  • Bunce, S. C., & Cloke, J. B. (1954). The Behavior of Cyclopropyl Ketones in the Schmidt Reaction1. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Hofmann rearrangement. Available at: [Link]

  • Wikipedia. Schmidt reaction. Available at: [Link]

  • Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Available at: [Link]

  • Chemistry Steps. The Mechanism of Hofmann Rearrangement. Available at: [Link]

  • Charette, A. B., et al. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • University of Bath's research portal. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Available at: [Link]

  • Bioactive Compounds in Health and Disease. (2024).
  • Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. Available at: [Link]

  • Stammer, C. H., et al. (1991). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Available at: [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available at: [Link]

  • Beilstein Journals. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Available at: [Link]

Sources

Application Notes: Ethyl 2-Aminocyclopropanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropane Motif

In the landscape of modern drug discovery, the cyclopropane ring stands out as a "privileged" structural motif. Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its unique and beneficial properties.[1] The three-membered ring's inherent strain results in shorter, stronger carbon-carbon and carbon-hydrogen bonds compared to open-chain alkanes, lending it a distinct electronic character with enhanced π-properties.[1][2] For medicinal chemists, incorporating a cyclopropane ring can profoundly influence a molecule's pharmacological profile. Key advantages include:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This can lock a drug candidate into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring often makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a drug's half-life and reduce potential drug-drug interactions.[2]

  • Improved Physicochemical Properties: The introduction of this sp3-rich scaffold can modulate lipophilicity and polarity, often improving properties like membrane permeability and reducing off-target effects.[4]

  • Bioisosterism: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or even a para-substituted benzene ring, offering a novel chemical space with improved drug-like properties.[4]

Ethyl 2-aminocyclopropanecarboxylate is a versatile and highly valuable building block that provides a direct entry point to this desirable chemical space. It combines the rigid cyclopropane core with two key functional handles—an amine and an ethyl ester—allowing for diverse and strategic derivatization.

Physicochemical Properties and Synthesis Overview

This compound is a bifunctional molecule whose utility stems from its distinct chemical handles. It exists as different stereoisomers (cis/trans), which are crucial for defining the spatial orientation of substituents in the final drug molecule.

PropertyValueReference(s)
Molecular Formula C6H11NO2[5]
Molecular Weight 129.16 g/mol [5]
Appearance Liquid or low-melting solid (as free base); White to off-white crystalline powder (as HCl salt)[5][6]
Common CAS Numbers 72784-47-5 (1-amino isomer); 42303-42-4 (1-amino isomer, HCl salt)[5][7]
Solubility Soluble in organic solvents like DCM, Ethyl Acetate, Methanol.[5]

Synthesis: The synthesis of this compound and its derivatives is well-established. Common strategies involve the cyclopropanation of alkene precursors. For instance, rhodium-catalyzed decomposition of diazoacetates in the presence of an appropriate N-vinyl phthalimide can produce highly trans-selective aminocyclopropane carboxylates.[4] Other methods include the intramolecular cyclization of γ-substituted amino acid derivatives and the alkylation of glycine equivalents.[8] The choice of synthetic route often depends on the desired stereochemistry.

Core Applications & Experimental Protocols

The true power of this compound lies in its application as a versatile scaffold. Below, we explore its key roles and provide representative protocols for its utilization.

As a Constrained Amino Acid Mimetic

The defined geometry of the cyclopropane ring makes it an excellent scaffold for creating mimics of natural amino acids and dipeptides.[3] By replacing a flexible amino acid in a peptide chain with a cyclopropane-constrained analog, researchers can force the peptide into a specific secondary structure (e.g., a β-turn or helical conformation). This conformational locking can lead to:

  • Increased receptor selectivity.[3]

  • Enhanced stability against enzymatic degradation by proteases.

  • Improved cell permeability and oral bioavailability.

The amine and carboxylate groups on the cyclopropane ring serve as the N- and C-termini, respectively, for incorporation into a peptide chain via standard peptide coupling techniques.

cluster_0 Step 1: N-Protection cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Peptide Coupling N_Protect Ethyl 2-aminocyclo- propanecarboxylate N_Protected N-Boc/Fmoc Protected Building Block N_Protect->N_Protected Boc₂O or Fmoc-OSu Ester_Hydrolysis N-Protected Ester Free_Acid N-Protected Free Acid Ester_Hydrolysis->Free_Acid LiOH or NaOH Peptide_Coupling N-Protected Free Acid + Amino Acid Ester Dipeptide Protected Dipeptide Peptide_Coupling->Dipeptide EDC/HOBt or HATU

Caption: Workflow for preparing and incorporating the constrained amino acid into a peptide.

As a Precursor for Novel Heterocyclic Scaffolds

The amine and ester functionalities of this compound are ideal starting points for constructing more complex molecular architectures, particularly bicyclic and heterocyclic systems. These rigid, three-dimensional scaffolds are highly sought after in drug discovery as they can present functional groups in precise spatial arrangements, leading to highly specific interactions with biological targets.

This protocol details a standard procedure for acylating the amine group of this compound, a fundamental step in nearly all of its applications.

Objective: To synthesize ethyl 2-(acylamino)cyclopropanecarboxylate from this compound and a generic carboxylic acid.

Rationale: The formation of an amide bond is one of the most common reactions in medicinal chemistry.[1][2] Using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9] The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) is crucial. It forms a reactive HOBt ester intermediate that is less prone to side reactions (like N-acylurea formation) and helps to suppress racemization if chiral centers are present.[10][11]

Materials:

  • This compound hydrochloride (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add TEA or DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and act as a base for the coupling. Stir for 10 minutes at room temperature.

  • Activator Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution. The order of addition can be critical; adding HOBt before EDC is often preferred.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

This protocol illustrates how a derivatized aminocyclopropane can be used to construct a bicyclic system, a common strategy for creating conformationally rigid structures.

Objective: To synthesize a bicyclic lactam from an N-functionalized cyclopropane precursor. This is a representative transformation based on established principles of intramolecular cyclization.

Rationale: This protocol involves an intramolecular cyclization. First, the ester of the cyclopropane derivative is hydrolyzed to a free carboxylic acid. This acid is then activated in situ and reacts with a nucleophilic amine tethered to the original amino group, forming a cyclic amide (lactam). This creates a fused bicyclic system where the cyclopropane ring dictates the overall three-dimensional shape.

Materials:

  • Ethyl 2-(acylamino)cyclopropanecarboxylate (with a terminal amine on the acyl chain, e.g., from coupling with Fmoc-L-glutamic acid α-allyl ester followed by deprotection) (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Ester Hydrolysis:

    • Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 ratio).

    • Add LiOH (2.0 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Acidify the mixture to pH ~3-4 with 1M HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the free carboxylic acid.

  • Intramolecular Cyclization:

    • Dissolve the resulting amino-acid precursor in anhydrous DMF under a nitrogen atmosphere to a dilute concentration (e.g., 0.01 M) to favor intramolecular reaction over intermolecular polymerization.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the desired bicyclic lactam.

Sources

Application Notes and Protocols: Ethyl 2-Aminocyclopropanecarboxylate as a Modulator of the Ethylene Biosynthesis Pathway in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The gaseous plant hormone ethylene is a pivotal regulator of plant physiology, influencing a vast array of processes from seed germination and growth to fruit ripening, senescence, and stress responses.[1] Its biosynthesis and signaling pathways are critical targets for agricultural and horticultural manipulation to improve crop yield, quality, and shelf-life. The direct precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid.[2] The conversion of S-adenosylmethionine (SAM) to ACC by ACC synthase (ACS) is the primary rate-limiting step, while the final conversion of ACC to ethylene is catalyzed by ACC oxidase (ACO).[3]

Ethyl 2-aminocyclopropanecarboxylate, as a structural analog of ACC, presents a compelling tool for researchers. The ethyl ester moiety may enhance its uptake and transport within plant tissues, where it can be hydrolyzed to the corresponding carboxylic acid. This molecule offers the potential to act as a substrate, competitive inhibitor, or modulator of the key enzymes in the ethylene pathway. Furthermore, recent studies have highlighted that ACC itself can function as a signaling molecule, independent of its conversion to ethylene, adding another layer of complexity and opportunity for investigation.[1][3]

This guide provides a comprehensive overview of the scientific rationale and detailed experimental protocols for investigating the effects of this compound on plant systems. The methodologies are designed for researchers in plant science, agrochemistry, and drug development to rigorously assess the compound's biological activity and potential applications.

Section 1: Scientific Background & Mechanism of Action

The Ethylene Biosynthesis Pathway

Understanding the ethylene biosynthesis pathway, often referred to as the Yang Cycle, is fundamental to designing and interpreting experiments with modulators like this compound. The core pathway proceeds from the amino acid methionine through two key enzymatic steps to produce ethylene.[2]

  • Methionine is converted to S-adenosylmethionine (SAM) .

  • ACC Synthase (ACS) , a highly regulated and often rate-limiting enzyme, catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) .[3]

  • ACC Oxidase (ACO) , the final enzyme in the pathway, oxidizes ACC to form ethylene , carbon dioxide, and cyanide.

The level of ethylene is tightly controlled by the expression and activity of ACS and ACO genes, as well as by the conjugation of ACC to inactive forms like malonyl-ACC (M-ACC).[3][4]

Ethylene_Biosynthesis cluster_enzymes Key Enzymes Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACS ACC Synthase (ACS) (Rate-Limiting Step) SAM->ACS ACC 1-Aminocyclopropane-1- carboxylic Acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO ACC_pool ACC Conjugation (e.g., M-ACC) ACC->ACC_pool Inactivation Ethylene Ethylene ACS->ACC ACO->Ethylene

Caption: The core ethylene biosynthesis pathway in plants.

Hypothesized Roles of this compound

The introduction of this compound into a plant system can elicit several potential responses, which these protocols are designed to differentiate:

  • Substrate Analogue (Agonist): If the molecule (after hydrolysis of the ethyl ester) is recognized by ACC oxidase, it could be converted into a gaseous product, analogous to how stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC) are converted to 1-butene.[5][6] This would mimic an ethylene response.

  • Competitive Inhibitor (Antagonist): The compound could bind to the active site of ACC synthase or ACC oxidase without being processed, thereby blocking the conversion of the natural substrate (SAM or ACC) and reducing ethylene production. This is a common strategy for developing plant growth regulators.[2]

  • Modulator of ACC Signaling: The compound could interfere with the ethylene-independent signaling functions of ACC, which have been implicated in root development and stress responses.[1][3] This would result in phenotypic changes even if ethylene levels are unaffected or if ethylene signaling is blocked.

Section 2: Experimental Protocols

These protocols provide a tiered approach to characterizing the bioactivity of this compound, moving from general phenotypic assays to specific quantitative measurements.

Protocol 2.1: Preparation of Stock Solutions

Causality: Proper solubilization and sterilization are critical for reproducible results in sterile plant culture systems. The use of a salt form like hydrochloride often improves water solubility. A solvent like DMSO may be needed for less soluble compounds, but its final concentration in the media must be kept low (<0.1%) and consistent across all treatments, including controls, to avoid solvent-induced artifacts.

Materials:

  • This compound hydrochloride (e.g., Sigma-Aldrich Cat. No. 728934)[7]

  • Sterile, double-processed water or appropriate solvent (e.g., DMSO)

  • Sterile volumetric flasks

  • Sterile 0.22 µm syringe filters

Procedure:

  • To prepare a 10 mM stock solution, accurately weigh 16.56 mg of this compound hydrochloride (MW: 165.62 g/mol ).

  • Transfer the powder to a 10 mL sterile volumetric flask.

  • Add approximately 8 mL of sterile water (or solvent) and gently swirl to dissolve the powder completely. Use of a vortex mixer may be required.

  • Once fully dissolved, bring the final volume to 10 mL with the sterile solvent.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2.2: In Planta Bioassays for Ethylene-Related Activity

Causality: Ethylene is a potent inhibitor of primary root elongation. This assay provides a sensitive and high-throughput method to screen for ethylene agonist activity. An ethylene antagonist might rescue root growth under conditions of induced ethylene stress.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and 1% sucrose, pH 5.7

  • 1% (w/v) Phyto agar

  • Sterile square petri plates (100x100 mm)

  • Test compound stock solution (Protocol 2.1)

Procedure:

  • Prepare MS agar medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the sterile-filtered stock solution of this compound to the molten agar to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM). Ensure thorough mixing. Include a positive control of 10 µM ACC.

  • Pour approximately 25 mL of medium into each sterile petri plate and allow to solidify.

  • Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 min, followed by 20% bleach with Tween-20 for 10 min, and 4-5 rinses with sterile water).

  • Resuspend seeds in sterile 0.1% agar and sow them in a line at the top of the plates.

  • Seal the plates with breathable tape and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Use a long-day photoperiod (16h light / 8h dark) at 21°C.

  • After 7-10 days, photograph the plates. Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).

Causality: The "triple response" is a classic and highly specific indicator of ethylene presence or agonist activity in dark-grown seedlings.[8] It consists of (1) inhibition of stem and root elongation, (2) radial swelling of the stem (thickening), and (3) an exaggerated curvature of the apical hook. This assay provides strong qualitative evidence of ethylene-like effects.

Materials:

  • Pea seeds (Pisum sativum)

  • Vermiculite or sterile filter paper

  • Trays or beakers

  • Test compound solutions of varying concentrations

Procedure:

  • Soak pea seeds in water overnight.

  • Plant the seeds in trays filled with moist vermiculite or on moist filter paper in beakers.

  • Water the seeds with solutions of this compound at desired concentrations (e.g., 0 µM, 10 µM, 100 µM, 1 mM). Use a known ethylene-releasing compound like Ethephon as a positive control.

  • Place the containers in complete darkness at room temperature (22-25°C) for 5-7 days. It is crucial to exclude all light to prevent de-etiolation.

  • After the incubation period, carefully remove the seedlings and examine them under a dim green safe light (which does not affect etiolation).

  • Score the seedlings for the three components of the triple response: measure hypocotyl/epicotyl length, stem diameter, and the angle of the apical hook.

Protocol 2.3: Quantification of Ethylene Production by Gas Chromatography

Causality: This protocol directly measures the end-product of the ethylene biosynthesis pathway. It is the definitive method to determine if the test compound stimulates or inhibits ethylene production. Using leaf discs or fruit tissue allows for controlled application of the compound and measurement of the response in a specific tissue type.[9]

Materials:

  • Plant tissue (e.g., leaf discs from young, fully expanded leaves; fruit plugs)

  • Gas-tight vials (e.g., 10-20 mL) with septum caps

  • Incubation buffer (e.g., 10 mM MES buffer, pH 6.5)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an activated alumina column

  • Gas-tight syringe (1 mL)

  • Ethylene standard gas for calibration

Procedure:

  • Excise uniform plant tissue samples (e.g., 1 cm diameter leaf discs) and float them in water for 1-2 hours to recover from wounding stress.

  • Transfer a known amount of tissue (e.g., 10 discs or 1 g fresh weight) into a gas-tight vial containing 1-2 mL of incubation buffer.

  • Add this compound to the buffer to achieve the desired final concentrations. Include a buffer-only control and a positive control (e.g., 100 µM ACC).

  • Seal the vials tightly with septum caps.

  • Incubate the vials under standard light and temperature conditions for a defined period (e.g., 2-4 hours).

  • After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace gas from each vial.

  • Immediately inject the gas sample into the GC for ethylene quantification.[10]

  • Calculate the rate of ethylene production based on the GC peak area, calibration curve from the ethylene standard, vial headspace volume, and tissue fresh weight. Express the results as nL g⁻¹ h⁻¹.

Protocol 2.4: Quantification of Endogenous ACC Levels

Causality: Measuring the internal ACC pool can reveal the specific site of action of the test compound. For instance, if ethylene production decreases but ACC levels accumulate, it strongly suggests the compound is an inhibitor of ACC oxidase (ACO). Conversely, if both ACC and ethylene levels decrease, the compound may be inhibiting ACC synthase (ACS) or an earlier step.

Materials:

  • Plant tissue treated with the test compound

  • Liquid nitrogen

  • Mortar and pestle

  • 5% (w/v) Sulfosalicylic acid (SSA) for extraction[9]

  • Reagents for ACC to ethylene conversion (Lizada & Yang method): 10 mM HgCl₂, 2:1 mixture of 5% NaOCl (bleach) and saturated NaOH[9]

  • Gas chromatograph (as in Protocol 2.3)

Procedure:

  • Harvest plant tissue from experiments (e.g., from the root growth assay) at desired time points. Record the fresh weight.

  • Immediately freeze the tissue in liquid nitrogen to halt all enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract the ACC by adding a known volume of 5% SSA (e.g., 4 mL per gram of tissue) and vortexing thoroughly.[9]

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 min at 4°C) to pellet cell debris.

  • Transfer the supernatant to a new tube. This contains the ACC extract.

  • To a gas-tight vial containing 100 µL of 10 mM HgCl₂, add a known volume of the supernatant (e.g., 100-500 µL).

  • Seal the vial and inject ~100 µL of the cold NaOCl-NaOH mixture through the septum. Vortex immediately for 10 seconds. This reaction chemically converts ACC to ethylene.

  • Place the vial on ice for at least 3 minutes.

  • Withdraw a 1 mL headspace sample and inject it into the GC to quantify the ethylene produced, which is directly proportional to the amount of ACC in the extract.

  • Calculate the ACC concentration based on a standard curve prepared with known ACC concentrations.

Section 3: Data Interpretation and Visualization

Interpreting Combined Results
Assay Outcome if Compound is an Ethylene AGONIST Outcome if Compound is an ACO INHIBITOR Outcome if Compound is an ACS INHIBITOR
Root Growth Assay Root growth inhibitedNo effect, or may promote growth slightlyNo effect, or may promote growth slightly
Triple Response Positive triple response observedNo triple responseNo triple response
Ethylene Production IncreasedDecreasedDecreased
Endogenous ACC Level Unchanged or slightly decreasedIncreased / AccumulatesDecreased
Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental plan to characterize the compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays & Measurements cluster_analysis Analysis & Conclusion A Prepare Stock Solution of this compound B Phenotypic Assays (Root Growth, Triple Response) A->B C Direct Ethylene Measurement (Gas Chromatography) A->C D Precursor Measurement (ACC Quantification) A->D E Data Interpretation: Synthesize results from all assays B->E C->E D->E F Determine Mechanism of Action (Agonist, Inhibitor, etc.) E->F

Caption: Workflow for characterizing an ethylene pathway modulator.

Section 4: Broader Applications & Future Directions

The methodologies described here provide a robust framework for evaluating this compound. Positive results could lead to several exciting avenues of research:

  • Crop Improvement: If the compound acts as an ethylene inhibitor, it could be developed to delay fruit ripening, prevent premature flower or fruit drop, or enhance stress tolerance in crops.[2][11]

  • Investigating ACC Signaling: If the compound elicits responses without altering ethylene levels, it becomes a valuable chemical probe to dissect the novel signaling roles of ACC, a rapidly emerging area of plant biology.[3][12]

  • Synergistic Studies: The compound could be tested in conjunction with plant growth-promoting bacteria (PGPB) that produce ACC deaminase.[4][13] An ACC oxidase inhibitor, for example, would cause ACC to accumulate, which could serve as a nitrogen source for these beneficial microbes, potentially enhancing their growth-promoting effects.

By systematically applying these protocols, researchers can effectively elucidate the agricultural potential of this compound and contribute to the development of new tools for plant science and crop management.

References

  • Ghazaryan, A. V., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Biology Discussion. (2016, February 24). Top 12 Experiments on Growth Regulators in Plants. Biology Discussion. [Link]

  • PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. PhytoTech Labs. [Link]

  • Anacon Laboratories. (n.d.). Testing of plant growth hormones. Anacon Laboratories. [Link]

  • Field Crop News. (2021). Plant Growth Regulator on-farm Trial Protocol. Field Crop News. [Link]

  • Glick, B. R. (2021). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. PMC - NIH. [Link]

  • Hoffman, N. E., et al. (1982). Stereospecific Conversion of 1-Aminocyclopropanecarboxylic Acid to Ethylene by Plant Tissues. Plant Physiology, 70(1), 195–199. [Link]

  • Bulens, I., et al. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods, 7(1), 17. [Link]

  • Warnberg, K. H. (2011). Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with flame-ionization detection. Iowa State University Digital Repository. [Link]

  • Ciba-Geigy AG. (1984). Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • ResearchGate. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. [Link]

  • Ullah, I., et al. (2024). Role of Ethylene in Plant Developmental Processes. Encyclopedia MDPI. [Link]

  • Van de Poel, B., et al. (2014). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science, 5, 585. [Link]

  • Kieber, J. J., et al. (1995). Two Arabidopsis Mutants That Overproduce Ethylene Are Affected in the Posttranscriptional Regulation of 1-Aminocyclopropane-1-Carboxylate Synthase. Plant Physiology, 108(4), 1597-1607. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. PMC - NIH. [Link]

  • Danishefsky, S., & Singh, R. K. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 36. [Link]

  • Naing, A. H., & Kim, C. K. (2021). The ACC deaminase-producing plant growth-promoting bacteria: Influences of bacterial strains and ACC deaminase activities in plant tolerance to abiotic stress. Physiologia Plantarum, 173(4), 1992-2012. [Link]

  • Koyama, T., et al. (2015). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. The Journal of Toxicological Sciences, 48(2), D22-034. [Link]

  • Nascimento, F. X., et al. (2018). Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. Frontiers in Plant Science, 9, 173. [Link]

  • Semantic Scholar. (2011). Direct determination of 1-aminocyclopropane-1-carboxylic acid in plant tissues by using a gas chromatograph with fl ame- ionization detection. Semantic Scholar. [Link]

  • Plank, C. O. (1992). Plant Analysis Reference Procedures for the Southern Region. AESL. [Link]

  • Orozco-Cárdenas, M. L., et al. (2021). Pseudomonas 1-Aminocyclopropane-1-carboxylate (ACC) Deaminase and Its Role in Beneficial Plant-Microbe Interactions. MDPI. [Link]

  • Satoh, S., & Esashi, Y. (1983). A comparison of the conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid stereoisomers to 1-butene by pea epicotyls and by a cell-free system. Plant and Cell Physiology, 24(5), 893-899. [Link]

  • Apelbaum, A., & Lieberman, M. (1981). Some Characteristics of the System Converting 1-Aminocyclopropane-1-carboxylic Acid to Ethylene. Plant Physiology, 67(1), 80-84. [Link]

  • Leggett, D. C. (1985). Identification or Development of Chemical Analysis Methods for Plants and Animal Tissues. DTIC. [Link]

Sources

Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Foundations

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the rapid, automated assembly of complex peptide sequences[1]. The fundamental advantage of the Fmoc strategy lies in its orthogonal protection scheme . The N-alpha amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains are protected by acid-labile groups (e.g., tBu, Trt, Pbf)[2].

This orthogonality establishes a self-validating, highly controlled system: the iterative removal of the Fmoc group using a mild base (20% piperidine) leaves the side-chain protecting groups and the peptide-resin linker completely intact[1]. Only upon sequence completion is a strong acid (Trifluoroacetic acid, TFA) introduced to simultaneously cleave the peptide from the resin and remove all side-chain protections[3].

FmocSPPS Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (DIC/Oxyma or HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Test Kaiser Test (Self-Validation) Wash2->Test Test->Deprotect Incomplete? Recouple Complete? Next AA Cleavage Global Cleavage & Deprotection (TFA + Scavengers) Test->Cleavage Sequence Complete

Cyclical workflow of Fmoc-SPPS with integrated Kaiser test validation.

Reagent Selection & Mechanistic Causality

Resin Selection

Resin selection dictates the C-terminal functionality of the final peptide. If the target requires a C-terminal carboxyl group, Wang resin is the standard choice. If a C-terminal amide is required (common in naturally occurring hormones to increase in vivo stability), Rink Amide resin is utilized[1].

Coupling Reagents: The Epimerization Challenge

The formation of the amide bond requires the activation of the incoming amino acid's carboxyl group. The choice of coupling reagent directly impacts yield and chiral integrity. Cysteine (Cys) and Histidine (His) are particularly prone to racemization[4]. The high acidity of the Cys α-proton, stabilized by its polarizable sulfur atom, makes it highly susceptible to base-catalyzed abstraction, leading to a planar enolate intermediate and subsequent epimerization[4].

To prevent this, researchers must carefully select coupling reagents based on the basicity of the reaction environment.

Table 1: Comparison of Common Fmoc-SPPS Coupling Reagents

Reagent SystemMechanism & CausalityEpimerization RiskOptimal Use Case
DIC / Oxyma Forms a highly reactive Oxyma ester without requiring strong tertiary amines. The lower basicity prevents α-proton abstraction.Low Standard sequences, Cys/His couplings, elevated temperatures[4].
HATU / DIPEA Uronium-based activation. Highly efficient but requires strong tertiary bases (DIPEA), which can drive base-catalyzed racemization.High (for sensitive residues)Difficult, aggregating sequences or sterically hindered amino acids[5].
HBTU / DIPEA Standard uronium-based activation. Slower than HATU but highly reliable for standard non-hindered couplings.Moderate Routine automated synthesis of non-sensitive sequences[6].

Step-by-Step Experimental Protocol

This protocol outlines a self-validating manual synthesis workflow for a standard peptide scale (0.1 mmol).

Phase 1: Preparation and Deprotection
  • Resin Swelling: Weigh 0.1 mmol of the selected resin into a fritted syringe. Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes.

    • Causality: Swelling expands the polystyrene/PEG matrix, maximizing the exposure of active sites to dissolved reagents, which shifts the kinetic equilibrium toward complete coupling[1].

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 10 minutes.

    • Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, generating a dibenzofulvene-piperidine adduct[6].

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL, 1 min each) to remove all traces of piperidine. Residual base will neutralize the acidic coupling reagents in the next step[6].

Phase 2: Activation and Coupling
  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc-amino acid and 0.4 mmol of Oxyma in 2 mL of DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Let pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Phase 3: Self-Validation (Kaiser Test)
  • Ninhydrin Assay: Transfer a few resin beads to a glass tube. Add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 3 minutes.

    • Yellow/Colorless beads: Complete coupling (no free primary amines). Proceed to the next deprotection cycle.

    • Blue beads: Incomplete coupling. Do not deprotect. Repeat the coupling step (Step 4-5) to prevent deletion sequences.

Global Cleavage & Scavenger Logic

Once the sequence is fully assembled, the final step is global cleavage using Trifluoroacetic acid (TFA). This step is chemically violent: TFA not only severs the peptide-resin bond but also strips the acid-labile protecting groups (tBu, Trt, Pbf) from the side chains[3].

This generates highly reactive carbocations. If left unquenched, these electrophiles will irreversibly alkylate electron-rich nucleophilic residues (Tryptophan, Methionine, Cysteine, and Tyrosine)[2]. To prevent this, nucleophilic "scavengers" are added to the cleavage cocktail to act as sacrificial targets[2].

ScavengerLogic TFA TFA Cleavage Carbocations Reactive Carbocations (tBu+, Trt+, Pbf+) TFA->Carbocations Generates Peptide Deprotected Peptide TFA->Peptide Releases SideReactions Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) Carbocations->SideReactions Attacks (If Unquenched) Safe Quenched Byproducts (Stable Adducts) Carbocations->Safe Forms Scavengers Nucleophilic Scavengers (TIS, EDT, Phenol, H2O) Scavengers->Carbocations Traps

Logical relationship between TFA cleavage, carbocation generation, and scavenger quenching.

Cleavage Cocktail Selection

The choice of cocktail depends entirely on the amino acid composition of the synthesized peptide. For example, the presence of Cysteine mandates the use of 1,2-ethanedithiol (EDT) to prevent irreversible S-tButylation of the free thiol group[7].

Table 2: Standard Cleavage Cocktails and Scavenger Profiles

Cocktail NameComposition (v/v)Target ResiduesMechanistic Role of Scavengers
Standard TFA / TIS / H₂O (95 : 2.5 : 2.5)General (No Cys/Met)TIS (Triisopropylsilane) efficiently quenches tBu+ cations; H₂O quenches Trt+.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Trp, Met, Cys, TyrEDT protects Cys thiols; Phenol protects Tyr; Thioanisole protects Met from oxidation/alkylation[2].
Cys-Specific TFA / TIS / EDT / H₂O (92.5 : 2.5 : 2.5 : 2.5)Cys-rich sequencesHigh thiol concentration specifically mitigates S-tButylation during cleavage[7].
Cleavage Protocol
  • Preparation: Wash the final Fmoc-deprotected resin with DCM and dry thoroughly under vacuum.

  • Cleavage Reaction: In a fume hood, prepare 10 mL of the selected cleavage cocktail per gram of resin. Add the cocktail to the resin and agitate gently for 2 to 3 hours at room temperature[6].

  • Filtration: Filter the resin through a fritted funnel, collecting the TFA filtrate (which now contains the free peptide) into a clean tube. Wash the resin with 1–2 mL of neat TFA and combine the filtrates[6].

  • Precipitation: Add the combined TFA filtrate dropwise into 8–10 volumes of ice-cold diethyl ether. The crude peptide will immediately precipitate as a white solid.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice more with cold ether to remove residual scavengers, and dry the pellet under a gentle stream of nitrogen.

References

  • Peptide Port. "Fmoc Solid Phase Peptide Synthesis Protocol." Peptide Port. URL: [Link]

  • Peptide Chemistry. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Peptide Chemistry. URL: [Link]

  • Organic Process Research & Development. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." ACS Publications. URL: [Link]

  • Peptide Chemistry. "Cysteine Racemization in Fmoc-SPPS: Prevention & Detection." Peptide Chemistry. URL: [Link]

Sources

Application Notes and Protocols for the Cyclopropanation of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Cyclopropyl Aldehydes

The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique structural and electronic properties to molecules. When incorporated into α,β-unsaturated aldehydes, it yields cyclopropyl aldehydes, versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1] The inherent strain of the three-membered ring and the reactivity of the aldehyde functionality make these compounds valuable intermediates for a variety of transformations. This guide provides a detailed overview of key methodologies for the cyclopropanation of α,β-unsaturated aldehydes, with a focus on reaction conditions, mechanistic insights, and practical laboratory protocols.

Corey-Chaykovsky Cyclopropanation: A Classic Approach with Sulfur Ylides

The Corey-Chaykovsky reaction is a cornerstone of three-membered ring synthesis, employing sulfur ylides for the methylene transfer to electrophilic double bonds.[2] For α,β-unsaturated aldehydes (enals), the reaction with dimethylsulfoxonium methylide proceeds through a conjugate addition followed by intramolecular cyclization, yielding the desired cyclopropyl aldehyde.[2][3][4]

Mechanistic Rationale: 1,4-Addition Driving Cyclopropanation

The generally accepted mechanism begins with the nucleophilic attack of the sulfur ylide on the β-carbon of the enal in a Michael-type 1,4-addition.[2][4] This step is typically rate-determining and forms a zwitterionic enolate intermediate.[2][5] Subsequent intramolecular SN2 displacement of dimethyl sulfoxide (DMSO) by the enolate oxygen closes the three-membered ring.[2] This pathway is favored for stabilized ylides like dimethylsulfoxonium methylide.[6] In contrast, less stable ylides such as dimethylsulfonium methylide tend to undergo 1,2-addition to the carbonyl group, leading to epoxides instead of cyclopropanes.[5]

Corey_Chaykovsky_Mechanism cluster_0 Corey-Chaykovsky Cyclopropanation of Enals start α,β-Unsaturated Aldehyde + Dimethylsulfoxonium Methylide intermediate Zwitterionic Enolate Intermediate start->intermediate 1,4-Conjugate Addition (Rate-Determining) product Cyclopropyl Aldehyde + DMSO intermediate->product Intramolecular SN2 Ring Closure

Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.

Protocol: In Situ Generation of Dimethylsulfoxonium Methylide for Cyclopropanation

This protocol details the in situ generation of dimethylsulfoxonium methylide from trimethylsulfoxonium iodide and its subsequent reaction with an α,β-unsaturated aldehyde.[6]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents). Under a nitrogen atmosphere, add anhydrous DMF (or DMSO) to create a suspension. Carefully add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise. Stir the suspension at room temperature for approximately 45-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the ylide.[6]

  • Reaction with Enal: Cool the ylide suspension to 0 °C in an ice bath. Dissolve the α,β-unsaturated aldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF (or DMSO) and add it dropwise to the cold ylide solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl aldehyde.

Reagent/ConditionTypical Range/ValuePurpose/Comment
Sulfur Ylide PrecursorTrimethylsulfoxonium iodideStable salt for generating the ylide.
BaseNaH, KOtBuStrong base required for deprotonation.[4]
SolventAnhydrous DMSO, DMFPolar aprotic solvent, solubilizes reagents.[3]
Temperature0 °C to room temperatureInitial cooling controls exothermic reaction.
Reaction Time12-24 hoursVaries with substrate.
Stoichiometry (Ylide:Enal)1.1 : 1.0A slight excess of ylide ensures complete conversion.

Simmons-Smith Cyclopropanation: A Stereospecific Approach

The Simmons-Smith reaction is a powerful method for the stereospecific synthesis of cyclopropanes from alkenes using an organozinc carbenoid.[1] The reaction is known for its reliability and the retention of the alkene's stereochemistry in the cyclopropane product.[1] For α,β-unsaturated aldehydes, the reaction selectively targets the carbon-carbon double bond.[1]

Mechanistic Insight: The "Butterfly" Transition State

The active reagent is typically an iodomethylzinc species, such as iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane and a zinc source.[1] This carbenoid transfers a methylene group to the alkene in a concerted fashion through a "butterfly" transition state.[1] This concerted mechanism ensures that the stereochemistry of the starting α,β-unsaturated aldehyde is preserved in the resulting cyclopropyl aldehyde.[1] The Furukawa modification, which employs diethylzinc, is often preferred for its enhanced reactivity.[7]

Simmons_Smith_Mechanism cluster_1 Simmons-Smith Cyclopropanation reagents Diiodomethane + Diethylzinc (Furukawa Mod.) carbenoid Zinc Carbenoid (e.g., ICH₂ZnEt) reagents->carbenoid Formation transition_state "Butterfly" Transition State carbenoid->transition_state enal α,β-Unsaturated Aldehyde enal->transition_state Concerted Methylene Transfer product Cyclopropyl Aldehyde transition_state->product

Caption: Key steps in the Simmons-Smith reaction.

Protocol: Furukawa Modification for the Cyclopropanation of Crotonaldehyde

This protocol describes the Simmons-Smith cyclopropanation of crotonaldehyde using diethylzinc and diiodomethane. Caution: Diethylzinc is pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.[1]

Materials:

  • Freshly distilled crotonaldehyde

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon. To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous dichloromethane.[1]

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add diiodomethane (2.0 equivalents relative to crotonaldehyde).[1]

  • Carbenoid Formation: Slowly add the 1.0 M solution of diethylzinc in hexanes (2.0 equivalents) to the dichloromethane/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.[1]

  • Substrate Addition: Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or gas chromatography (GC).[1]

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to yield the cyclopropyl aldehyde.

Reagent/ConditionTypical Range/ValuePurpose/Comment
Zinc SourceZn-Cu couple, Et₂ZnDiethylzinc (Furukawa mod.) offers higher reactivity.[7]
Methylene SourceCH₂I₂, CH₂Br₂Diiodomethane is standard.[7]
SolventAnhydrous DCM, Diethyl etherMust be anhydrous due to the water sensitivity of the reagents.[1]
Temperature0 °C to room temperatureInitial cooling is crucial for safety and selectivity.
Reaction Time12-24 hoursSubstrate dependent.
AtmosphereInert (Nitrogen or Argon)Essential due to the pyrophoric nature of diethylzinc.[1]

Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

Transition metal catalysis offers a powerful and versatile platform for cyclopropanation reactions, often with high levels of stereocontrol.[8] Rhodium and copper complexes are commonly employed to catalyze the decomposition of diazo compounds, generating metal carbenoid intermediates that then react with alkenes.[8][9]

Mechanistic Overview: Metal Carbene Formation and Transfer

The catalytic cycle begins with the reaction of the transition metal catalyst, often a rhodium(II) carboxylate complex, with a diazo compound (e.g., ethyl diazoacetate).[8] This step releases dinitrogen gas and forms a highly reactive metal carbene intermediate.[8] The metal carbene then undergoes a concerted addition to the double bond of the α,β-unsaturated aldehyde to form the cyclopropane ring, regenerating the catalyst for the next cycle.[8] The use of chiral ligands on the metal center can induce high levels of enantioselectivity.[9]

Transition_Metal_Catalysis cluster_2 Transition Metal-Catalyzed Cyclopropanation catalyst Rh(II) or Cu(I) Catalyst metal_carbene Metal Carbene Intermediate catalyst->metal_carbene + Diazo Compound - N₂ diazo Diazo Compound (e.g., N₂CHCO₂Et) product Cyclopropyl Aldehyde metal_carbene->product + Enal enal α,β-Unsaturated Aldehyde product->catalyst Regenerates Catalyst

Caption: Catalytic cycle for cyclopropanation with diazo compounds.

Organocatalytic Asymmetric Cyclopropanation

In recent years, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of cyclopropanes.[10][11][12] Chiral secondary amines, such as prolinol derivatives, can catalyze the asymmetric cyclopropanation of α,β-unsaturated aldehydes.[13][14]

Mechanistic Principle: Iminium Ion Activation

The reaction proceeds through the formation of a chiral iminium ion intermediate from the α,β-unsaturated aldehyde and the secondary amine catalyst.[15] This activation lowers the LUMO of the enal, facilitating a stereocontrolled Michael addition of a nucleophile (e.g., a bromomalonate derivative).[14][16] Subsequent intramolecular alkylation leads to the formation of the cyclopropane ring with high enantioselectivity.[14][17]

Conclusion

The cyclopropanation of α,β-unsaturated aldehydes is a vital transformation in modern organic synthesis, providing access to valuable chiral building blocks. The choice of method—be it the classic Corey-Chaykovsky reaction, the stereospecific Simmons-Smith reaction, efficient transition-metal catalysis, or enantioselective organocatalysis—depends on the specific substrate, desired stereochemistry, and functional group tolerance. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in synthetic chemistry and drug development, enabling the rational design and execution of these powerful reactions.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Meazza, M.; Ashe, M.; Shin, H. Y.; Yang, H. S.; Mazzanti, A.; Yang, J. W.; Rios, R. Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. J. Org. Chem.2016 , 81 (9), 3488–3500. [Link]

  • ResearchGate. Most common pathway to prepare dimethylsulfoxonium methylide from DMSO. [Link]

  • YouTube. Corey-Chaykovsky Epoxide Formation Mechanism | Organic Chemistry. [Link]

  • ACS Publications. Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. [Link]

  • MDPI. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. [Link]

  • Royal Society of Chemistry. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • ResearchGate. Highly diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by a chiral iridium(III) porphyrin complex. [Link]

  • Bentham Science. Transition Metal-Catalyzed, Asymmetric Reactions of Diazo Compounds. [Link]

  • ACS Publications. Synthesis of Sulfoxonium Ylides from Amides by Selective N–C(O) Activation. [Link]

  • Science of Synthesis. Cyclopropanation Reactions. [Link]

  • National Library of Medicine. Diastereoselective silacyclopropanations of functionalized chiral alkenes. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Organic Chemistry Portal. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]

  • Academia.edu. Organocatalyzed Cyclopropanation of α-Substituted α,β-Unsaturated Aldehydes: Enantioselective Synthesis of Cyclopropanes Bearing a Chiral Quaternary Center. [Link]

  • National Library of Medicine. Organocatalyzed cyclopropanation of alpha-substituted alpha,beta-unsaturated aldehydes: enantioselective synthesis of cyclopropanes bearing a chiral quaternary center. [Link]

  • MDPI. Organocatalytic Transformations from Sulfur Ylides. [Link]

  • ACS Publications. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]

  • University of Southampton. Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Taylor & Francis Online. Asymmetric Simmons-Smith Cyclopropanation Of α,β-Unsaturated Bornane-2,3-Diol Acetals. [Link]

  • Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). [Link]

  • ACS Publications. Peptide-Catalyzed Diastereo- and Enantioselective Cyclopropanation of Aromatic α,β-Unsaturated Aldehydes. [Link]

  • Royal Society of Chemistry. Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds. [Link]

  • National Library of Medicine. Transition metal-catalyzed cyclopropanation of alkenes in water: catalyst efficiency and in situ generation of the diazo reagent. [Link]

  • Wiley Online Library. Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. [Link]

  • ResearchGate. Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. [Link]

  • Semantic Scholar. Correlations between catalytic reactions of diazo compounds and stoichiometric reactions of transition-metal carbenes with alkenes. Mechanism of the cyclopropanation reaction. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Cyclopropanecarboxylic Acid via Saponification of Ethyl Cyclopropylcarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of cyclopropanecarboxylic acid, a pivotal building block in the development of pharmaceuticals and agrochemicals. The protocol details a robust and scalable method centered on the base-catalyzed hydrolysis (saponification) of ethyl cyclopropylcarboxylate. We delve into the underlying chemical principles, provide a meticulously detailed step-by-step experimental procedure, outline critical safety protocols, and suggest methods for analytical validation of the final product. This guide is intended for researchers and process chemists seeking a reliable and well-documented methodology for producing high-purity cyclopropanecarboxylic acid.

Introduction and Scientific Background

Cyclopropanecarboxylic acid is an organic compound featuring a strained three-membered ring attached to a carboxyl group.[1] This unique structural motif imparts significant chemical reactivity and specific conformational properties, making it a highly valued intermediate in organic synthesis.[1] Its derivatives are core components in a range of commercial products, including synthetic pyrethroid insecticides and various pharmaceutical agents where the cyclopropyl group can enhance metabolic stability and binding affinity.

The most direct and common laboratory-scale synthesis involves the hydrolysis of a corresponding ester, such as ethyl cyclopropylcarboxylate. The method described herein is based on the principle of saponification, a classic yet highly effective transformation. Saponification is the hydrolysis of an ester under basic conditions, which offers a distinct advantage over acid-catalyzed hydrolysis: it is an irreversible process.[2] This irreversibility drives the reaction to completion, typically resulting in high yields of the carboxylate salt, which is then protonated to afford the desired carboxylic acid.

The Chemistry: Mechanism of Saponification

The conversion of ethyl cyclopropylcarboxylate to cyclopropanecarboxylic acid proceeds via a well-established nucleophilic acyl substitution mechanism.[2][3][4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in three key stages:

  • Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (OH⁻), a strong nucleophile, on the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This step results in the expulsion of the ethoxide ion (EtO⁻), which serves as the leaving group. The products at this stage are the cyclopropanecarboxylic acid and an alkoxide.

  • Irreversible Deprotonation (The Driving Force): The newly formed carboxylic acid (pKa ≈ 4.8) is a significantly stronger acid than ethanol (pKa ≈ 16). Consequently, a rapid and essentially irreversible acid-base reaction occurs where the ethoxide base deprotonates the carboxylic acid.[2] This forms the highly stable sodium cyclopropylcarboxylate salt and ethanol. This final deprotonation step prevents the reverse reaction from occurring, thus driving the equilibrium entirely toward the products.[2][5]

The final, desired cyclopropanecarboxylic acid is obtained by acidifying the carboxylate salt in a separate workup step.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. A thorough risk assessment should be conducted before commencing any experimental work.[6]

Materials and Equipment

Reagents:

  • Ethyl cyclopropylcarboxylate (Starting Material)

  • Sodium Hydroxide (NaOH), pellets or flakes

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl Ether (Et₂O), ACS grade or higher

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Cracked Ice

Equipment:

  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Vacuum distillation apparatus

  • pH paper or pH meter

Quantitative Data Summary

The following table provides reagent quantities for a representative reaction starting with 10.0 g of ethyl cyclopropylcarboxylate.

ReagentFormulaMW ( g/mol )Molar Eq.Moles (mol)Amount
Ethyl CyclopropylcarboxylateC₆H₁₀O₂114.141.00.087610.0 g
Sodium HydroxideNaOH40.001.50.13145.26 g
Deionized WaterH₂O18.02--50 mL
Conc. Hydrochloric AcidHCl36.46--~15 mL (or until pH < 2)
Diethyl EtherC₄H₁₀O74.12--~150 mL (for extractions)

Rationale for Molar Equivalents: Using a slight excess (1.5 eq) of sodium hydroxide ensures the complete consumption of the starting ester, accounting for any potential absorption of atmospheric CO₂ by the base.

Step-by-Step Synthesis Procedure

Part A: Saponification Reaction

  • Prepare NaOH Solution: In a beaker, carefully dissolve 5.26 g of sodium hydroxide in 50 mL of deionized water. Caution: This process is highly exothermic; cool the beaker in an ice-water bath during dissolution.

  • Reaction Setup: Place the ethyl cyclopropylcarboxylate (10.0 g) and a magnetic stir bar into a 250 mL round-bottom flask.

  • Combine Reagents: Add the cooled sodium hydroxide solution to the round-bottom flask containing the ester.

  • Reflux: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hotplate. Heat the mixture to a gentle reflux (approximately 100°C) with continuous stirring.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction is complete when the oily layer of the ester has disappeared, resulting in a single homogeneous phase.[6] For more precise monitoring, the reaction can be tracked by Thin Layer Chromatography (TLC).

Part B: Workup and Isolation 6. Cooling: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. It is critical to then further cool the flask in an ice-water bath. 7. Acidification: While stirring the cooled reaction mixture in the ice bath, slowly and carefully add concentrated hydrochloric acid dropwise.[6] Caution: This is an exothermic neutralization reaction. A white precipitate of the product may form. Continue adding acid until the solution is strongly acidic (pH < 2), as verified with pH paper. 8. Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous solution with diethyl ether (3 x 50 mL). After each extraction, collect the top organic layer. Combine all organic extracts. 9. Drying: Transfer the combined ethereal extracts to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 10-15 minutes. 10. Solvent Removal: Filter the drying agent and transfer the dried solution to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

Part C: Purification 11. Vacuum Distillation: The resulting crude oil is purified by vacuum distillation.[6] The expected boiling point for cyclopropanecarboxylic acid is approximately 94-95°C at 26 mmHg.[6] Collect the fraction that distills at a constant temperature. 12. Final Product: The purified cyclopropanecarboxylic acid is a colorless to light yellow liquid.[1] Determine the final yield. Yields are typically in the range of 75-90%.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from starting material to the purified final product.

G cluster_reaction Saponification cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Ethyl Cyclopropylcarboxylate + NaOH(aq) reflux Heat to Reflux (2-4 hours) start->reflux Combine cool Cool to 0°C reflux->cool Reaction Complete acidify Acidify with HCl (pH < 2) cool->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill Crude Product product Pure Cyclopropanecarboxylic Acid distill->product analysis Characterization (HPLC, NMR, IR) product->analysis

Caption: Workflow for Cyclopropanecarboxylic Acid Synthesis.

Product Characterization

The identity and purity of the synthesized cyclopropanecarboxylic acid should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A typical mobile phase might consist of acetonitrile and water with a phosphoric or formic acid modifier, with UV detection around 210 nm.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The characteristic cyclopropyl protons will appear as complex multiplets in the upfield region of the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: IR analysis will show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[9]

Critical Safety Precautions

Adherence to strict safety protocols is mandatory.

  • Sodium Hydroxide (NaOH): A highly corrosive and caustic substance that can cause severe skin and eye burns.[10] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and nitrile or latex gloves.[11][12][13] When preparing solutions, always add NaOH slowly to water , never the other way around, to manage the exothermic reaction.[10]

  • Concentrated Hydrochloric Acid (HCl): Corrosive and gives off pungent, irritating vapors. All handling must be performed in a certified chemical fume hood.

  • Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources (open flames, hot plates with exposed elements, static discharge) in the vicinity. Use only in a well-ventilated area or a chemical fume hood.

  • General Procedures: Perform the entire experiment in a well-ventilated fume hood. Ensure appropriate spill kits for both acids and bases are readily available. Dispose of all chemical waste according to institutional guidelines.

References

  • Cyclopropane carboxylic acid | SIELC Technologies. (2018, February 16).
  • Cyclopropane carboxylic acid - Grokipedia. (n.d.).
  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. (n.d.). SIELC Technologies.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.).
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • Saponification: Definition, Examples, Mechanism, & Application. (2021, June 21). Chemistry Learner.
  • Saponification. (n.d.). EBSCO Research Starters.
  • Saponification-Typical procedures. (2024, April 27). OperaChem.
  • Sodium Hydroxide - TN.gov. (n.d.).
  • Sodium Hydroxide Safe Handling Guideline. (2013, May 20).
  • Safe Handling Guide: Sodium Hydroxide. (2022, April 29). CORECHEM, Inc.
  • Caustic Soda: 7 Hazards and Safety Tips You Should Know. (2022, December 8).
  • Sodium Hydroxide - CCOHS. (2025, August 28).
  • Cyclopropanecarboxylic acid - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Ethyl 2-Aminocyclopropanecarboxylate as an Intermediate for Dual EGFR/HER-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of ethyl 2-aminocyclopropanecarboxylate as a pivotal intermediate in the synthesis of dual epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) inhibitors. We will delve into the rationale behind dual inhibition, the significance of the cyclopropane moiety, and provide detailed, field-proven protocols for the synthesis of both the intermediate and a representative final compound. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and actionable experimental procedures.

Introduction: The Rationale for Dual EGFR/HER-2 Inhibition

The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are key regulators of cellular growth, proliferation, and survival.[1] Dysregulation of these signaling pathways, through overexpression or mutation, is a hallmark of many cancers, including breast, lung, and gastric cancers.[1][2]

Initially, therapeutic strategies focused on targeting either EGFR or HER2 individually. However, the development of resistance to these single-agent therapies, often through the activation of alternative signaling pathways involving other HER family members, has necessitated the development of dual inhibitors.[3] Lapatinib, for example, is a dual inhibitor that has demonstrated efficacy in cases where single-target therapies have failed.[4] By simultaneously blocking both EGFR and HER2, these dual inhibitors can provide a more comprehensive and durable blockade of oncogenic signaling.[5]

The cyclopropane ring, a unique three-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, strained structure can impart favorable conformational constraints on a molecule, enhancing its binding affinity and selectivity for a target protein. In the context of EGFR/HER-2 inhibitors, the cyclopropane moiety can serve as a key pharmacophore, contributing to the overall efficacy of the drug candidate.[6] This guide will focus on the practical application of this compound, a versatile cyclopropane-containing building block, in the synthesis of these important therapeutic agents.

The EGFR/HER-2 Signaling Pathway and Mechanism of Dual Inhibition

The EGFR/HER-2 signaling cascade is a complex network that ultimately leads to cell proliferation and survival. Ligand binding to EGFR induces receptor dimerization, either as a homodimer or a heterodimer with other HER family members, including HER2. This dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation and the recruitment of downstream signaling proteins. These proteins, in turn, activate pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cellular processes linked to cancer progression.[7]

Dual EGFR/HER-2 inhibitors, such as lapatinib and afatinib, are small molecules that compete with ATP for binding to the kinase domain of both receptors.[4][8] By occupying the ATP-binding pocket, these inhibitors prevent receptor phosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to an inhibition of tumor cell growth and proliferation.[8]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes RAS RAS EGFR->RAS Activates PI3K PI3K HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand Ligand->EGFR Binds Inhibitor Dual Inhibitor (e.g., Lapatinib) Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits Synthesis_Workflow A This compound C Coupling Reaction (DMF, TEA, 80-90°C) A->C B 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline B->C D Coupled Intermediate (Ester) C->D E Saponification (LiOH, THF/H2O) D->E F Carboxylic Acid Intermediate E->F H Amide Coupling (EDC, HOBt, DMF) F->H G 3-Chloro-4-fluoroaniline G->H I Final Product (Lapatinib Analogue) H->I

Sources

Precision Engineering of Protected Peptide Segments: A Master Protocol for 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-chlorotrityl chloride (2-CTC) resin, often referred to as "Barlos resin," represents the gold standard for synthesizing protected peptide fragments and preventing C-terminal racemization. Its extreme acid lability allows for the cleavage of the peptide-resin ester linkage under conditions (1% TFA) that leave side-chain protecting groups (Boc, tBu, Trt, Pbf) intact. This guide provides a rigorous, field-validated protocol for the loading, elongation, and selective cleavage of peptide segments, designed to support convergent synthesis strategies in drug development.

Part 1: The Strategic Advantage of 2-CTC

Mechanistic Basis

The 2-CTC resin relies on the stability of the 2-chlorotrityl carbocation. The steric bulk of the trityl group, combined with the electron-withdrawing effect of the chlorine substituent, fine-tunes the acid lability.

  • Racemization Suppression: The bulky trityl group prevents the formation of the oxazolone intermediate during loading, virtually eliminating racemization of C-terminal Cysteine and Histidine.

  • DKP Suppression: In standard Fmoc-SPPS, C-terminal Proline or Glycine residues often attack the ester linkage to form diketopiperazines (DKP), leading to chain termination. The steric hindrance of the 2-CTC linker blocks this nucleophilic back-biting.[1]

The "Protected Fragment" Strategy

By cleaving the peptide with dilute acid (1% TFA), the ester bond to the resin is broken via an


 mechanism, while the side-chain protecting groups (which require 50-95% TFA to remove) remain stable. This yields a peptide with a free C-terminal carboxylic acid and protected side chains, ready for fragment condensation.[2]

Part 2: Critical Material Preparation

Reagents and Solvents[3][4][5][6][7][8][9][10]
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh).[3][4] Note: This resin is highly moisture-sensitive.[5] Hydrolysis converts the active chloride to an inert alcohol.

  • Solvents: Dichloromethane (DCM), Anhydrous (stored over molecular sieves); Methanol (MeOH), HPLC grade; N,N-Dimethylformamide (DMF).

  • Reagents: Fmoc-Amino Acids; N,N-Diisopropylethylamine (DIPEA); Trifluoroacetic acid (TFA); Pyridine.

Handling Precautions
  • Moisture Control: Allow the resin bottle to reach room temperature before opening to prevent condensation.

  • Inert Atmosphere: Perform the initial loading step under nitrogen or argon if high humidity is a concern.

Part 3: Protocol – Resin Loading & Capping[11]

This step establishes the C-terminal residue. Unlike Wang resin, 2-CTC loading does not require carboxyl activation (e.g., DIC/HOBt), which is the primary reason for its racemization-free performance.

Experimental Workflow

Step 1: Resin Swelling [2][6][7][8][9]

  • Weigh the required amount of 2-CTC resin into a fritted reactor.

  • Wash with anhydrous DCM (3 x 1 min).

  • Swell in anhydrous DCM for 30 minutes. Drain.

Step 2: Loading (The Nucleophilic Substitution)

  • Dissolve Fmoc-AA-OH (0.6 – 1.2 eq) relative to the nominal resin loading in anhydrous DCM (approx. 10 mL per gram of resin).

    • Expert Insight: Do not use excess amino acid (>1.5 eq) or coupling reagents. We rely on the high reactivity of the trityl chloride, not the activation of the amino acid.

  • Add DIPEA (2.0 – 4.0 eq) to the amino acid solution.

  • Immediately add the solution to the swollen resin.

  • Agitate gently for 1 to 2 hours at room temperature.

Step 3: Capping (The Methanol Quench) Purpose: Any unreacted chloride sites must be converted to the methyl ether (inert) to prevent them from reacting with subsequent amino acids or scavengers.

  • Add Methanol (HPLC grade) directly to the reaction mixture (0.8 mL per gram of resin).

  • Agitate for 15–20 minutes .

  • Drain the reactor.[6]

  • Wash the resin extensively:

    • 3 x DCM

    • 3 x DMF

    • 3 x DCM

Visualization: Loading Mechanism

LoadingMechanism cluster_0 Capping Step Resin 2-CTC Resin (Active Chloride) Intermediate Transition State (SN1/SN2 Character) Resin->Intermediate Swelling & Mixing CappedSite MeO-Trt-Resin (Inert) Resin->CappedSite Unreacted Sites + MeOH AA Fmoc-AA-OH + DIPEA AA->Intermediate LoadedResin Fmoc-AA-O-Trt-Resin Intermediate->LoadedResin Ester Formation (No Racemization) Methanol Methanol (Capping Agent) Methanol->CappedSite

Caption: The loading process utilizes the reactivity of the trityl chloride.[1] Methanol capping ensures all remaining active sites are neutralized.

Part 4: Protocol – Selective Cleavage of Protected Segments

This is the critical differentiation point. The goal is to cleave the resin linkage without removing side-chain protection (Boc, tBu, Trt, Pbf).

The "1% TFA" Method (Standard)

Preparation:

  • Cleavage Cocktail: 1% TFA (v/v) in DCM. Prepare fresh.

  • Neutralization Solution: 10% Pyridine in Methanol (v/v).

Procedure:

  • Wash: Wash the peptide-resin with DCM (5 x 1 min) to remove traces of DMF (DMF can cause side-chain deprotection during concentration).

  • Cleavage Cycles:

    • Add the 1% TFA/DCM solution to the resin (approx. 10 mL/g).

    • Shake for 2 minutes . Do not exceed 2 minutes per cycle.

    • Filter the solution directly into a flask containing the Neutralization Solution .

    • Reasoning: Immediate neutralization prevents the TFA from degrading acid-sensitive side chains (e.g., Trt on His) once they are in solution.

  • Repeat: Repeat the cleavage cycle 5–10 times.

  • Verification: Check the resin beads. They should turn dark red (trityl cation) upon TFA addition. As cleavage nears completion, the intensity of the red color may fade slightly, but the resin will remain colored.

  • Isolation:

    • Combine filtrates.[2][10][8]

    • Concentrate under reduced pressure (rotary evaporator) to remove DCM. Do not heat above 30°C.

    • Add water or cold diethyl ether to precipitate the protected peptide.

    • Filter and dry the solid.[2][10]

The "Green" Alternative (TFE/Acetic Acid)

For extremely acid-sensitive fragments (e.g., containing Trt-His), use this milder cocktail:

  • Cocktail: TFE (Trifluoroethanol) / Acetic Acid / DCM (2:1:7).

  • Procedure: Treat resin for 1–2 hours.[2][11] This method is slower but milder than 1% TFA.

Visualization: Protected Fragment Workflow

CleavageWorkflow PeptideResin Peptide-Resin (Fully Protected) Wash DCM Wash (Remove DMF) PeptideResin->Wash AcidTreat Add 1% TFA/DCM (2 min cycles) Wash->AcidTreat Filter Filter into Pyridine/MeOH AcidTreat->Filter Cleaves Linker Only Filter->AcidTreat Repeat 5-10x Pool Pool Filtrates Filter->Pool Evap Evaporate DCM Pool->Evap Precip Precipitate (Water/Ether) Evap->Precip Product Protected Peptide Fragment (Side Chains Intact) Precip->Product

Caption: Workflow for isolating protected peptide fragments. The repetitive short acid treatments prevent side-chain deprotection.

Part 5: Data Presentation & Troubleshooting

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Loading Efficiency Hydrolyzed resin (HCl formation).[5]Use strictly anhydrous DCM. Handle resin under inert gas.[7]
Racemization of C-term Activation used during loading.Do not use DIC/HOBt or HATU for the first AA. Use only DIPEA.
Loss of Side Chain Protection TFA exposure too long/concentrated.[12]Reduce TFA contact time (max 2 min). Ensure immediate neutralization with Pyridine.
Diketopiperazine (DKP) Slow coupling of 2nd/3rd AA.2-CTC minimizes this, but ensure efficient Fmoc removal and rapid coupling of the 2nd AA.
Loading Determination (UV Method)

To quantify the loading efficiency (


):
  • Take a dry resin sample (~5 mg).[2]

  • Treat with 20% Piperidine/DMF (removes Fmoc).[2][6][9]

  • Measure UV absorbance of the solution at 290 nm (dibenzofulvene-piperidine adduct).

  • Calculate:

    
    
    Where 
    
    
    
    (extinction coeff),
    
    
    is path length.

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.

  • Merck Millipore. "Novabiochem® Letters: Cleavage of protected peptides from 2-chlorotrityl chloride resin."

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][13][14] Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., & Tulla-Puche, J. (2022). "Cleaving protected peptides from 2-chlorotrityl chloride resin: Moving away from dichloromethane." Green Chemistry.

  • Bachem. "Resins for Peptide Synthesis: 2-Chlorotrityl Chloride Resin."

Sources

Troubleshooting & Optimization

How to improve the yield of ethyl 2-aminocyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Constrained Amino Acid Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing ethyl 2-aminocyclopropanecarboxylate and its derivatives.

Constrained amino acids are highly valuable building blocks in drug discovery, particularly for synthesizing conformationally restricted peptides and enzyme inhibitors[1]. However, the inherent ring strain (~27.5 kcal/mol) and the presence of reactive functional groups make achieving high yields and stereopurity a significant synthetic challenge. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to optimize your workflows.

Core Troubleshooting FAQs

Q1: Why is my yield of the nitrocyclopropane intermediate so low during Rh(II)-catalyzed cyclopropanation? The Causality: Rhodium(II) carbenes are highly electrophilic and transient. If the local concentration of the diazo compound (e.g., ethyl diazoacetate) is too high, the rhodium carbene will preferentially react with another diazo molecule rather than the target alkene. This competing pathway leads to the formation of diazo dimers (diethyl maleate and diethyl fumarate), drastically reducing the yield of your target cyclopropane[2]. The Solution: You must maintain a state of "starvation" for the diazo compound. Use a programmable syringe pump to add the diazo reagent strictly dropwise over 1.5 to 5 hours[2]. Additionally, screening different Rh(II) catalysts (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂) can help tune the electrophilicity of the carbene to favor your specific alkene.

Q2: During the reduction of the nitro group to the amine, I am observing significant ring-opening side products. How can I prevent this? The Causality: The cyclopropane ring is highly strained. Harsh reduction conditions, such as high-pressure catalytic hydrogenation (H₂ with Pd/C) at elevated temperatures, can inadvertently activate the C-C bond—especially when flanked by electron-withdrawing ester groups—leading to hydrogenolysis and ring cleavage. The Solution: Switch to mild, single-electron transfer (SET) reduction conditions. Utilizing Zinc dust and aqueous HCl in isopropanol selectively reduces the nitro group to the primary amine without providing the activation energy required to break the strained cyclopropane ring[3].

Q3: How do I achieve high enantiomeric excess (ee) for the final this compound? The Causality: Biological targets require stereopure constrained amino acids, but direct asymmetric cyclopropanation can yield complex diastereomeric mixtures. The Solution: Implement a post-synthesis enzymatic resolution. Using Candida antarctica lipase B (CALB) allows for highly enantioselective acylation of the racemic amine. The enzyme's chiral active site selectively reacts with one enantiomer, allowing for easy chromatographic separation of the unreacted (S)-enantiomer and the acylated (R)-product[3]. Alternatively, chiral phase-transfer catalysts (PTC) can be employed during the initial alkylation steps for asymmetric induction[1].

Q4: The isolated this compound monomer degrades upon storage. How can I improve its stability? The Causality: Free 2-aminocyclopropanecarboxylic acid derivatives are inherently unstable[4]. The proximity of the basic free amine to the strained ring and the electrophilic ester can lead to auto-catalytic degradation or polymerization over time. The Solution: Immediately protect the free amine. Upon isolation, react the monomer with Di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected derivative, or precipitate it as a hydrochloride salt using dry HCl in ether[4][5].

Experimental Workflows & Troubleshooting Logic

Workflow SM Starting Materials (Ethyl α-nitroacetate + Alkene) Rh Rh(II) Catalyzed Cyclopropanation SM->Rh Syringe Pump Addition Nitro Nitrocyclopropane Intermediate Rh->Nitro High Yield Pathway Side Diazo Dimerization (Side Reaction) Rh->Side Fast Addition / Excess Red Mild Reduction (Zn/HCl or H2/Pd) Nitro->Red Validate via HPLC Product This compound (Target) Red->Product Minimized Ring Opening

Caption: Synthetic workflow and competing pathways for cyclopropane amino acid esters.

Troubleshooting Issue Low Yield of Target Amine Step1 Analyze Cyclopropanation Conversion Issue->Step1 Step2 Analyze Reduction Step Issue->Step2 Sol1 Optimize Rh(II) Loading & Addition Rate Step1->Sol1 High Dimerization Sol2 Switch to Zn/HCl Avoid Harsh Hydrogenation Step2->Sol2 Ring Cleavage

Caption: Troubleshooting logic tree for resolving low yields in cyclopropane amine synthesis.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields for the synthesis of substituted this compound derivatives via the nitrocyclopropane route[3].

Reaction StepStarting MaterialsCatalyst / ReagentsSolventTempExpected Yield
1. Cyclopropanation Ethyl α-nitroacetate + AlkeneRh₂(OAc)₄ (1-2 mol%)CH₂Cl₂25 °C85–95%
2. Nitro Reduction Nitrocyclopropane IntermediateZn dust, aq. HClIsopropanol25–40 °C70–85%
3. Enzymatic Resolution Racemic Amine EsterCALB, Ethyl AcetateToluene40 °C~50% (Max theoretical)

Self-Validating Experimental Protocols

Protocol A: Mild Reduction to this compound[3]

Objective: Selectively reduce the nitro intermediate without cleaving the cyclopropane ring.

  • Preparation: Dissolve the nitrocyclopropane intermediate (1.0 eq) in isopropanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add activated Zinc dust (10.0 eq) to the suspension.

  • Acidification: Slowly add 1N aqueous HCl (12.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction with hydrogen gas evolution. Maintain temperature below 40 °C using a water bath.

  • Validation Checkpoint (Self-Validation): After 2 hours, spot the crude mixture on a silica TLC plate. Stain with Ninhydrin and heat. A distinct purple spot indicates the successful formation of the primary amine. If the starting material persists, the Zinc dust may have oxidized prior to use; filter and resubmit to fresh Zn/HCl.

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane. Dry over anhydrous Na₂SO₄ and concentrate to yield the target amine.

Protocol B: Lipase-Catalyzed Resolution of the Racemic Amine[3]

Objective: Isolate enantiomerically pure this compound.

  • Preparation: Prepare a solution of the racemic this compound (1.0 mmol) in toluene (10 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) (50-100 mg) and an acyl donor, such as ethyl acetate (3.0 mmol).

  • Incubation: Incubate the mixture at 40 °C with gentle orbital agitation (avoid magnetic stirring bars which can mechanically crush the immobilized enzyme beads).

  • Validation Checkpoint (Self-Validation): Monitor the reaction strictly via chiral HPLC. The reaction must be stopped at exactly ~50% conversion to ensure maximum enantiomeric excess (ee) of the unreacted (S)-enantiomer.

  • Isolation: Filter off the enzyme beads. Separate the unreacted amine from the acylated product using silica gel column chromatography.

References

  • BenchChem Technical Support Team.Ethyl 2-acetoxycyclopropanecarboxylate | 72229-07-3 - Benchchem. Benchchem.
  • ResearchGate Contributors.Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate.
  • Boddaert, T., et al.A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. Organic Letters, Thieme Connect / PubMed.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of cyclopropane derivatives. This guide is designed to provide practical, in-depth solutions to common side reactions and experimental challenges. The information herein is structured in a flexible question-and-answer format, allowing you to quickly navigate to the specific issues you may be encountering at the bench.

Our approach is grounded in years of field experience and a deep understanding of reaction mechanisms. We aim not just to provide protocols, but to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Table of Contents

  • FAQs: Simmons-Smith Cyclopropanation

    • Q1: My Simmons-Smith reaction is sluggish or fails to initiate. What are the likely causes and how can I fix it?

    • Q2: I'm observing significant amounts of starting material and unidentifiable byproducts. Could this be a reagent issue?

    • Q3: My reaction is generating methylated byproducts, especially on sensitive functional groups. How can I prevent this?

  • FAQs: Diazo-Mediated Cyclopropanation

    • Q4: My rhodium-catalyzed reaction with a diazo compound is producing significant β-hydride elimination products instead of the desired cyclopropane. How can I suppress this side reaction?

    • Q5: I'm observing carbene dimerization in my intermolecular cyclopropanation. What are the best strategies to minimize this?

    • Q6: My reaction with an electron-deficient alkene is giving low yields or forming epoxides instead of cyclopropanes. What is happening and how can I promote cyclopropanation?

  • FAQs: Michael-Initiated Ring Closure (MIRC)

    • Q7: My MIRC reaction is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

    • Q8: I am seeing byproducts resulting from intermolecular reactions between my nucleophile and the Michael acceptor. How can I favor the desired intramolecular cyclization?

  • General Troubleshooting

    • Q9: I'm struggling with the purification of my cyclopropane derivative. What are some common pitfalls and best practices?

FAQs: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[1] However, its success is highly dependent on the quality of the reagents and specific reaction conditions.

Q1: My Simmons-Smith reaction is sluggish or fails to initiate. What are the likely causes and how can I fix it?

A1: This is a very common issue and almost always points to problems with the zinc-copper couple activation or the presence of moisture. The iodomethylzinc iodide (ICH₂ZnI) carbenoid is the active cyclopropanating agent, and its formation is critical.[2]

Causality:

  • Inactive Zinc-Copper Couple: The surface of zinc dust can oxidize, preventing the formation of the active zinc-copper couple necessary for the reaction.

  • Moisture: The organozinc reagent is highly sensitive to water, which will quench it immediately.

Troubleshooting Protocol: Zinc-Copper Couple Activation

  • Acid Wash: In a flask, briefly wash the zinc dust with dilute hydrochloric acid to remove the oxide layer.

  • Water Washes: Decant the acid and wash the zinc dust several times with deionized water until the washings are neutral.

  • Copper Deposition: Add a solution of copper(II) sulfate in water. Stir until the blue color of the solution fades, indicating the deposition of copper onto the zinc surface.

  • Solvent Washes: Decant the aqueous solution and wash the activated zinc-copper couple with anhydrous diethyl ether or THF to remove any remaining water.[3]

  • Immediate Use: Use the freshly prepared zinc-copper couple immediately under an inert atmosphere (argon or nitrogen).[2][3]

Pro-Tip: For more reproducible results, consider the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[3] This often provides a more reactive and consistent carbenoid source.[3]

Q2: I'm observing significant amounts of starting material and unidentifiable byproducts. Could this be a reagent issue?

A2: Yes, beyond the zinc activation, the quality and handling of diiodomethane (CH₂I₂) are crucial.

Causality:

  • Diiodomethane Decomposition: Diiodomethane is light-sensitive and can decompose over time, releasing iodine, which can lead to a host of side reactions.

  • Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or the formation of byproducts.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Diiodomethane Quality Use freshly distilled or purchased diiodomethane. Store it in a dark, cool place.Ensures the purity and reactivity of the carbene precursor.
Reagent Stoichiometry Typically, a 1.2 to 2-fold excess of diiodomethane relative to the alkene is used.[3]Drives the reaction to completion and compensates for any minor reagent degradation.
Reaction Temperature Many Simmons-Smith reactions proceed well at room temperature, but for highly reactive substrates or to control exotherms, cooling to 0 °C may be necessary.[3][4]Optimizes the reaction rate while minimizing side reactions.
Q3: My reaction is generating methylated byproducts, especially on sensitive functional groups. How can I prevent this?

A3: Methylation of heteroatoms is a known side reaction in Simmons-Smith cyclopropanations, arising from the electrophilic nature of the zinc carbenoid.[5] This is particularly problematic with alcohols and thioethers.

Causality:

  • Excess Reagent and Long Reaction Times: The longer the reaction runs and the more excess reagent is present, the higher the likelihood of methylation.[5]

  • Sulfur Ylide Formation: With allylic thioethers, the zinc carbenoid can form a sulfur ylide, which can undergo a[1][6]-sigmatropic rearrangement instead of cyclopropanation.[5]

Mitigation Strategies:

  • Control Stoichiometry: Use a minimal excess of the Simmons-Smith reagent.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC and quench it as soon as the starting alkene is consumed.

  • Protecting Groups: For substrates with sensitive functional groups like alcohols, consider using a protecting group that is stable to the reaction conditions.

  • Alternative Reagents: For particularly sensitive substrates, exploring other cyclopropanation methods may be necessary.

FAQs: Diazo-Mediated Cyclopropanation

Transition metal-catalyzed reactions of diazo compounds are a powerful and versatile method for synthesizing a wide range of cyclopropane derivatives.[7] However, the high reactivity of the metal carbene intermediates can lead to several side reactions.

Q4: My rhodium-catalyzed reaction with a diazo compound is producing significant β-hydride elimination products instead of the desired cyclopropane. How can I suppress this side reaction?

A4: β-hydride elimination is a common competing pathway, especially with α-alkyl-α-diazoesters.[8][9] The choice of catalyst and reaction temperature are critical for controlling the chemoselectivity.

Causality:

  • Carbenoid Reactivity: The rhodium carbenoid intermediate can undergo intramolecular C-H insertion at a β-position, leading to an alkene product.

  • Catalyst Ligand Environment: The steric and electronic properties of the ligands on the rhodium catalyst play a major role in directing the reaction pathway.

Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Catalyst Selection Switch to a catalyst with sterically demanding ligands, such as dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄).The bulky ligands disfavor the transition state for β-hydride elimination, promoting the desired cyclopropanation.[9]
Reaction Temperature Run the reaction at low temperatures (e.g., -78 °C).[8][9]Lowering the temperature can significantly suppress the rate of β-hydride elimination relative to cyclopropanation.[9]

Experimental Workflow for Suppressing β-Hydride Elimination

G cluster_0 Problem: β-Hydride Elimination start High Yield of Alkene Byproduct q1 Is the catalyst Rh₂(OAc)₄ or similar? start->q1 sol1 Switch to Rh₂(TPA)₄ or another sterically hindered catalyst. q1->sol1 Yes q2 Is the reaction run at room temperature? q1->q2 No sol1->q2 sol2 Decrease temperature to -78 °C. q2->sol2 Yes end Desired Cyclopropane Product q2->end No sol2->end

Caption: Troubleshooting β-hydride elimination.

Q5: I'm observing carbene dimerization in my intermolecular cyclopropanation. What are the best strategies to minimize this?

A5: Carbene dimerization is a common issue when the concentration of the reactive metal carbene intermediate becomes too high.[10]

Causality:

  • High Carbene Concentration: If the diazo compound is added too quickly, the concentration of the generated carbene can build up, leading to self-reaction.

Mitigation Protocol:

  • Slow Addition: Use a syringe pump to add the diazo compound solution to the reaction mixture containing the alkene and catalyst over a prolonged period (e.g., several hours).[4][10]

  • Dilution: Run the reaction at a lower concentration to reduce the probability of two carbene intermediates encountering each other.

  • Catalyst Loading: Ensure adequate catalyst loading to ensure the carbene reacts with the alkene as soon as it is formed.

Q6: My reaction with an electron-deficient alkene is giving low yields or forming epoxides instead of cyclopropanes. What is happening and how can I promote cyclopropanation?

A6: The cyclopropanation of electron-deficient alkenes is challenging due to the electrophilic nature of the metal carbene.[11] In some cases, the reaction pathway can switch to epoxidation, particularly with α,β-unsaturated aldehydes and ketones.[11]

Causality:

  • Electronic Mismatch: The electrophilic metal carbene reacts sluggishly with electron-poor alkenes.

  • Alternative Reaction Pathway: The carbene can interact with the carbonyl oxygen of the substrate, leading to a different reaction cascade that results in epoxide formation.[11]

Strategies for Success:

  • Catalyst Choice: Some catalytic systems are better suited for electron-deficient alkenes. For example, cobalt(II) porphyrin complexes have shown to be effective.[12]

  • Substrate Modification: If possible, modifying the substrate to make the alkene more electron-rich can improve reactivity.

  • Alternative Methods: Consider using a different cyclopropanation method, such as a Michael-initiated ring closure, which is well-suited for electron-deficient systems.[7]

FAQs: Michael-Initiated Ring Closure (MIRC)

MIRC reactions are an excellent method for constructing cyclopropanes, especially for accessing highly functionalized and enantioenriched products.[7][13] The key is to control the stereochemistry of the initial Michael addition and ensure efficient subsequent intramolecular cyclization.

Q7: My MIRC reaction is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

A7: Diastereoselectivity in MIRC reactions is controlled by the facial selectivity of the initial Michael addition.[7] This can be influenced by a variety of factors.

Causality:

  • Steric Hindrance: The steric bulk of the nucleophile, Michael acceptor, and any catalysts or auxiliaries can influence the direction of attack.

  • Chiral Control: In asymmetric MIRC reactions, the choice of chiral catalyst or auxiliary is paramount for achieving high stereoselectivity.[7]

Optimization Strategies:

ApproachDetailsRationale
Chiral Auxiliaries Attach a chiral auxiliary to the Michael acceptor to direct the incoming nucleophile to a specific face.[7]The auxiliary creates a chiral environment that favors one transition state over the other.
Organocatalysis Use chiral organocatalysts, such as cinchona alkaloid derivatives, to control the stereochemistry of the Michael addition.[7]The catalyst can form hydrogen bonds or other non-covalent interactions that direct the stereochemical outcome.[7]
Substrate Control If the substrate already contains a chiral center, this can influence the stereoselectivity of the reaction.[7]The existing stereocenter can create a diastereomeric preference for the incoming nucleophile.
Q8: I am seeing byproducts resulting from intermolecular reactions between my nucleophile and the Michael acceptor. How can I favor the desired intramolecular cyclization?

A8: This issue arises when the rate of the intermolecular Michael addition is not well-matched with the rate of the subsequent intramolecular ring closure.

Causality:

  • Slow Ring Closure: If the intramolecular cyclization is slow, the intermediate enolate can react with another molecule of the Michael acceptor.

  • Reaction Conditions: The choice of base, solvent, and temperature can all influence the relative rates of the two steps.

Troubleshooting:

  • Choice of Base: Use a base that is strong enough to deprotonate the nucleophile but does not favor side reactions.

  • Solvent Effects: The solvent can influence the stability of the intermediate enolate. Experiment with different solvents to find the optimal conditions.

  • Temperature Control: Adjusting the reaction temperature can help to control the relative rates of the Michael addition and the cyclization.

General Troubleshooting
Q9: I'm struggling with the purification of my cyclopropane derivative. What are some common pitfalls and best practices?

A9: The purification of cyclopropane-containing molecules can be challenging due to their potential instability and the presence of closely-related byproducts.

Common Issues and Solutions:

IssuePotential CauseSuggested Solution
Product Decomposition on Silica Gel The strained cyclopropane ring can be sensitive to acidic conditions.- Use neutral or basic alumina for chromatography. - Treat silica gel with a base (e.g., triethylamine) before use. - Perform purification at low temperatures.[14]
Difficulty Separating Diastereomers Diastereomers can have very similar polarities.- Use high-performance liquid chromatography (HPLC) for difficult separations.[14] - Consider recrystallization, which can be very effective for separating diastereomers.[14]
Co-elution with Reagents/Byproducts Reagents like diiodomethane or catalyst residues can be difficult to remove.- Perform an aqueous workup to remove water-soluble impurities before chromatography.[14][15] - For metal catalyst removal, specific workup procedures, such as bubbling air through the diluted reaction mixture to oxidize cobalt catalysts, may be necessary.[16]

General Purification Workflow

G cluster_1 Purification Strategy start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup chromatography Column Chromatography workup->chromatography q1 Product is a solid? chromatography->q1 cryst Recrystallization q1->cryst Yes hplc Preparative HPLC/GC q1->hplc No / Impure end Pure Cyclopropane Derivative cryst->end hplc->end

Caption: A general purification workflow.

References
  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Oreate AI. (2026, January 15). Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Garg, N. K. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11721–11760.
  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(8), 3247–3286.
  • Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025).
  • Hu, W., & Davies, H. M. L. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC.
  • Karila, D., et al. (2018).
  • BenchChem. (n.d.).
  • Kumar, D., et al. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. PMC.
  • Zhang, Y., et al. (2025). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society.
  • BenchChem. (2025). optimization of reaction conditions for the synthesis of (1S,2S)-cyclopropane-1,2-dicarboxylic acid. BenchChem.
  • de Meijere, A., et al. (2014).
  • Waser, J. (2011). Catalytic Formal Homo-Nazarov Reaction and Other Cyclizations of Cyclopropanes : from Methodology to Total Synthesis. Infoscience.
  • Cambeiro, F., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Charette, A. B. (n.d.).
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research.
  • Davies, H. M. L. (2003, December 4). 136.
  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. PMC.
  • Wang, J. (2014). Copper(II)
  • BenchChem. (2025).
  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Barton, L. M. (2020, May 30). Cyclopropane Group Meeting - No mechanisms. Baran Lab.
  • Soderberg, T. (2023, August 2). 5: Carbene Reactions. Chemistry LibreTexts.
  • BenchChem. (n.d.). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. BenchChem.
  • Hanania, N., et al. (2025, July 3).
  • The reaction of an alkene with diazomethane forms a cyclopropane ring. Propose a mechanism for the reaction. (Hint. (2024, March 21). Pearson.
  • Khusnutdinov, R. I., & Bayguzina, A. R. (2021). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews.
  • Tran, D. N., et al. (2015). Cyclopropanation using flow-generated diazo compounds. Organic & Biomolecular Chemistry.

Sources

Optimizing reaction conditions for amide bond formation with EDC/HOAt/DIPEA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and provide a deep, mechanistic understanding of amide bond formation using the EDC / HOAt / DIPEA triad.

This guide is structured to establish a self-validating experimental system. By understanding the causality behind each reagent's function, you can preemptively troubleshoot issues like racemization, poor yields, and dead-end byproducts.

Mechanistic Causality: Why EDC, HOAt, and DIPEA?

To optimize a reaction, you must first understand the molecular choreography of your reagents. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxy-7-azabenzotriazole (HOAt), and N,N-Diisopropylethylamine (DIPEA) is a gold standard for challenging couplings[1].

  • EDC (The Activator): EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. Unlike DCC, EDC yields a water-soluble urea byproduct (EDU), making post-reaction aqueous workup exceptionally clean[2][3].

  • HOAt (The Accelerator & Protector): The O-acylisourea intermediate is dangerously unstable; it can rapidly undergo intramolecular cyclization to form an oxazolone (leading to racemization) or rearrange into an unreactive N-acylurea[4]. HOAt intercepts the O-acylisourea to form a stable active ester. HOAt is superior to HOBt because the nitrogen atom at the 7-position of its pyridine ring provides a neighboring group effect (anchimeric assistance) . This nitrogen coordinates with the incoming amine via hydrogen bonding, dramatically accelerating the aminolysis step and preserving chiral integrity[5][6].

  • DIPEA (The Base): A sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid and HOAt (pKa ≈ 3.3) without competing as a nucleophile[7].

Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C O-Acylisourea (Highly Reactive) B->C + EDC D HOAt Active Ester (Stable Intermediate) C->D + HOAt (Fast) Intercepts Side Reactions F N-Acylurea / Oxazolone (Dead-end / Racemization) C->F Slow HOAt Addition or Excess Base E Amide Product + EDU (Water Soluble) D->E + Amine Anchimeric Assistance (7-Aza)

Figure 1: Mechanistic pathway of EDC/HOAt-mediated amide bond formation.

Standard Operating Procedure (SOP): Solution-Phase Coupling

This protocol is designed as a self-validating system. The visual cues (e.g., color changes) and strict temperature controls ensure the reaction remains on the productive pathway.

Reagents Required: Carboxylic acid (1.0 eq), Amine (1.1–1.2 eq), EDC·HCl (1.2 eq), HOAt (1.2 eq), DIPEA (2.0–3.0 eq), Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DMF or DCM (0.1–0.5 M concentration). Note: HOAt solutions may appear slightly yellow[8].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lower temperatures suppress the thermodynamic rearrangement of O-acylisourea to N-acylurea and slow down oxazolone formation[2].

  • Pre-Activation: Add EDC·HCl (1.2 eq) followed dropwise by DIPEA (2.0–3.0 eq). Stir at 0 °C for 15–30 minutes. Validation: This generates the HOAt-active ester before the amine is introduced, preventing the amine from forming a salt with the unactivated carboxylic acid.

  • Coupling: Add the amine (1.1 eq) neat or dissolved in a minimal amount of solvent.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–18 hours. Validation: Monitor via LC-MS. The disappearance of the HOAt-active ester mass indicates completion. The solution may transition from yellow to colorless as HOAt is consumed and regenerated[8].

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% aqueous HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine. The EDC byproduct (EDU) is highly water-soluble and is removed during these aqueous washes[3].

Workflow Step1 Step 1: Dissolution Acid + HOAt in dry DMF/DCM Step2 Step 2: Thermal Control Chill to 0°C to prevent epimerization Step1->Step2 Step3 Step 3: Pre-Activation Add EDC + DIPEA (Stir 15-30 min) Step2->Step3 Step4 Step 4: Aminolysis Add Amine, warm to RT (2-18h) Step3->Step4 Step5 Step 5: Aqueous Workup Wash with HCl, NaHCO3, Brine Step4->Step5

Figure 2: Optimized experimental workflow for solution-phase EDC/HOAt coupling.

Quantitative Data: Additive Comparison

Selecting the right additive is a balance of reactivity, safety, and cost. The table below summarizes the empirical differences between common additives.

AdditiveStructure FeatureReactivityRacemization SuppressionSafety ProfilePrimary Use Case
HOBt BenzotriazoleBaselineModerateExplosive hazard (anhydrous)[7]Standard couplings, low steric hindrance.
HOAt 7-Aza-benzotriazoleHigh (Anchimeric assistance)[3]Excellent Explosive hazard (anhydrous)[3]Hindered amines, stereocenter preservation.
Cl-HOBt 6-Chloro-benzotriazoleMedium-HighGoodSafer than HOBt[7]Cost-effective alternative to HOAt.
OxymaPure Cyano-hydroxyiminoHighExcellentNon-explosive, highly safe[3]Modern SPPS, large-scale manufacturing.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass corresponding to the N-acylurea byproduct instead of my desired amide. How do I fix this?

A: N-acylurea formation is a dead-end thermodynamic sink. It occurs when the intermediate O-acylisourea undergoes a [1,3]-sigmatropic rearrangement before HOAt can intercept it.

  • Troubleshooting Action: Ensure you are strictly following the pre-activation step at 0 °C. Add HOAt before or simultaneously with EDC. Ensure your HOAt is fully dissolved; if it is crashing out of solution, it cannot intercept the intermediate fast enough. Increase HOAt to 1.5 eq if the problem persists.

Q2: I am coupling a peptide fragment, and I am observing significant epimerization at the alpha-chiral center.

A: Epimerization during carbodiimide coupling almost exclusively occurs via the formation of a 5(4H)-oxazolone intermediate, which readily enolizes and loses its stereochemistry[4].

  • Troubleshooting Action: First, verify you are using HOAt and not HOBt, as HOAt's neighboring group effect accelerates the amine attack, outcompeting oxazolone formation[5]. Second, audit your base concentration . Excess DIPEA promotes the enolization of the oxazolone. Reduce DIPEA to exactly 1.0–1.5 eq relative to the acid, or try a weaker base like N-methylmorpholine (NMM). In severe cases, omit the base entirely during the activation step[7].

Q3: The reaction works for primary amines, but my sterically hindered secondary amine yields less than 10% product.

A: Steric bulk at the α-carbon of the amine drastically reduces the kinetics of nucleophilic attack, allowing side reactions to dominate[1].

  • Troubleshooting Action: While HOAt is excellent for hindered amines due to anchimeric assistance, extreme steric clash may require a switch in activation chemistry. If EDC/HOAt fails, switch to a uronium/aminium salt like HATU or COMU [9]. HATU generates the exact same HOAt-active ester but does so much faster and with a different driving force (release of tetramethylurea)[2].

Q4: Why is my HOAt reaction mixture changing color from yellow to colorless? Is it degrading?

A: No, this is a built-in visual validation of your reaction! Deprotonated HOAt (the active species) in solution often exhibits a yellow color. As it reacts to form the active ester, and subsequently as the amine consumes the ester to form the amide, the equilibrium shifts and the solution frequently turns colorless, indicating completion of the acylation[8].

Troubleshooting Issue Issue Identified: Low Amide Yield Check1 Is N-acylurea forming? (Check LC-MS +18 mass) Issue->Check1 Sol1 Fix: Pre-activate with HOAt at 0°C before amine addition Check1->Sol1 Yes Check2 Is epimerization occurring? (Check chiral HPLC) Check1->Check2 No Sol2 Fix: Reduce DIPEA to 1.0 eq, maintain strict 0°C Check2->Sol2 Yes Check3 Is the amine highly hindered? Check2->Check3 No Sol3 Fix: Switch to HATU or COMU for extreme steric clash Check3->Sol3 Yes

Figure 3: Diagnostic logic tree for troubleshooting EDC/HOAt/DIPEA couplings.

References

  • Peptide Chemistry Org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from:[Link]

  • Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from:[Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from: [Link]

  • Iris Biotech GmbH. Coupling-Reagents. Issuu. Retrieved from: [Link]

  • National Institutes of Health (NIH). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from: [Link]

  • Arkivoc. N-Acylation in combinatorial chemistry. Retrieved from:[Link]

Sources

Technical Support Center: Chiral Separations of Aminocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the chiral separation of aminocyclohexanecarboxylate derivatives. As a Senior Application Scientist, I understand that these separations present unique challenges due to the amphoteric nature of the analytes and the potential for both enantiomeric and diastereomeric (cis/trans) isomers. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of aminocyclohexanecarboxylate derivatives so challenging?

A1: The difficulty arises from a combination of factors. These molecules contain both a basic amino group and an acidic carboxylic acid group, making them zwitterionic over a wide pH range. This amphoteric nature can lead to strong interactions with the stationary phase, causing poor peak shape and retention issues.[1] Furthermore, the cyclohexane ring can exist in cis and trans diastereomeric forms, each of which is a racemic pair, potentially resulting in four stereoisomers that need to be resolved.[2][3]

Q2: Should I separate the underivatized amino acid directly, or is derivatization necessary?

A2: Both direct and indirect approaches are viable, and the best choice depends on your analytical goals.

  • Direct Separation: This is often preferred for its simplicity, as it avoids extra sample preparation steps. It requires a specialized Chiral Stationary Phase (CSP) capable of resolving zwitterionic molecules, such as ligand-exchange, crown ether, or certain zwitterionic and protein-based phases.[4][5][6]

  • Indirect Separation (via Derivatization): This involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column.[8][9] Derivatization can also improve detection sensitivity by adding a chromophore or fluorophore.[10][11] However, the CDA must be enantiomerically pure, and the reaction must proceed to completion without causing racemization of the analyte.[9]

Q3: What is a "memory effect" and how can it affect my chiral separation?

A3: A memory effect occurs when mobile phase additives, particularly acidic or basic modifiers like TFA or DEA, are retained by the stationary phase and influence subsequent analyses, even after switching the mobile phase.[12] This can lead to irreproducible retention times and altered selectivity. The highly selective nature of CSPs makes them particularly sensitive to these small changes on the stationary phase surface.[12] To mitigate this, it is best practice to dedicate specific columns to methods using strong acidic or basic modifiers or to employ rigorous, validated column flushing procedures between different methods.[1]

Troubleshooting Guide: From Poor Resolution to No Peaks

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Poor or No Enantiomeric Resolution

You see a single, sharp peak, or two peaks with very little space between them (Rs < 1.0).

Chiral recognition depends on establishing at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[5][13] Insufficient resolution means these selective interactions are not strong enough or are being disrupted.

start Poor or No Resolution step1 Step 1: Optimize Mobile Phase start->step1 step2 Step 2: Re-evaluate CSP start->step2 After MP optimization fails step3 Step 3: Adjust Temperature start->step3 For fine-tuning step4 Step 4: Consider Derivatization start->step4 If direct methods fail mp1 Change Organic Modifier (e.g., IPA to EtOH in NP) step1->mp1 Selectivity weak mp2 Adjust Additive Type/Concentration (e.g., 0.1% TFA to 0.1% FA) step1->mp2 Peak shape also poor mp3 Screen Different Modes (NP -> PO -> RP) step1->mp3 No improvement csp1 Switch to Different Selector Class (e.g., Polysaccharide to Protein-based) step2->csp1 temp1 Decrease Temperature (e.g., 25°C to 10°C) step3->temp1

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Mobile Phase Optimization: This is the first and most critical step. Selectivity in chiral separations is highly sensitive to mobile phase composition.[14]

    • Change the Organic Modifier: In normal or polar organic modes, switching the alcohol modifier (e.g., from Isopropanol to Ethanol) can significantly alter selectivity.[15]

    • Vary Additive Concentration/Type: The type and concentration of acidic or basic additives can change the analyte's ionization state and its interaction with the CSP.[14] Sometimes even changing from Trifluoroacetic Acid (TFA) to Formic Acid (FA) can be enough to achieve separation.

    • Screen Different Modes: If you are in Normal Phase (NP), try Polar Organic (PO) or Reversed-Phase (RP) conditions. The chiral recognition mechanisms can be completely different in these environments.[16]

  • Chiral Stationary Phase (CSP) Selection: There is no universal CSP.[12] If mobile phase optimization fails, the chosen stationary phase is likely not suitable for your analyte.

    • Screen columns with fundamentally different chiral selectors (see Table 1). For underivatized aminocyclohexanecarboxylates, ligand-exchange or crown-ether based CSPs can be highly effective.[5][6][17]

  • Temperature Adjustment: Lowering the column temperature generally enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[18] Try reducing the temperature in 5-10°C increments (e.g., from 25°C down to 10°C). However, in some rare cases, an increase in temperature has been shown to improve separation, so this parameter is worth exploring.[19][20]

Problem 2: Poor Peak Shape (Tailing or Fronting)

The peaks are asymmetrical, making accurate integration and quantification difficult.

For basic analytes like aminocyclohexanecarboxylates, peak tailing is almost always caused by secondary ionic interactions between the protonated amine group and acidic residual silanol groups on the silica surface of the CSP.[1]

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic competitor to the mobile phase to mask the active silanol sites.

    • Common Additives: Diethylamine (DEA), Triethylamine (TEA), or Butylamine are frequently used.[1][21]

    • Starting Concentration: Begin with 0.1% (v/v) and optimize up to 0.5%. The required concentration will depend on the acidity of the analyte and the quality of the silica.

  • Control Analyte Ionization: Ensure you are using an appropriate acidic or basic additive to control the ionization state of both the amino and carboxyl groups. A combination of both an acid (like TFA) and a base (like TEA) is often used in polar organic modes to achieve optimal peak shape and selectivity.[1]

Additive TypeCommon ExamplesPrimary FunctionTypical Concentration
Basic Diethylamine (DEA), Triethylamine (TEA)Masks silanol groups, reduces peak tailing for basic analytes.[1]0.1 - 0.5% (v/v)
Acidic Trifluoroacetic Acid (TFA), Formic Acid (FA)Suppresses ionization of acidic analytes, can improve selectivity.[14]0.1 - 0.5% (v/v)
Buffer Salts Ammonium Acetate, Ammonium FormateUsed in RP mode to control pH and improve peak shape.5 - 20 mM
Table 1: Common Mobile Phase Additives and Their Functions.
Problem 3: Cis/Trans Diastereomers are Not Separated

You achieve separation of two peaks, but suspect they are the cis/trans isomers rather than the enantiomers, or all four isomers are co-eluting.

The separation of diastereomers and enantiomers are governed by different mechanisms. While enantioseparation requires a chiral environment, diastereomers can often be separated on standard achiral columns. The challenge is finding a single system that can resolve both.

  • Confirm Peak Identity: If possible, use mass spectrometry (MS) to confirm the mass of the eluting peaks. If you have access to pure standards of the cis or trans diastereomers, inject them to identify their retention times.

  • Systematic Screening: A comprehensive screening of different CSPs and mobile phase conditions is essential. Polysaccharide-based CSPs are known for their broad selectivity and may be able to resolve all four stereoisomers.[13][15]

  • Two-Dimensional LC (2D-LC): For highly complex mixtures, a 2D-LC approach can be employed. The first dimension could be an achiral separation (e.g., on a C18 column) to separate the cis and trans diastereomers, followed by a second-dimension separation on a CSP to resolve the enantiomers within each diastereomeric pair.

Key Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

This protocol provides a starting point for selecting an appropriate column and mobile phase.

CSP_Selection start Analyte: Aminocyclohexanecarboxylate q1 Is the analyte derivatized? start->q1 achiral_col Use standard achiral column (e.g., C18, Silica) q1->achiral_col Yes q2 Primary analytical goal? q1->q2 No derivatized Yes underivatized No csp_broad Start with Polysaccharide CSPs (Cellulose or Amylose based) Mode: NP and PO q2->csp_broad Broad Screening csp_specific Try specialized CSPs: - Ligand Exchange (RP) - Crown Ether (RP) - Zwitterionic (PO) q2->csp_specific Targeted Approach goal_broad Broad Screening goal_specific Targeted Approach

Caption: Decision tree for initial CSP selection.

  • Select Initial CSPs: Choose 2-3 columns from different classes. A good starting set would be:

    • A cellulose-based CSP (e.g., Chiralcel® OD-H).[10]

    • An amylose-based CSP (e.g., Chiralpak® AD-H).[10]

    • A ligand-exchange CSP (e.g., Chirex® 3126).[6]

  • Prepare Mobile Phases:

    • Normal Phase (NP): Hexane/Isopropanol (90:10, v/v) + 0.1% DEA.

    • Polar Organic (PO): Acetonitrile/Methanol (50:50, v/v) + 0.1% TFA + 0.1% TEA.

    • Reversed-Phase (RP) for Ligand Exchange: 1mM Copper (II) Acetate in Water.

  • Run Screening Injections:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or after derivatization).

  • Analyze Results: Evaluate the chromatograms for any sign of peak splitting or separation. Even a slight shoulder on the peak is a positive sign that can be optimized.

CSP ClassChiral Selector TypeCommon Trade NamesPrimary Interaction MechanismReference
Polysaccharide Cellulose/Amylose Phenylcarbamate DerivativesChiralcel®, Chiralpak®, Lux®Hydrogen bonding, π-π interactions, steric inclusion[5][13][15]
Ligand Exchange Amino acid ligand complexed with a metal ion (Cu²⁺)Chirex®, Davankov phasesReversible diastereomeric metal complex formation[5][6]
Crown Ether Chiral crown etherCrownpak®Complexation with primary amine groups[17][21]
Zwitterionic Cinchona alkaloid derivativesCHIRALPAK® ZWIXIon-pairing and zwitterionic interactions[4]
Protein-Based α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Chiral-AGP®, Chiral-CBH®Hydrophobic and polar interactions[5]
Table 2: Overview of Common CSPs for Aminocyclohexanecarboxylate Derivatives.
Protocol 2: Pre-Column Derivatization with NBD-Cl

This protocol is for creating a fluorescent derivative for enhanced detection and potential separation on an achiral column.

  • Racemic aminocyclohexanecarboxylate sample.

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

  • Sodium Bicarbonate buffer (e.g., 0.1 M, pH ~9).

  • Acetonitrile or Ethanol.

  • Reaction vial.

  • Sample Preparation: Dissolve a known amount of your analyte in the reaction solvent (e.g., ethanol) to make a ~1 mg/mL solution.

  • Reagent Preparation: Prepare a solution of NBD-Cl (2 equivalents to the analyte) in the same solvent.

  • Reaction:

    • In a reaction vial, add the analyte solution.

    • Add the sodium bicarbonate buffer (5 equivalents) to maintain basic conditions.

    • Add the NBD-Cl solution.

    • Vortex the mixture and allow it to react at room temperature or slightly elevated temperature (e.g., 50°C) for 30-60 minutes.[10][11] The reaction progress can be monitored by TLC or a test injection.

  • Analysis: Once the reaction is complete, the resulting diastereomeric mixture can be directly injected onto an achiral reversed-phase column (e.g., C18) for separation.

References

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies.
  • Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... (n.d.).
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). International Journal of Pharmaceutical Sciences Review and Research.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.).
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
  • Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. (n.d.).
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.
  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. (2008, July 19).
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013, June 28). PubMed.
  • Separation and purification of cis and trans isomers. (n.d.).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed.
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. (n.d.). Phenomenex.
  • Trouble with chiral separations. (2020, May 20).
  • Chiral Derivatiz
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. (n.d.).
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013, December 19). MDPI.
  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride. (n.d.). Oriental Journal of Chemistry.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.).
  • (PDF) Enantiomeric Separation of Chiral Amines and Amino. (2016, January 1). Amanote Research.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) from the benchtop to pilot-scale manufacturing.

Ethyl 2-oxocyclopentanecarboxylate is a critical cyclic β-keto ester building block[1]. The primary industrial route is the base-promoted intramolecular Dieckmann condensation of diethyl adipate[2]. While mechanistically straightforward at small scales, multi-kilogram scale-ups introduce severe thermodynamic and kinetic bottlenecks, including moisture sensitivity, competing intermolecular trajectories, and equilibrium management[3].

This guide provides a self-validating experimental framework and troubleshooting logic to ensure high-yield, reproducible scale-up campaigns.

Quantitative Reaction Dynamics & Competing Pathways

To successfully scale this reaction, one must understand the kinetic and thermodynamic competition between the desired cyclization and parasitic side reactions. The following table summarizes the quantitative parameters that dictate reactor engineering choices:

Reaction PathwayKinetic OrderConcentration DependenceTemperature ProfilePrimary Mitigation Strategy
Dieckmann Cyclization (Desired) Unimolecular (Intramolecular)Independent of bulk concentrationEndothermic (requires heat to drive off EtOH)High dilution, continuous distillation of EtOH[3]
Claisen Oligomerization (Side) Bimolecular (Intermolecular)Highly dependent (Rate ∝[Ester]²)ExothermicSlow substrate addition, vigorous agitation[3]
Ester Hydrolysis (Side) BimolecularDependent on [H₂O] and [Base/Acid]Accelerated at high tempsStrict anhydrous conditions, controlled low-temp quench[4]
Self-Validating Scale-Up Protocol

The following methodology transforms a standard laboratory procedure into a robust, self-validating pilot-scale workflow. Do not deviate from the causality principles outlined in each phase.

Phase 1: Reactor Preparation & Base Suspension

  • Action: In a flame-dried, nitrogen-purged jacketed reactor, suspend 1.1 equivalents of high-purity sodium ethoxide in anhydrous toluene (10 volumes relative to the substrate).

  • Causality: Toluene is selected over ethanol as the bulk solvent to allow for a higher reflux temperature, which is critical for the subsequent azeotropic removal of the ethanol byproduct[5]. The system must be strictly anhydrous; moisture will irreversibly hydrolyze the ester moieties and quench the base[3].

Phase 2: Controlled Substrate Addition

  • Action: Heat the suspension to 80°C. Initiate a controlled, dropwise addition of diethyl adipate (1.0 equivalent) over 2-3 hours under vigorous mechanical agitation.

  • Causality: The Dieckmann condensation is a unimolecular cyclization competing against bimolecular Claisen oligomerization[3]. By adding the substrate slowly, the steady-state concentration of diethyl adipate remains low, kinetically favoring the intramolecular ring closure[3]. Vigorous agitation prevents localized concentration gradients.

Phase 3: Equilibrium Displacement (Self-Validating Step)

  • Action: Increase the jacket temperature to establish a gentle reflux. Utilize a fractional distillation head to continuously remove the toluene-ethanol azeotrope.

  • Causality: The Dieckmann reaction is thermodynamically reversible[3]. According to Le Chatelier's principle, continuous removal of the ethanol byproduct drives the equilibrium forward[5].

  • Self-Validation: The reaction progress is directly proportional to the volume of ethanol collected. For a 1-mole scale reaction, the theoretical yield of ethanol is 46 grams. The reaction is deemed complete when the stoichiometric volume of ethanol is recovered in the distillate receiver.

Phase 4: Precision Quenching & Isolation

  • Action: Cool the reactor to 0°C. Slowly add 3M HCl until the aqueous phase reaches a pH of 4.5 to 5.0. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation.

  • Causality: The product exists in the reactor as a stabilized sodium enolate. It must be protonated to yield the neutral ethyl 2-oxocyclopentanecarboxylate[2]. However, the β-keto ester is highly susceptible to hydrolysis and subsequent decarboxylation if exposed to strong acids or bases at elevated temperatures[4]. A controlled, cold, mild acidic quench prevents product degradation[3].

Mechanism A Diethyl Adipate (Starting Material) B NaOEt / Toluene (Deprotonation) A->B C Enolate Intermediate B->C - EtOH D Intramolecular Cyclization (Dieckmann Condensation) C->D Nucleophilic Attack E Ethanol Removal (Shift Equilibrium) D->E Heat / Distillation F Acidic Quench & Workup E->F Cool to 0°C G Ethyl 2-oxocyclopentanecarboxylate (Final Product) F->G Vacuum Distillation

Workflow for the Dieckmann condensation of diethyl adipate.

Frequently Asked Questions (FAQs)

Q1: Why is my yield dropping upon scale-up, and why is the reaction mixture becoming highly viscous? A1: This is the classic signature of intermolecular Claisen condensation outcompeting the desired Dieckmann cyclization, leading to linear oligomeric side-products[3]. At larger scales, poor mixing or rapid addition of diethyl adipate creates localized zones of high substrate concentration. Solution: Increase the dilution factor of the solvent, ensure high-shear agitation, and slow down the addition rate to strictly favor the intramolecular pathway[3].

Q2: Can I use sodium methoxide instead of sodium ethoxide to save costs? A2: No. Using a mismatched alkoxide base (methoxide with an ethyl ester) will result in transesterification, yielding a complex, difficult-to-separate mixture of methyl and ethyl 2-oxocyclopentanecarboxylates. You must always match the alkoxide base to the ester leaving group of your starting material[4].

Q3: How do I prevent the reverse Dieckmann condensation from destroying my yield? A3: The reverse reaction is driven by the nucleophilic attack of ethoxide on the newly formed cyclic product[3]. To prevent this, two conditions must be met: First, ensure a full equivalent of strong base is present to immediately deprotonate the highly acidic α-proton of the β-keto ester, locking it in its unreactive enolate form[3]. Second, continuously distill off the ethanol byproduct as it forms.

Q4: What causes the sudden loss of product during the aqueous workup? A4: Ester hydrolysis and subsequent decarboxylation. If the quench is performed with overly concentrated acid (e.g., 12M HCl) or if the internal temperature is allowed to spike exothermically during the quench, the ester group will hydrolyze into a β-keto acid, which rapidly decarboxylates into cyclopentanone[4]. Always use a mild acidic quench (e.g., 3M HCl or saturated ammonium chloride) and maintain the temperature below 5°C[3],[4].

Troubleshooting Start Issue: Low Yield / Impurities Q1 Is starting material fully consumed? Start->Q1 No Check Base Quality (Moisture/Degradation) Q1->No No (GC/TLC) Yes Are oligomers present? Q1->Yes Yes Oligomers Increase Dilution (Favor Intramolecular) Yes->Oligomers Yes (Claisen side-products) Hydrolysis Check Quench pH (Avoid strong acid/base) Yes->Hydrolysis No (Suspect Hydrolysis)

Logic tree for troubleshooting scale-up synthesis failures.

References
  • Title: Dieckmann Condensation: Definition, Examples, and Mechanism Source: Chemistry Learner URL: [Link]

  • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry Source: ACS Publications URL: [Link]

Sources

Identifying and characterizing impurities in bulk drug manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Scope: Bulk Drug Manufacturing (API) & Finished Dosage Forms Current Protocol Standards: ICH Q3A(R2), Q3B(R2), M7(R2), FDA Nitrosamine Guidance (2024)

Welcome to the Advanced Impurity Profiling Hub

As Senior Application Scientists, we understand that impurity characterization is not merely a compliance checkbox—it is a forensic science requiring the correlation of synthesis pathways, degradation chemistry, and analytical physics.

This guide is structured as a Dynamic Troubleshooting Interface . Select the module below that matches your current bottleneck.

Module 1: Chromatographic Anomalies (HPLC/UHPLC)

Focus: Separation, Retention Stability, and Artifacts.[1]

Issue 1.1: "Ghost Peaks" appearing in gradient runs

User Query: I see peaks in my blank injection that increase with equilibration time. They interfere with my impurity quantification at the 0.05% reporting threshold.

Root Cause Analysis: This is rarely a column issue. It is almost exclusively Mobile Phase Accumulation . In gradient elution, hydrophobic impurities in the water or organic modifier concentrate at the head of the column during the equilibration (low organic) phase. When the gradient starts, they elute as distinct peaks.

Troubleshooting Protocol:

  • The "Zero-Injection" Test: Run the gradient without an injection (0 µL).

    • Result: If peaks persist, the contamination is in the mobile phase or system dwell volume.

  • Isolate the Solvent:

    • Run a gradient with 100% Water (Line A) vs. 100% Acetonitrile (Line B).

    • Install a trap column (e.g., C18, 50mm) between the pump mixer and the injector.

    • Causality: The trap column captures impurities from the pump/solvents before the sample is introduced. If ghost peaks disappear, your solvent quality is the culprit.

Issue 1.2: Critical Pair Co-elution (Resolution < 1.5)

User Query: My specified impurity co-elutes with the API main peak during scale-up.

Strategic Solution: Do not blindly flatten the gradient. You must alter Selectivity (


) , not just Efficiency (

) or Retention (

).

Optimization Logic:

  • pH Modification: If the impurity is ionizable, a pH change of +/- 0.2 units near the pKa can drastically shift retention.

  • Solvent Interaction: Change from Acetonitrile (dipole-dipole dominant) to Methanol (protic/H-bonding dominant). This alters the solvation shell around the analyte, changing its partition coefficient.

Visualization: The Resolution Decision Tree

ResolutionLogic Start Problem: Resolution < 1.5 Checkk Check Retention Factor (k) Is k < 2? Start->Checkk ChangeOrg Decrease Organic % (Increases k) Checkk->ChangeOrg Yes CheckAlpha Check Selectivity (α) Checkk->CheckAlpha No (k is fine) ChangeSolvent Change Solvent Type (ACN <-> MeOH) CheckAlpha->ChangeSolvent Neutral/Similar Structure? ChangepH Adjust pH (Exploit pKa diff) CheckAlpha->ChangepH Ionizable Analyte? ChangeCol Change Stationary Phase (C18 -> Phenyl-Hexyl) ChangeSolvent->ChangeCol If fails

Caption: Decision logic for resolving critical pairs. Prioritize selectivity (


) changes over efficiency (

) for robust separation.
Module 2: Structural Elucidation (LC-MS/NMR)

Focus: Unknown Identification (>0.10% Identification Threshold).

Issue 2.1: Signal Suppression in LC-MS

User Query: I see a peak in UV (210 nm) at 0.15%, but I get no signal in my Q-TOF/Orbitrap mass spec.

Root Cause Analysis: Ion Suppression . Co-eluting matrix components (often salts or polymeric excipients) compete for charge in the electrospray ionization (ESI) droplet.[2] If the matrix has a higher proton affinity, your analyte will remain neutral and invisible to the MS.

Validation Protocol (Post-Column Infusion):

  • Setup: Infuse a standard of the analyte (or a structurally similar compound) continuously into the MS source via a T-junction.

  • Inject: Inject the "blank" sample matrix via the LC column.

  • Observe: Monitor the baseline of the infused standard.

    • Result: A dip in the baseline at the retention time of your unknown indicates suppression zones.

  • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if the compound is non-polar, or improve chromatographic resolution to separate the matrix from the analyte.

Issue 2.2: Differentiating Isomers (Isobaric Impurities)

User Query: MS gives me a formula of C14H18N2O3, but I suspect positional isomers.

Workflow: Mass spectrometry (even High Res) cannot definitively distinguish positional isomers (e.g., ortho- vs para- substitution) without distinct fragmentation patterns.

Protocol: The Isolation-NMR Bridge

  • Enrichment: Use semi-prep LC to collect the fraction. You need approx. 10-50 µg for CryoProbe NMR.

  • Solvent Exchange: Lyophilize immediately to prevent hydrolysis. Re-dissolve in deuterated solvent (DMSO-

    
     is preferred for exchangeable protons).
    
  • 2D-NMR Experiments:

    • COSY: To map proton-proton connectivity.

    • HMBC: Critical for connecting functional groups across quaternary carbons (the "silent" carbons).

Visualization: Unknown Identification Workflow

IDWorkflow Unknown Unknown Impurity (>0.10% ICH Q3A) HRMS UHPLC-HRMS (Accurate Mass <2ppm) Unknown->HRMS Formula Formula Generation (Isotope Pattern) HRMS->Formula MSMS MS/MS Fragmentation Formula->MSMS Library In-Silico/Library Match MSMS->Library Decision Confident Match? Library->Decision Isolation Prep-LC Isolation Decision->Isolation No Synthesis Independent Synthesis & Co-injection Decision->Synthesis Yes NMR 2D NMR (HMBC/HSQC) Isolation->NMR NMR->Synthesis

Caption: Stepwise workflow for structural elucidation, moving from high-throughput MS techniques to definitive NMR/Synthesis confirmation.

Module 3: Genotoxic Impurities (Nitrosamines)

Focus: Trace Analysis (ppb level) & Risk Assessment (ICH M7 / FDA Guidance).

Issue 3.1: Sensitivity Limits (LOQ) for Nitrosamines

User Query: The FDA requires an LOQ of 0.03 ppm, but my standard LC-UV method only reaches 10 ppm.

Technical Reality: Standard UV detectors are insufficient for mutagenic impurities which must be controlled to the Threshold of Toxicological Concern (TTC) or specific Acceptable Intake (AI) limits.

Required Technology: You must use LC-MS/MS (Triple Quadrupole) in MRM (Multiple Reaction Monitoring) mode or GC-MS/MS .

Data Table: Regulatory Limits vs. Analytical Capability

ParameterStandard Impurity (ICH Q3A)Nitrosamine (e.g., NDMA)
Limit Basis % of Dose (e.g., 0.15%)Daily Intake (ng/day)
Typical Limit ~1,500 ppm (for 1g dose)26.5 - 96 ng/day (ppb range)
Required LOQ 0.05% (500 ppm)~0.03 ppm (30 ppb)
Detector UV / DADLC-MS/MS or GC-MS/MS
Issue 3.2: NDSRIs (Nitrosamine Drug Substance-Related Impurities)

User Query: My API has a secondary amine. How do I assess the risk of forming complex nitrosamines?

Risk Assessment Protocol:

  • Structural Alert: Does the API contain a secondary amine or a tertiary amine capable of dealkylation?

  • Nitrite Source: Check excipients (MCC, Lactose) for trace nitrites and water sources.

  • Conditions: Acidic conditions + Nitrite + Amine = Nitrosamine.

Visualization: Nitrosamine Risk Logic (FDA/EMA Aligned)

NitrosamineRisk Start Risk Assessment (API Structure) AmineCheck Contains 2° Amine or vulnerable 3° Amine? Start->AmineCheck NitriteCheck Nitrite Source Present? (Excipients/Water/Reagents) AmineCheck->NitriteCheck Yes Safe Low Risk (Document Justification) AmineCheck->Safe No RiskHigh HIGH RISK (Potential NDSRI) NitriteCheck->RiskHigh Yes NitriteCheck->Safe No (Proven) Confirmatory Confirmatory Testing (Validated LC-MS/MS) RiskHigh->Confirmatory Control Establish Control Strategy (< AI Limit) Confirmatory->Control

Caption: Risk assessment flow for Nitrosamine Drug Substance-Related Impurities (NDSRIs) based on FDA/EMA guidelines.

References
  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[3][4][5][6]

  • ICH Q3B(R2) : Impurities in New Drug Products. International Council for Harmonisation.[3][4][5][6]

  • FDA Guidance (2024) : Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[7]

  • ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

  • Shimadzu Technical Report : Matrix Effects and Ion Suppression in LC-MS.

Sources

Purification of crude ethyl 2-cyclopropylideneacetate by flash column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 2-Cyclopropylideneacetate

Welcome to the technical support guide for the purification of crude ethyl 2-cyclopropylideneacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable α,β-unsaturated ester using flash column chromatography. We will explore the causality behind experimental choices to empower you with the expertise to troubleshoot and optimize your purification process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding before you begin your experiment.

Q1: What are the most common impurities I should expect in my crude ethyl 2-cyclopropylideneacetate? A1: The impurities largely depend on the synthetic route used.

  • From a Wittig Reaction: The most common byproduct is triphenylphosphine oxide (TPPO).[1] This is a moderately polar, high-boiling solid that needs to be removed.[1] You may also have unreacted starting materials like the corresponding phosphonium salt.[1]

  • From a Horner-Wadsworth-Emmons (HWE) Reaction: The primary byproducts are water-soluble phosphate esters, which are typically removed during the aqueous workup.[2] However, residual, unreacted phosphonate starting material can persist.[1]

  • General Impurities: Regardless of the method, you may also have residual solvents from the reaction or workup, and potentially isomers or side-products from unintended reactions.[1]

Q2: What is the recommended stationary and mobile phase for this purification? A2: For normal-phase flash chromatography, the standard and most effective stationary phase is silica gel (40-63 μm particle size).[1][3] The most common and highly effective mobile phase is a two-component mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate (EtOAc).[4][5] This system provides excellent resolution for compounds of this polarity.[5]

Q3: How do I determine the best mobile phase composition before running a large-scale column? A3: The optimal solvent system should always be determined by thin-layer chromatography (TLC) beforehand.[1] The goal is to find a solvent mixture that gives your desired product, ethyl 2-cyclopropylideneacetate, an Rf value of approximately 0.35.[6] This Rf value generally ensures that the compound does not elute too quickly (providing good separation from less polar impurities) or stick to the column indefinitely (ensuring good recovery).[6] Test various ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10) to find the ideal system.[1]

Q4: Should I use an isocratic or gradient elution for my flash column? A4: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution (constant solvent composition): If your TLC analysis shows good separation between your product and all impurities with a single solvent system, isocratic elution is simpler and sufficient.

  • Gradient Elution (increasing solvent polarity over time): If your crude mixture contains impurities that are both significantly less polar and significantly more polar than your product, a gradient elution is more efficient.[7] You can start with a low polarity mobile phase (e.g., 2% EtOAc in hexanes) to elute the non-polar impurities, then gradually increase the percentage of ethyl acetate to elute your product, and finally increase it further to wash off any strongly retained polar impurities.[1][8] This approach can shorten the purification time and reduce solvent consumption.[7]

Q5: What critical properties of ethyl 2-cyclopropylideneacetate should I be aware of during purification? A5: Ethyl 2-cyclopropylideneacetate is a colorless to light yellow liquid.[1] Its structure, featuring a strained cyclopropylidene ring conjugated to an α,β-unsaturated ester, makes it susceptible to certain conditions.[4][9] The ester can undergo hydrolysis under strongly acidic or basic conditions.[9] While silica gel is considered only slightly acidic, highly sensitive compounds can sometimes degrade.[10] If you suspect degradation, this should be taken into account.[9]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a direct question-and-answer format.

Problem: Poor Separation / Co-elution of Impurities

Q: My product is eluting with an impurity that has a very similar Rf on TLC. How can I improve the separation? A: This is a common challenge when an impurity has a polarity very close to that of your product.[11] Here are several strategies, starting with the simplest:

  • Optimize the Mobile Phase:

    • Cause: The chosen eluent may not provide sufficient resolution.[8]

    • Solution: A standard hexane/ethyl acetate system may not be adequate. You can alter the selectivity of the mobile phase.[12] Try replacing hexanes with another non-polar solvent like petroleum ether, or add a small percentage (1-5%) of a third solvent with a different selectivity class, such as dichloromethane or diethyl ether.[5][13] Always test new solvent systems on TLC first.

  • Reduce the Column Load:

    • Cause: Overloading the column with too much crude product is a primary cause of poor separation.[8] The stationary phase becomes saturated, and distinct compound bands cannot form properly, leading to overlap.

    • Solution: Reduce the amount of crude material loaded onto the column.[8] A general rule of thumb is to use a mass of silica gel that is 20 to 50 times the mass of your crude sample.[10] For difficult separations, a higher ratio is necessary.

  • Use a Slower Flow Rate:

    • Cause: While flash chromatography is designed to be fast, an excessively high flow rate can reduce the number of equilibrium exchanges between the mobile and stationary phases, thereby decreasing resolution.

    • Solution: Reduce the air pressure to slow the flow rate of the eluent. For optimal resolution, the solvent head should drop approximately 2 inches per minute.[6]

  • Ensure Proper Column Packing:

    • Cause: An improperly packed column with air bubbles or channels will lead to uneven solvent flow and band broadening, destroying separation.[14]

    • Solution: Pack the column carefully as a slurry to ensure a homogenous, tightly packed bed.[3] Gently tap the column after the silica has settled to dislodge any air pockets.[3]

Problem: Low or No Recovery of Product

Q: My TLC analysis of the collected fractions shows little to no product. Where did it go? A: This frustrating issue can have several causes:

  • Mobile Phase is Not Polar Enough:

    • Cause: If the eluent is too non-polar, the product will remain strongly adsorbed to the silica gel and will not move down the column.[10]

    • Solution: If you are well past the expected elution volume and see no product, increase the polarity of your mobile phase. For example, if you are using 5% ethyl acetate in hexanes, try switching to 10% or 15% to elute the compound.[15]

  • Product Degradation on Silica:

    • Cause: The slightly acidic nature of silica gel can potentially cause degradation of sensitive compounds, especially during long exposure times.[9][10] The strained cyclopropylidene ring in your compound could be susceptible under certain conditions.[9]

    • Solution: To mitigate this, you can neutralize the silica gel by adding 1-3% triethylamine to your mobile phase system.[5] This will deactivate the acidic sites on the silica surface. Be aware that this will likely increase the Rf of your compound, so re-optimize on TLC first.[5] Alternatively, work quickly to minimize the compound's residence time on the column.

  • Column Dried Out:

    • Cause: If the solvent level drops below the top of the silica bed at any point, cracks and channels can form, ruining the separation and potentially causing your compound to elute in an unpredictable manner or not at all.[14]

    • Solution: Always keep the silica bed covered with solvent. When switching solvents or adding more eluent, pour it carefully down the side of the column to avoid disturbing the packed bed.[3]

Problem: Irregular Peak Shapes (Tailing)

Q: My product is eluting over a large number of fractions with significant tailing. What causes this and how can I fix it? A: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.

  • Acid-Base Interactions:

    • Cause: The target molecule may have basic sites that interact strongly with the acidic silanol groups on the silica surface, causing it to "stick" and elute slowly and unevenly.[13]

    • Solution: As mentioned for degradation, adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent can block these acidic sites and result in sharper, more symmetrical peaks.[5]

  • Sample Overloading:

    • Cause: Loading too much sample can lead to a non-linear adsorption isotherm, which manifests as peak tailing.[16]

    • Solution: Reduce the amount of crude material applied to the column.[8]

  • Inappropriate Sample Loading Solvent:

    • Cause: Dissolving the sample in a solvent that is much stronger (more polar) than the mobile phase can cause band broadening and tailing.[13][17]

    • Solution: Always dissolve your crude sample in a minimal amount of the initial, least polar eluent.[1] If the sample is not soluble in the mobile phase, consider using the "dry loading" technique (see Protocol 2).[13]

Section 3: Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare TLC Chamber: Add your chosen solvent system (e.g., 95:5 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Cover and let the atmosphere saturate.

  • Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if the compounds are UV active). You can also use a staining agent like potassium permanganate.

  • Analyze: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the product Rf is ~0.35.[6] Ensure there is visible separation between the product spot and major impurity spots.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized column for your sample amount (e.g., a 40g silica column for ~1-2g of crude material).

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[1]

    • Pour the slurry into the column and use gentle air pressure to pack it, ensuring an even and compact bed without cracks or air bubbles.[3] Add a thin layer of sand on top to protect the silica surface.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent.[1] Carefully load the sample solution onto the top of the silica gel column using a pipette.[1]

    • Dry Loading (Recommended if solubility is low): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute solvent drop).[6]

    • Begin collecting fractions immediately. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a 40g column).

    • If running a gradient, systematically and slowly increase the percentage of the more polar solvent after the non-polar impurities have eluted.[1]

  • Fraction Analysis:

    • Monitor the elution of the product by spotting a small amount from each fraction (or every few fractions) onto a TLC plate.[6]

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.[1]

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified ethyl 2-cyclopropylideneacetate.[1]

Section 4: Data & Visualizations

Data Tables

Table 1: Potential Impurities and Characteristics

Impurity Originating Reaction Polarity Elution Behavior in Hexane/EtOAc
Triphenylphosphine Oxide (TPPO) Wittig Moderately Polar Elutes after non-polar byproducts, potentially close to the product.
Unreacted Phosphonate Ester Horner-Wadsworth-Emmons More Polar than Product Will elute after the product; requires higher % EtOAc.
Unreacted Aldehyde/Ketone Both Varies Typically more polar than the product.

| Residual Solvents | Reaction/Workup | Varies | Removed under vacuum. |

Table 2: Example Solvent Systems for Method Development

Hexane:Ethyl Acetate Ratio Polarity Expected Rf for Product Use Case
98:2 Low < 0.2 Good starting point for gradient elution or for separating very non-polar impurities.
95:5 Low-Medium 0.2 - 0.4 Often the "sweet spot" for isocratic elution of the target compound.[5]

| 90:10 | Medium | > 0.4 | Useful for eluting the product if it's strongly retained or for washing the column.[1] |

Diagrams

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Method Development (Target Rf ≈ 0.35) crude_product->tlc_analysis pack_column Pack Column with Silica Slurry tlc_analysis->pack_column Determines Solvent System load_sample Load Sample (Wet or Dry) pack_column->load_sample elution Elute with Mobile Phase (Isocratic or Gradient) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure Ethyl 2-Cyclopropylideneacetate remove_solvent->pure_product

Caption: General workflow for the purification of ethyl 2-cyclopropylideneacetate.

G cluster_sep Separation Issues cluster_yield Yield Issues cluster_shape Peak Shape Issues start Problem Encountered During Flash Chromatography p1 Poor Separation (Co-elution) start->p1 p2 Low / No Product Recovery start->p2 p3 Peak Tailing start->p3 p1_c1 Rf of Impurity Too Close? p1->p1_c1 p1_c2 Column Overloaded? p1->p1_c2 p1_s1 Change Solvent Selectivity (e.g., add DCM) p1_c1->p1_s1 p1_s2 Decrease Sample Load p1_c2->p1_s2 p2_c1 Solvent Too Non-Polar? p2->p2_c1 p2_c2 Product Degraded on Column? p2->p2_c2 p2_s1 Increase Eluent Polarity (Higher % EtOAc) p2_c1->p2_s1 p2_s2 Add Triethylamine (1-3%) to Eluent p2_c2->p2_s2 p3_c1 Acidic Silica Interaction? p3->p3_c1 p3_c2 Sample Loaded in Strong Solvent? p3->p3_c2 p3_s1 Add Triethylamine (1-3%) to Eluent p3_c1->p3_s1 p3_s2 Use Dry Loading or Load in Weaker Solvent p3_c2->p3_s2

Caption: A decision-making diagram for troubleshooting common purification issues.

References

  • Benchchem. (2025). Application Notes and Protocols for the Purification of Ethyl 2-Cyclopropylideneacetate. Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide to Ethyl 2-Cyclopropylideneacetate. Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyclopropylideneacetate. Benchchem.
  • Benchchem. (n.d.). Purification techniques for products derived from cyclopropanediazonium. Benchchem.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Benchchem. (2025). Stability issues of ethyl 2-cyclopropylideneacetate under acidic/basic conditions. Benchchem.
  • King Group. (n.d.). Successful Flash Chromatography. King Group.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Moodle@Units.
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Hawach Scientific.
  • Chromatography Today. (2009, November/December). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today.
  • Benchchem. (2025, December). Technical Support Center: Purification of Cyclopropane-Containing Alkaloids. Benchchem.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting Liquid Chromatographic Separations. Thermo Fisher Scientific.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • University of Victoria. (n.d.). Column chromatography. University of Victoria Department of Chemistry.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO.

Sources

Technical Support Center: Overcoming Incomplete Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete Nα-Fmoc deprotection, a critical step that dictates the success of your synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions in your experimental work.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Fmoc Deprotection

This section addresses specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation of the causes and a step-by-step guide to resolving the issue.

Question: I suspect incomplete Fmoc deprotection. What are the initial diagnostic steps?

Answer:

Initial diagnosis involves a combination of qualitative and quantitative methods to confirm the presence of unreacted Fmoc-protected amines on the resin.

1. Qualitative On-Resin Monitoring:

  • Kaiser Test: This is a highly sensitive test for detecting free primary amines.[1] After the deprotection step, a small sample of resin beads is tested.

    • Positive Result (Intense Blue): Indicates the presence of free primary amines, signifying successful Fmoc removal.[1]

    • Negative Result (Yellow/Colorless): Suggests that the Fmoc group is still attached and deprotection is incomplete.[1]

  • Visual Inspection: Observe the resin beads. Clumping or aggregation can indicate problems with solvation and reagent accessibility, which often leads to incomplete deprotection and coupling.[1][2] The resin should appear as a free-flowing slurry.

2. Quantitative Monitoring:

  • UV-Vis Spectrophotometry: This is the most robust method for tracking Fmoc removal.[3] It involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[1][4][5] By measuring the absorbance of the collected deprotection solution, you can quantify the extent of Fmoc removal.[1][6]

    • A lower-than-expected absorbance value indicates that not all Fmoc groups were removed.

    • On automated synthesizers, the UV monitoring trace should show a sharp rise to a stable plateau, indicating complete deprotection, followed by a return to baseline during the wash steps.[3] An incomplete plateau or a slow, sloping rise can be an early indicator of a difficult deprotection.[3][4]

Question: My Kaiser test is negative (or weak) after the standard deprotection protocol. What are the common causes and how can I fix this?

Answer:

A negative or weak Kaiser test is a clear sign of inefficient Fmoc removal. The causes can generally be categorized into issues with reagents, reaction conditions, or sequence-dependent difficulties.

Causality and Solutions:

Potential Cause Explanation Recommended Solution(s)
Deprotection Reagent Issues
Degraded ReagentPiperidine can degrade over time, losing its basicity and effectiveness.Always use fresh, high-quality piperidine to prepare your deprotection solution.[1]
Incorrect ConcentrationThe standard concentration is 20% piperidine in DMF. A lower concentration may not be sufficient for complete deprotection.[1][5]Ensure accurate preparation of the 20% piperidine/DMF solution.
Reaction Condition Deficiencies
Insufficient Deprotection TimeWhile a standard 2x10 or 2x20 minute protocol is often sufficient, "difficult" sequences may require longer exposure to the base.[1][2]Increase the deprotection time (e.g., 2 x 30 minutes) or perform an additional deprotection step and re-test with the Kaiser test.
Low TemperatureReactions performed at temperatures below ambient can be sluggish, leading to incomplete deprotection.Ensure your synthesis is conducted at a consistent room temperature.
Poor Resin SwellingInadequate swelling of the resin-bound peptide in the solvent can prevent the piperidine from accessing all the Fmoc-protected sites.Use a solvent system known to promote good swelling, such as DMF or NMP. For aggregation-prone sequences, consider adding chaotropic agents or using a solvent mixture like DMF/DCM.[5]
Sequence-Related Difficulties
Steric HindranceBulky amino acids adjacent to the Fmoc-protected residue can physically block the piperidine from accessing the N-terminus.[1][2]Increase deprotection time and/or temperature. Consider using a stronger base cocktail (see below).
Peptide AggregationAs the peptide chain elongates, it can fold into secondary structures (like β-sheets) on the resin, making the N-terminus inaccessible.[2][7] This is a common cause of "difficult sequences."* Increase Temperature: Performing the deprotection at a higher temperature (e.g., 30-40°C) can help disrupt secondary structures.[1][5] * Use a Stronger Base: For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1][8] A common formulation is 2% DBU in DMF.[1] It's often used with piperidine to scavenge the DBF byproduct.[8]

Troubleshooting Workflow for a Negative Kaiser Test

G start Negative/Weak Kaiser Test check_reagent Are deprotection reagents fresh and correctly prepared? start->check_reagent remake_reagent Prepare fresh 20% piperidine/DMF check_reagent->remake_reagent No increase_time Increase deprotection time (e.g., 2 x 30 min) check_reagent->increase_time Yes rerun_deprotect Re-run standard deprotection protocol remake_reagent->rerun_deprotect retest Perform Kaiser Test rerun_deprotect->retest use_stronger_base Use stronger base cocktail (e.g., 2% DBU/piperidine in DMF) retest->use_stronger_base Negative success Deprotection Successful (Positive Kaiser Test) retest->success Positive failure Deprotection Still Fails (Consider sequence modification or alternative chemistry) retest->failure Still Negative after stronger base increase_time->retest use_stronger_base->retest

Caption: Troubleshooting workflow for a negative Kaiser test.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of Fmoc deprotection and why is piperidine so commonly used?

The removal of the Fmoc group is a base-catalyzed β-elimination reaction (E1cB mechanism).[5][9]

  • A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.

  • This induces a β-elimination, releasing the highly reactive dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide.

  • Piperidine then serves a dual role by acting as a scavenger, reacting with the electrophilic DBF to form a stable, UV-active adduct. This scavenging step is crucial to prevent the DBF from re-attaching to the newly liberated peptide amine.[2][5][10]

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (E1cB) Fmoc_Peptide->Proton_Abstraction Piperidine1 Piperidine Piperidine1->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: The mechanism of Fmoc deprotection by piperidine.

Q2: Are there alternatives to piperidine for Fmoc deprotection, and when should I consider them?

Yes, several alternatives are available, particularly for mitigating certain side reactions or when dealing with regulatory restrictions on piperidine.[5]

Reagent Common Concentration Advantages Considerations
Piperidine 20% in DMF/NMPThe "gold standard"; robust, efficient, and well-established.[5]Can promote aspartimide formation in sensitive sequences (e.g., Asp-Gly, Asp-Asn).[4][11] DEA-regulated in some regions.[5]
4-Methylpiperidine (4-MePip) 20% in DMF/NMPAs effective as piperidine.[12] Not a controlled substance.Similar potential for side reactions as piperidine.[12]
Piperazine 5% in DMF/NMPLess basic than piperidine, significantly reducing diketopiperazine (DKP) and aspartimide formation.[13][14]Can be less efficient for very difficult sequences.
DBU / Piperidine 2% DBU, 2% Piperidine in DMFDBU is a much stronger, non-nucleophilic base that accelerates deprotection.[8][10] Excellent for overcoming aggregation.[8]DBU does not scavenge DBF, so a nucleophilic amine like piperidine must be included.[8] Can increase risk of aspartimide formation if not used carefully.
Morpholine 50% in DMFMilder base (pKa ~8.3 vs. ~11.1 for piperidine), which can be beneficial for base-sensitive modifications like glycosylations.[4]Requires longer reaction times.[4]

Consider switching from standard piperidine when you observe significant side products like aspartimides or diketopiperazines, or when synthesizing peptides with base-labile modifications.

Q3: How does the peptide sequence itself contribute to incomplete deprotection?

The primary structure of the peptide has a profound impact on deprotection efficiency.

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Trp) next to the deprotection site can sterically block piperidine's access.

  • Aggregation and Secondary Structure: Certain sequences, particularly those rich in hydrophobic residues like Val, Ala, and Leu, have a high propensity to aggregate and form stable β-sheet structures on the resin.[7] This secondary structure formation effectively buries the N-terminus within the aggregated peptide-resin matrix, making it inaccessible to the deprotection solution. This is often the root cause of "difficult sequences" where both deprotection and subsequent coupling reactions become sluggish or incomplete.[2][7]

Key Experimental Protocols

Protocol 1: The Kaiser Test (Qualitative Ninhydrin Test)

This test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[1]

  • Solution B: 1 g of ninhydrin in 20 ml of n-butanol.

  • Solution C: 80 g of phenol in 20 ml of n-butanol.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads and Solution: Positive result, indicating successful deprotection.[1]

  • Yellow/Colorless Beads and Solution: Negative result, indicating incomplete deprotection.[1]

Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection

This protocol allows for the precise quantification of Fmoc group removal.

Procedure:

  • Perform the Fmoc deprotection step(s) as usual.

  • Collect all the piperidine/DMF effluent from the deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).[1][6]

  • Dilute the solution to the mark with fresh 20% piperidine/DMF solution. Mix thoroughly.

  • Take an aliquot of this solution and perform a second dilution if necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Measure the absorbance of the diluted solution at 301 nm using a quartz cuvette. Use the fresh deprotection solution as a blank.[3][6]

  • Calculate the moles of Fmoc removed using the Beer-Lambert law (A = εcl), where:

    • A = measured absorbance

    • ε = molar extinction coefficient of the DBF-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)[3]

    • c = concentration (mol/L)

    • l = path length of the cuvette (typically 1 cm)

  • Compare the calculated moles of removed Fmoc to the theoretical loading of the resin to determine the percentage of deprotection. A successful deprotection should be >99%.

References

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. Available at: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17-27). Humana Press. Available at: [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Gyros Protein Technologies. Available at: [Link]

  • Guzman, F., & Fields, G. B. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Florida International University. Available at: [Link]

  • Zhang, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11849. Available at: [Link]

  • Luksic, M., et al. (2007). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 13(7), 433-441. Available at: [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. Available at: [Link]

  • Deprotection Reactions. Gyros Protein Technologies. Available at: [Link]

  • Zhang, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Vasile, C. M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(22), 5345. Available at: [Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Gyros Protein Technologies. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available at: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Peptide synthesis techniques. Caslo ApS. Available at: [Link]

  • Fmoc - Lokey Lab Protocols. Wikidot.com. Available at: [Link]

Sources

SPPS Technical Support Center: Overcoming Peptide Aggregation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals diagnose, understand, and resolve peptide aggregation. Aggregation is one of the most notorious bottlenecks in synthesizing long or highly hydrophobic peptide sequences, but with the right thermodynamic and chemical interventions, it can be systematically overcome.

Part 1: The Mechanistic Root of Aggregation

Aggregation during SPPS is not merely a kinetic problem; it is a thermodynamic phenomenon driven by inter-chain hydrogen bonding. As the peptide elongates on the solid support (typically beyond the 5th to 10th residue), the unprotected backbone amides can align to form stable, intermolecular


-sheet structures[1].

This self-association expels the surrounding solvent, causing the resin beads to physically collapse or "shrink"[1]. Once the resin collapses, the reactive N-terminal amines become sterically buried within the hydrophobic core of the aggregate, rendering them inaccessible to incoming activated amino acids and deprotection reagents[2][3].

Part 2: Diagnostic FAQs

Q: How do I know if my peptide is aggregating on the resin? A: The most immediate physical symptom is the failure of the peptide-resin to swell in standard polar aprotic solvents like DMF or NMP[2]. Chemically, you will observe a sudden, inexplicable drop in coupling efficiency (e.g., a stubbornly positive Kaiser test despite double or triple couplings) and incomplete Fmoc deprotection, which manifests as broadened or reduced UV absorbance peaks during piperidine treatment[2][4].

Q: Can I predict aggregation before starting the synthesis? A: Yes. High ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sheet potential is the single strongest predictor of "difficult sequences"[1]. Sequences rich in hydrophobic residues (Val, Ile, Ala, Met) or those with alternating hydrophobic and hydrophilic residues are highly prone to aggregation[1]. As a rule of thumb, treat any sequence with >40% predicted 

-sheet content as a high-risk synthesis[1].

Part 3: Strategic Interventions (The "How" and "Why")

Q: How do pseudoproline dipeptides prevent aggregation? A: Pseudoprolines are artificially modified dipeptides derived from Ser, Thr, or Cys that contain a temporary oxazolidine or thiazolidine ring[2]. This ring acts as a structural surrogate for proline, forcing a cis-amide bond conformation that introduces a sharp thermodynamic "kink" into the peptide backbone[1]. This steric disruption physically prevents the linear alignment required for inter-chain hydrogen bonding, keeping the growing chain solvated[1]. During the final acidic TFA cleavage, the ring spontaneously opens, regenerating the native Ser, Thr, or Cys residue[2][5].

Q: What if my sequence lacks Ser, Thr, or Cys for pseudoproline insertion? A: In sequences lacking these residues—such as hydrophobic amyloid or transmembrane segments—backbone protection using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) is the optimal alternative[2][5]. By attaching a bulky Dmb or Hmb group directly to the


-nitrogen of an amino acid (frequently Gly or Ala), you physically block the hydrogen bond donor site of the amide backbone[1][5]. Incorporating a backbone-protected residue every six to seven amino acids effectively shatters the aggregation network[2].

Q: When should I switch from standard Polystyrene (PS) to a PEG-based resin? A: If chemical disrupters are insufficient or sequence-restricted, the matrix itself must be optimized. Standard divinylbenzene-crosslinked polystyrene (DVB-PS) is hydrophobic and collapses when the peptide aggregates[3][6]. Switching to a 100% polyethylene glycol (PEG) resin, such as ChemMatrix, provides a highly solvated, flexible microenvironment[4][7]. ChemMatrix swells extensively in both polar and non-polar solvents, maintaining reagent diffusion and keeping the peptide solvated even when the sequence itself attempts to aggregate[4].

Q: How does Microwave-Assisted SPPS (MW-SPPS) overcome difficult sequences? A: MW-SPPS applies controlled microwave irradiation to rapidly heat the reaction mixture (typically to 75–90 °C). This elevated thermal energy thermodynamically destabilizes the intermolecular hydrogen bonds responsible for


-sheet formation[8][9]. Consequently, the peptide chains remain in a disordered, solvated state, drastically increasing the kinetics of both acylation and deprotection while reducing reaction times from hours to minutes[9][10].

Part 4: Experimental Protocols

Protocol A: Insertion of Pseudoproline Dipeptides

Self-Validating Logic: Dipeptides are coupled as a single pre-formed unit to prevent epimerization of the activated C-terminus and ensure quantitative yield.

  • Sequence Analysis: Identify a Ser, Thr, or Cys residue preceded by any amino acid (except Pro) in the aggregation-prone region.

  • Preparation: Purchase the corresponding Fmoc-Xaa-Yaa(

    
    )-OH dipeptide.
    
  • Resin Swelling: Swell the resin in DMF for 30 minutes to maximize pore accessibility.

  • Deprotection: Perform standard Fmoc deprotection of the resin-bound peptide (20% piperidine in DMF, 2 x 5 min).

  • Activation: Activate 3.0 equivalents of the pseudoproline dipeptide using 3.0 eq HATU and 6.0 eq DIPEA in DMF for 2 minutes.

  • Coupling: Add the activated mixture to the resin and couple for 2 hours at room temperature. Monitor completion via the Kaiser test.

  • Elongation & Cleavage: Wash thoroughly with DMF (5 x 1 min) and proceed with standard elongation. The native sequence will be automatically restored during the standard 95% TFA cleavage step[2][5].

Protocol B: Microwave-Assisted Coupling for Aggregated Sequences

Self-Validating Logic: Oxyma Pure is utilized instead of HOBt in MW-SPPS due to its superior thermal stability and elimination of explosion risks at high temperatures.

  • Setup: Suspend the peptide-resin in a microwave-transparent reaction vessel (e.g., Teflon or specialized glass).

  • Reagent Addition: Add 5.0 eq of Fmoc-amino acid, 5.0 eq of DIC, and 5.0 eq of Oxyma Pure dissolved in DMF.

  • Irradiation: Irradiate the vessel using a dedicated microwave peptide synthesizer. Set the power to ramp the temperature to 75 °C and hold for 5 minutes[9]. (Caution: Limit the temperature to 50 °C when coupling Cys and His to prevent heat-induced racemization).

  • Washing & Deprotection: Drain the reaction mixture, wash with DMF (3 x 1 min), and proceed to microwave-assisted deprotection (20% piperidine in DMF, 75 °C, 3 minutes).

Part 5: Quantitative Data & Comparisons

Table 1: Comparison of Aggregation Disruption Strategies

StrategyPrimary Mechanism of ActionIdeal ApplicationKnown Limitations
Pseudoprolines Steric backbone kink (forces cis-amide)Sequences containing Ser, Thr, or CysStrictly limited by sequence requirements
Dmb/Hmb Protection Physically blocks H-bond donor sitePoly-Gly/Ala runs, amyloidogenic peptidesCauses steric hindrance during subsequent coupling
ChemMatrix Resin High matrix solvation (100% PEG)Long peptides (>30 aa), highly hydrophobicLower loading capacity; requires larger reactor volumes
MW-SPPS Thermodynamic disruption of H-bondsBroadly applicable; accelerates synthesisPotential racemization of His/Cys at elevated temperatures
Chaotropic Salts Disrupts solvent/water H-bond networksMild aggregation; cost-sensitive large scalesSalts (e.g., KSCN, LiCl) can precipitate in certain solvent mixtures

Part 6: Workflow Visualizations

SPPS_Troubleshooting Start Symptom: Incomplete Coupling & Resin Shrinkage Analyze Analyze Sequence for Beta-Sheet Potential Start->Analyze Decision1 Contains Ser, Thr, or Cys in sticky region? Analyze->Decision1 Pseudo Insert Pseudoproline Dipeptide Decision1->Pseudo Yes Decision2 Contains Gly or Ala? Decision1->Decision2 No Physical Apply Microwave-Assisted SPPS (MW-SPPS) Pseudo->Physical If aggregation persists Success Successful Elongation & Cleavage Pseudo->Success Backbone Use Dmb/Hmb Backbone Protection Decision2->Backbone Yes Matrix Switch to ChemMatrix (100% PEG Resin) Decision2->Matrix No Backbone->Physical If aggregation persists Backbone->Success Matrix->Physical Combine for difficult seq Matrix->Success Physical->Success

Figure 1: Decision-making workflow for troubleshooting SPPS aggregation.

Aggregation_Mechanism State1 Linear Peptide Chain Elongation State2 Inter-chain H-bonding (Beta-Sheet Formation) State1->State2 Intervention Introduce Pseudoproline or Dmb/Hmb Group State1->Intervention Proactive Design State3 Resin Collapse & Buried N-terminus State2->State3 State3->Intervention Troubleshoot State4 Steric Bulk / Backbone Kink Disrupts H-bonds Intervention->State4 State5 Restored Solvation & Random Coil State State4->State5 State6 TFA Cleavage: Native Sequence Regenerated State5->State6

Figure 2: Mechanistic pathway of chemical aggregation disruption.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTec. Available at: [Link]

  • Peptide Secondary Structure Prediction: Aggregation Risks - PeptideChemistry.org. Available at: [Link]

  • Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins - RSC Publishing. Available at: [Link]

  • Application Note 69: Automated CF-SPPS and evaluation of GLP-1 peptide - Oxford Global/Vapourtec. Available at: [Link]

  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles - MDPI. Available at:[Link]

  • Solid-phase peptide synthesis - Digital CSIC. Available at:[Link]

  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - NIH PMC. Available at:[Link]

  • US Patent 7902488B2 - Microwave-assisted peptide synthesis - Google Patents.

Sources

Validation & Comparative

Ethyl 2-aminocyclopropanecarboxylate vs. methyl 2-aminocyclopropanecarboxylate in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Ethyl 2-aminocyclopropanecarboxylate and Mthis compound , focusing on their roles in organic synthesis and drug development.[1]

Executive Summary: The Safety vs. Kinetics Trade-off

In the synthesis of conformationally constrained peptides and peptidomimetics, the choice between the ethyl and methyl ester of 2-aminocyclopropanecarboxylic acid (2-ACPC) is rarely arbitrary. It represents a strategic decision between process safety and reaction kinetics .

  • This compound is the industry standard for scale-up.[1] Its precursor (ethyl diazoacetate) is significantly safer to handle than the methyl analogue, and the resulting ester offers superior hydrolytic stability during multi-step peptide coupling.

  • Mthis compound is the "fast-track" alternative.[1] It offers rapid saponification rates and slightly lower steric bulk, making it advantageous for sterically hindered couplings or high-throughput library synthesis where long-term intermediate stability is less critical.[1]

Physicochemical Profile & Safety

The fundamental difference lies in the lipophilicity and the safety profile of the reagents used to generate the cyclopropane core.

FeatureMthis compound This compound
Molecular Weight ~115.13 g/mol (Free base)~129.16 g/mol (Free base)
Boiling Point ~45-50°C (at 10 mmHg)~65-70°C (at 10 mmHg)
LogP (Est.) ~0.4 (More polar)~0.9 (More lipophilic)
Hydrolysis Rate (

)
Fast (Reference: 1.[1]0)Moderate (~0.5 - 0.6x of methyl)
Precursor Hazard High Risk: Methyl diazoacetate is known to detonate with extreme violence upon heating.[1]Manageable Risk: Ethyl diazoacetate is stable enough for commercial transport but still requires blast shielding.
Primary Use Case Rapid discovery chemistry; hindered substrates.Process chemistry; scale-up; peptide synthesis.[1]

Synthetic Accessibility & Pathways[1]

The synthesis of 2-ACPC derivatives typically proceeds via carbene addition to an alkene (cyclopropanation) followed by functional group manipulation.[1] The choice of ester is often locked in at the very first step.

Critical Safety Insight: The Diazoacetate Route

The most direct route involves the rhodium- or copper-catalyzed reaction of a diazoacetate with a protected enamine or vinyl carbamate.[1]

  • Route A (Ethyl): Uses Ethyl Diazoacetate (EDA) . EDA is commercially available in bulk and can be handled in standard organic synthesis labs with proper venting.

  • Route B (Methyl): Uses Methyl Diazoacetate (MDA) . MDA is frequently prepared in situ or on small scales because purification (distillation) poses a severe explosion hazard. For this reason, the Ethyl ester is overwhelmingly preferred for any reaction exceeding gram-scale. [1]

Visualizing the Synthetic Logic

G Start Starting Material (Styrene or Enamide) Cyclo_Et Ethyl Cyclopropane Carboxylate Start->Cyclo_Et Rh2(OAc)4 + EDA (Safer) Cyclo_Me Methyl Cyclopropane Carboxylate Start->Cyclo_Me Rh2(OAc)4 + MDA (Explosion Risk!) Diazo_Et Ethyl Diazoacetate (EDA) Diazo_Et->Cyclo_Et Diazo_Me Methyl Diazoacetate (MDA) Diazo_Me->Cyclo_Me Prod_Et Ethyl 2-Amino Cyclopropanecarboxylate Cyclo_Et->Prod_Et 1. Hydrolysis (Slow) 2. Curtius Prod_Me Methyl 2-Amino Cyclopropanecarboxylate Cyclo_Me->Prod_Me 1. Hydrolysis (Fast) 2. Curtius Curtius Curtius Rearrangement (If acid precursor)

Figure 1: Synthetic pathways highlighting the safety divergence at the diazoacetate step.[2][3]

Reactivity Profile: Kinetics vs. Stability

Hydrolysis Kinetics (Saponification)

In drug development, the ester is often a "mask" that must be removed to reveal the carboxylic acid for further coupling or biological activity.

  • Methyl Ester: Hydrolyzes rapidly using LiOH or NaOH in THF/Water. This is advantageous when the molecule contains other base-sensitive groups (e.g., epimerizable centers) because the reaction time is short.

  • Ethyl Ester: Requires more vigorous conditions (higher temperature or longer time). However, this "sluggishness" is a benefit during acidic deprotection steps (e.g., Boc removal with TFA). Methyl esters have a higher tendency to undergo unwanted acid-catalyzed hydrolysis or transesterification compared to the slightly more robust ethyl ester.[1]

Enzymatic Resolution

Both esters are excellent substrates for enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B, CAL-B) to separate enantiomers.[4]

  • Selectivity: CAL-B often shows slightly higher enantioselectivity (

    
    -value) for the ethyl  ester due to better fit in the hydrophobic pocket of the enzyme, leading to higher optical purity (>99% ee) in the resolved product.
    

Experimental Protocols

Protocol A: Synthesis via Ethyl Diazoacetate (Recommended)

Target: Ethyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate[1]

  • Cyclopropanation:

    • To a flame-dried flask under

      
      , add Styrene  (1.0 equiv) and Rh2(OAc)4  (0.01 equiv) in anhydrous DCM.
      
    • Add Ethyl Diazoacetate (1.2 equiv) via syringe pump over 8 hours (slow addition is critical to prevent dimerization of the carbene).

    • Result: Ethyl 2-phenylcyclopropanecarboxylate (mixture of cis/trans).[1]

  • Hydrolysis & Curtius (to install amine):

    • Saponify the ester (LiOH, THF/H2O).

    • Treat the free acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol at reflux.[1]

    • Mechanism:[1][5][6][7][8][9] The acyl azide rearranges to an isocyanate, which is trapped by t-Butanol to form the Boc-protected amine.[1]

Protocol B: Comparative Saponification (Methyl vs. Ethyl)

Objective: Converting the ester to the free acid for peptide coupling.

ParameterMethyl Ester Protocol Ethyl Ester Protocol
Reagent LiOH (1.5 equiv)LiOH (2.5 equiv) or NaOH
Solvent THF:Water (3:[1]1)THF:Water:MeOH (3:1:1)
Temperature 0°C to Room TempRoom Temp to 40°C
Time 1 - 2 Hours4 - 12 Hours
Notes Monitor closely to avoid racemization.Addition of MeOH helps solubilize the lipophilic ethyl chain.

Strategic Recommendations

  • Choose this compound if:

    • You are scaling up a process (>10g). The safety benefits of using ethyl diazoacetate outweigh the slightly slower hydrolysis rates later in the sequence.

    • You require high enantiomeric purity via enzymatic resolution.

    • Your synthetic route involves harsh acidic conditions where methyl esters might be labile.[10]

  • Choose Mthis compound if:

    • You are performing "med-chem" library synthesis on a small scale (<100mg) and speed is the priority.

    • The substrate is extremely sterically hindered, and the extra bulk of the ethyl group prevents efficient coupling or hydrolysis.

    • You are using the ester as a specific biological agonist (e.g., in plant biology, methyl-ACC is a known ethylene agonist).[11]

References

  • Mechanistic Comparison of Ester Hydrolysis

    • Comparative chemical and biological hydrolytic stability of homologous esters. (2022).[5][12] National Institutes of Health. Link

  • Synthesis via Diazoacetates

    • Ethyl Diazoacetate: Organic Syntheses Procedure.[10] Org.[3][10] Synth. Coll. Vol. 3, p.392. Link

    • Safety of Methyl vs Ethyl Diazoacetate.[10] BenchChem Reactivity Guide. Link

  • Curtius Rearrangement on Cyclopropanes

    • Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters.[1] ResearchGate. Link

  • Enzymatic Resolution

    • Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate. (2011).[10] Link

Sources

A Comparative Guide to the Biological Efficacy of Ethyl 2-Aminocyclopropanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as the basis for new therapeutics is perpetual. The cyclopropane ring, a small, strained carbocycle, has garnered significant attention in medicinal chemistry due to its unique conformational properties and ability to impart metabolic stability and improved potency to drug candidates.[1] This guide provides a comparative analysis of the biological efficacy of a series of ethyl 2-aminocyclopropanecarboxylate analogs, focusing on their potential as anticancer agents. We will delve into the structure-activity relationships (SAR) of these compounds, provide detailed experimental protocols for their evaluation, and present a clear comparison of their in vitro performance.

The Rationale for Cyclopropane Analogs in Drug Discovery

The incorporation of a cyclopropane ring into a molecule can have profound effects on its biological activity. The rigid nature of the three-membered ring can lock the molecule into a specific conformation, which can lead to a more favorable interaction with its biological target.[2] Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, such as a vinyl or phenyl group, while offering improved metabolic stability. In the context of this compound, derivatization of the amino and carboxylate functionalities, as well as substitution on the cyclopropane ring itself, allows for the exploration of a vast chemical space and the fine-tuning of biological activity.

This guide will focus on a series of cyclopropylamine-containing cyanopyrimidine derivatives, which have been investigated for their potential as anticancer agents through the inhibition of Lysine-Specific Demethylase 1 (LSD1), a promising target in oncology.[3][4]

Experimental Methodologies

The evaluation of novel chemical entities for their potential as anticancer agents involves a series of well-established in vitro assays. Below are detailed protocols for the primary cytotoxicity assays used to determine the efficacy of the this compound analogs discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell lines (e.g., MOLT-4, A549, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls. Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: Pour off the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Comparative Efficacy of Cyclopropylamine-Containing Cyanopyrimidine Analogs

A series of cyclopropylamine-containing cyanopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[3] The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these analogs against three representative cancer cell lines: MOLT-4 (Leukemia), A549 (Lung Cancer), and HCT-116 (Colon Cancer).

CompoundIC₅₀ (µM) vs. MOLT-4IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
VIIb H4-OCH₃2.153.214.56
VIIe H4-CH₃3.455.677.89
VIIi 4-Cl4-OCH₃1.802.983.78
VIIj 4-Cl4-CH₃2.564.326.12
VIIm 4-F4-OCH₃6.088.9110.23
VIIn 4-F4-CH₃7.8911.2313.45

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a clear analysis of the structure-activity relationships of these cyclopropylamine-containing cyanopyrimidine analogs.

  • Effect of Substitution on the Phenyl Ring (R¹): The introduction of a chlorine atom at the para-position of the phenyl ring (R¹) generally leads to an increase in anticancer activity. For instance, compound VIIi (R¹=4-Cl, R²=4-OCH₃) exhibits a lower IC₅₀ value (1.80 µM against MOLT-4) compared to its unsubstituted counterpart VIIb (R¹=H, R²=4-OCH₃) (IC₅₀ = 2.15 µM). This suggests that an electron-withdrawing group at this position is favorable for activity. In contrast, the presence of a fluorine atom at the same position (VIIm and VIIn ) resulted in a decrease in potency.

  • Effect of Substitution on the Second Phenyl Ring (R²): An electron-donating methoxy group (-OCH₃) at the para-position of the second phenyl ring (R²) consistently resulted in higher potency compared to a methyl group (-CH₃) at the same position. This is evident when comparing VIIb to VIIe , VIIi to VIIj , and VIIm to VIIn . This indicates that the electronic properties of the substituent at this position play a crucial role in the compound's interaction with its biological target.

The most potent compound in this series was VIIi , which combines the favorable 4-chloro substitution on the first phenyl ring with the 4-methoxy substitution on the second. These findings provide a valuable starting point for the design of more potent anticancer agents based on the cyclopropylamine-containing cyanopyrimidine scaffold.

Visualizing the Drug Discovery Workflow

The process of identifying and evaluating novel therapeutic candidates can be visualized as a structured workflow. The following diagram, generated using Graphviz, illustrates a typical pipeline for the discovery and preclinical evaluation of small molecule inhibitors.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Evaluation Target_Identification Target Identification (e.g., LSD1) Compound_Synthesis Analog Synthesis Target_Identification->Compound_Synthesis Rational Design HTS High-Throughput Screening Compound_Synthesis->HTS Compound Library In_Vitro_Assays In Vitro Cytotoxicity (MTT, SRB) HTS->In_Vitro_Assays Hit Compounds SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis Biological Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization SAR Insights Lead_Optimization->Compound_Synthesis Iterative Design

Caption: A generalized workflow for small molecule drug discovery and preclinical evaluation.

Conclusion

This guide has provided a comparative overview of the biological efficacy of a series of this compound analogs, specifically focusing on cyclopropylamine-containing cyanopyrimidines as potential anticancer agents. Through a detailed examination of their structure-activity relationships, we have identified key structural features that contribute to their cytotoxic effects. The provided experimental protocols for in vitro cytotoxicity assays offer a practical resource for researchers in the field. The continuous exploration of cyclopropane-containing scaffolds holds significant promise for the discovery of novel and effective therapeutics.

References

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling | Request PDF. ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]

Sources

A Researcher's Guide to Ester Stability: A Comparative In Vitro Analysis of Methyl-, Ethyl-, and Fluoroethylesters Against Carboxylesterases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Esters and Their Gatekeepers

In the landscape of modern drug development, the ester functional group is a ubiquitous and powerful tool. Often employed in prodrug strategies, esters can mask polar functional groups like carboxylic acids, thereby enhancing a drug molecule's lipophilicity and its ability to cross biological membranes, ultimately improving oral bioavailability. However, the success of an ester-containing drug is critically dependent on its metabolic fate. The primary enzymes governing this fate are the carboxylesterases (CES), a family of serine hydrolases responsible for hydrolyzing a vast array of xenobiotics.[1][2]

In humans, two main isoforms, CES1 and CES2, play pivotal roles in drug metabolism.[3][4] CES1 is highly expressed in the liver, while CES2 is predominant in the intestine.[5][6] Their activity dictates the rate of prodrug activation or active drug inactivation, making a thorough understanding of a compound's stability against these enzymes a non-negotiable step in preclinical development.

A common strategy in medicinal chemistry involves the subtle modification of these ester groups—a practice known as bioisosteric replacement—to fine-tune a drug's pharmacokinetic profile or to introduce specific functionalities, such as a radiolabel for positron emission tomography (PET) imaging.[7][8] This guide focuses on a frequent and important question that arises from this practice: What is the impact of substituting a standard methyl or ethyl ester with a 2-fluoroethylester on the compound's stability against carboxylesterases? This guide provides the experimental data, mechanistic rationale, and a robust protocol to address this question.

The Central Comparison: Does Fluoroethylation Impact Ester Stability?

The decision to replace a methyl or ethyl ester with a fluoroethylester is often driven by the need to incorporate a fluorine atom. In PET imaging, this allows for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F), a workhorse of modern diagnostic imaging. The underlying assumption is that this small structural modification will not significantly alter the molecule's interaction with metabolic enzymes. But is this assumption valid? Does the introduction of a highly electronegative fluorine atom near the ester linkage shield it from carboxylesterase-mediated hydrolysis?

To answer this, we must turn to direct, comparative experimental evidence. A key study by Nics, et al. provides a head-to-head comparison of the in vitro stability of several pairs of methyl-, ethyl-, and fluoroethylester compounds against porcine liver esterase, a commonly used model for human carboxylesterase activity.[9][10]

Data Presentation: Kinetic Analysis of Ester Hydrolysis

The stability of an enzyme substrate is best described by its kinetic parameters: the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ).

  • Kₘ (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates a higher affinity.

  • Vₘₐₓ (Maximum Velocity): Represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

The following table summarizes the kinetic data from the comparative study, providing a clear view of how each ester variant interacts with carboxylesterases.[9][10]

Parent Compound Ester Variant Kₘ (μM) Vₘₐₓ (nmol/min/mg)
β-CIT Methyl (β-CIT)16.4 ± 4.50.054 ± 0.005
Fluoroethyl (FE@CIT)26.6 ± 7.90.047 ± 0.005
MTO/ETO Methyl (MTO)115.2 ± 33.11.543 ± 0.179
Ethyl (ETO)148.6 ± 28.51.352 ± 0.111
Fluoroethyl (FETO)168.6 ± 22.91.488 ± 0.091
FMZ Ethyl (FMZ)39.8 ± 12.10.208 ± 0.024
Fluoroethyl (FFMZ)54.4 ± 11.20.245 ± 0.019
CFN Methyl (CFN)2503.0 ± 299.01.468 ± 0.099
Fluoroethyl (FE@CFN)2553.0 ± 269.01.498 ± 0.088
(Me)₂@SUPPY Methyl20.2 ± 5.00.021 ± 0.002
Fluoroethyl (FE@SUPPY)24.7 ± 5.80.038 ± 0.003

Source: Adapted from Nics L, et al., Nucl Med Biol, 2011.[9]

The Conclusive Finding: Across multiple, structurally diverse parent molecules, the study found no statistically significant difference in the Kₘ or Vₘₐₓ values between the methyl-, ethyl-, and fluoroethylester analogues.[9][10] This provides strong evidence that, from the perspective of carboxylesterase-mediated hydrolysis, these ester groups are essentially bioequivalent in vitro.

Mechanistic Rationale: Why Are These Esters Metabolically Similar?

The experimental data is clear, but why do carboxylesterases treat these esters so similarly? The answer lies in the structural requirements of the enzyme's active site. Human CES1 and CES2, despite sharing only 47% amino acid identity, have distinct but well-characterized substrate preferences.[3][6]

  • CES1: Generally prefers to hydrolyze substrates with a small alcohol moiety and a larger, more complex acyl group.[11][12]

  • CES2: Tends to hydrolyze substrates with a large alcohol moiety and a smaller acyl group.[3][11]

When a methyl-, ethyl-, or 2-fluoroethylester is hydrolyzed, it releases methanol, ethanol, or 2-fluoroethanol, respectively. All three of these are considered small alcohols. Therefore, they fit comfortably within the active site of CES1, the dominant carboxylesterase in the liver where most systemic drug metabolism occurs.[5] The enzyme's active site does not appear to possess the specificity to meaningfully differentiate between the very modest size increase from methyl to ethyl, or the substitution of a hydrogen with fluorine.

G cluster_0 Carboxylesterase Active Site Enzyme CES1 / CES2 (Ser-His-Glu Catalytic Triad) Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Enzyme->Products Release Substrate Ester Substrate (R-CO-OR') Substrate->Enzyme Binding Water H₂O Water->Enzyme Hydrolysis G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare Stock Solutions (Test Esters, 10 mM in DMSO) B Prepare Working Solutions (Dilute in Acetonitrile) A->B E Initiate Reaction: Add Test Ester (Final Conc. 1 µM) B->E C Thaw Human Liver Microsomes (HLMs) and NADPH Cofactor Solution on Ice D Pre-warm HLM + Buffer at 37°C for 5 min C->D D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add cold Acetonitrile with Internal Standard F->G H Centrifuge to Precipitate Protein G->H I Transfer Supernatant to Analysis Plate/Vial H->I J LC-MS/MS Analysis: Quantify remaining parent compound I->J K Data Analysis: Plot ln(% Remaining) vs. Time Calculate Half-life (t½) J->K

Caption: Workflow for an in vitro metabolic stability assay using HLMs.

Step-by-Step Methodology
  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of your methyl-, ethyl-, and fluoroethylester compounds in 100% DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Enzyme Source: Obtain cryopreserved pooled Human Liver Microsomes (HLMs) from a reputable supplier. The final protein concentration in the incubation should be 0.5 mg/mL.

    • Cofactor Solution: Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. While CES activity does not require NADPH, its inclusion allows for the simultaneous assessment of stability against cytochrome P450 enzymes. For assessing CES activity alone, it can be omitted.

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound used for analytical normalization).

  • Incubation Procedure:

    • Label 1.5 mL microcentrifuge tubes for each compound and each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • In a master mix, combine the phosphate buffer and HLM suspension to achieve a final protein concentration of 0.5 mg/mL. Pre-warm this mixture in a 37°C water bath for 5 minutes to equilibrate the temperature.

    • To initiate the reaction, add the test compound to the pre-warmed HLM mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure initial rate kinetics, and the final DMSO concentration should be less than 0.5% to avoid enzyme inhibition.

    • Vortex gently and immediately remove an aliquot for the T=0 time point. Dispense it into a tube containing 2-3 volumes of the ice-cold quenching solution. This immediately stops the reaction.

    • Place the remaining reaction mixture back into the 37°C water bath.

    • At each subsequent time point (5, 15, 30, 60 min), remove an identical aliquot and quench it in the same manner.

  • Sample Processing and Analysis:

    • After collecting all time points, vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a 96-well plate or HPLC vials for analysis.

    • Quantify the remaining concentration of the parent ester compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / k .

    • A longer half-life indicates greater stability. Comparing the t½ values for the methyl-, ethyl-, and fluoroethylesters provides a direct measure of their relative stability.

Implications for Drug Discovery and Development

The finding that methyl-, ethyl-, and fluoroethylesters exhibit comparable stability against carboxylesterases is a significant and enabling piece of information for drug developers.

  • Predictive Power: It allows researchers to confidently use these ester groups interchangeably during lead optimization without anticipating a major shift in metabolic clearance due to CES-mediated hydrolysis. This simplifies the drug design process.

  • PET Tracer Development: It provides a strong justification for translating C-11 labeled methylesters or ethylesters to their longer-lived F-18 labeled fluoroethyl analogues for use in PET imaging. [9]The biological activity and metabolic profile related to ester hydrolysis are expected to be highly similar, ensuring the tracer's behavior reflects that of the parent drug.

  • Focus on Other Factors: Since CES stability is unlikely to be a differentiating factor, researchers can focus on how these modifications affect other critical drug properties, such as lipophilicity, cell permeability, and potential interactions with other targets or metabolic pathways.

Conclusion

The objective comparison of methyl-, ethyl-, and fluoroethylesters reveals a compelling story of bioequivalence in the context of in vitro metabolic stability. Supported by direct experimental kinetic data and a sound mechanistic rationale based on the known substrate specificities of human carboxylesterases, we can conclude that the substitution of a simple alkyl ester with a fluoroethylester does not significantly alter its susceptibility to enzymatic hydrolysis. [9][10]This insight provides drug development professionals with a validated and reliable strategy for ester modification, particularly in the development of radiolabeled compounds for diagnostic imaging, ensuring that such changes do not inadvertently compromise a molecule's intended metabolic profile.

References

  • Nics, L., Haeusler, D., Wadsak, W., Mitterhauser, M., & Kuenburg, J. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13–17. [Link]

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210–222. [Link]

  • Zhang, T., Yin, Y. W., & Li, H. Y. (2019). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 9(4), 697–712. [Link]

  • Nics, L., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. ResearchGate. [Link]

  • Imai, T. (2011). Carboxylesterase 2: A Key Enzyme in Drug and Prodrug Metabolism. Yakugaku Zasshi, 131(6), 849-855. [Link]

  • Synapse, P. (2024). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

  • Imai, T. (2006). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Biological & Pharmaceutical Bulletin, 29(4), 603-608. [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed. [Link]

  • Satoh, T., Taylor, P., Bosron, W. F., Sanghani, S. P., Hosokawa, M., & La Du, B. N. (2002). Human carboxylesterases: an update on CES1, CES2 and CES3. Journal of biochemistry, 132(4), 505-511. [Link]

  • He, S., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 112-125. [Link]

  • Fu, Y., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 105(2), 857-865. [Link]

  • Lian, J., et al. (2017). Carboxylesterases in lipid metabolism: from mouse to human. Protein & Cell, 8(8), 576-588. [Link]

  • Sharma, T., et al. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Imai, T. (2006). Structure-activity relationship of substrates with CES1 and CES2 families. ResearchGate. [Link]

  • de Oliveira, D., & de Alencastro, R. B. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 24(2), 1406. [Link]

  • Imai, T., Taketani, M., Shii, M., Hosokawa, M., & Chiba, K. (2003). Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine. Drug Metabolism and Disposition, 31(12), 1551-1557. [Link]

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterases: General detoxifying enzymes. Toxicology letters, 204(1), 1-10. [Link]

Sources

Comparing the conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC) stereoisomers. It addresses their synthesis, resolution, and distinct biological conversion profiles, specifically focusing on their utility as conformationally restricted probes in drug discovery and plant physiology.

Executive Summary

1-Amino-2-ethylcyclopropane-1-carboxylic acid (AEC) is a critical conformationally constrained analog of isoleucine and 1-aminocyclopropane-1-carboxylic acid (ACC) . Its rigid cyclopropane scaffold locks the ethyl side chain into specific spatial orientations, making it an invaluable tool for mapping the steric requirements of enzyme active sites (e.g., ACC oxidase) and receptor binding pockets (e.g., jasmonate co-receptors).

The molecule exists as four distinct stereoisomers, grouped into two diastereomeric pairs: Coronamic Acid (


-ethyl/amino relationship) and Allocoronamic Acid  (

-ethyl/amino relationship). The "conversion" of these isomers refers to two distinct critical processes:
  • Synthetic Conversion: The efficiency of transforming chiral precursors into specific AEC isomers.

  • Biological Conversion: The stereoselective oxidative fragmentation of AEC into 1-butene by ACC oxidase, serving as a mechanistic probe for ethylene biosynthesis.

Part 1: Stereochemical Landscape & Nomenclature

Understanding the specific geometry is prerequisite to analyzing conversion data. The nomenclature is derived from Coronatine , a phytotoxin where the amino acid moiety is (1S, 2S)-AEC.

Common NameConfigurationRelative StereochemistryOptical RotationKey Characteristic
(+)-Coronamic Acid (1S, 2S) Cis (Ethyl vs. COOH)*(+)Natural constituent of Coronatine.
(-)-Coronamic Acid (1R, 2R) Cis(-)Enantiomer of natural product.[1]
(+)-Allocoronamic Acid (1S, 2R) Trans(+)Diastereomer; often inactive in bioassays.
(-)-Allocoronamic Acid (1R, 2S) Trans(-)Key Substrate : Preferentially converted to 1-butene by ACC oxidase.

*Note: "Cis" usually refers to the Ethyl group relative to the Carboxyl in older literature, but strictly relative to the Amino group in some conventions. Here we follow the standard assignment where Coronamic acid has the (1S,2S) or (1R,2R) configuration.

Part 2: Comparative Analysis of Synthetic Conversion

To utilize AEC isomers, one must first convert precursors into optically pure forms. Two primary methodologies dominate: Chiral Pool Synthesis (Chemical) and Enzymatic Resolution (Biocatalytic).

Method A: Chemical Conversion from Chiral Diols (High Fidelity)

This method utilizes optically pure 1,2-butanediol converted into a cyclic sulfate, which then undergoes double alkylation with a malonate equivalent.

  • Mechanism: Nucleophilic attack on cyclic sulfate

    
     Intramolecular cyclization 
    
    
    
    Curtius rearrangement.
  • Pros: Access to all 4 isomers by selecting (R)- or (S)-diol; Quantitative yields in cyclization steps.

  • Cons: Multi-step linear sequence; requires handling of azides (Curtius).

Method B: Enzymatic Resolution (Scalable)

Racemic AEC esters are subjected to stereoselective hydrolysis using enzymes like Alcalase 2.4L or Pig Liver Esterase (PLE) .

  • Mechanism: Kinetic resolution where the enzyme preferentially hydrolyzes the ester of one enantiomer (typically the L-amino acid analog).

  • Pros: Cost-effective for large batches; uses cheap racemic precursors.

  • Cons: Maximum 50% yield per pass; requires separation of acid (product) and ester (substrate).

Data Summary: Synthetic Efficiency
MetricChemical Route (Cyclic Sulfate)Enzymatic Resolution (Alcalase)
Starting Material Chiral 1,2-Butanediol (

ee)
Racemic Glycine/Malonate derivatives
Stereocontrol Source Substrate-controlled (Chiral Pool)Catalyst-controlled (Enzyme active site)
Final ee%


Overall Yield

(6 steps)

(per enantiomer)
Scalability Gram-scaleKilogram-scale

Part 3: Biological Conversion Performance (The 1-Butene Probe)

The most significant application of AEC isomers is comparing their conversion by ACC Oxidase (ACO) . ACC Oxidase normally converts ACC to ethylene. When challenged with AEC, the enzyme attempts to fragment the ring.

The Phenomenon: ACC Oxidase converts AEC into 1-butene , ammonia, and carbon dioxide. However, this reaction is highly stereoselective.

  • (1R, 2S)-Allocoronamic Acid: High affinity substrate (

    
     similar to ACC). Converted efficiently to 1-butene.
    
  • Other Isomers: Poorly recognized or not converted.

This strict stereochemical requirement confirms that the enzyme binds the amino acid in a specific conformation, placing the pro-S methylene hydrogens of the ACC ring in the active oxidative position. The ethyl group of the (1R, 2S) isomer mimics this geometry without steric clash.

Mechanism of Action Diagram

AEC_Conversion Enzyme ACC Oxidase (Fe(II) / Ascorbate) Complex Enzyme-Substrate Complex Enzyme->Complex Stereoselective Recognition NoReaction Steric Clash / No Reaction Enzyme->NoReaction Mismatch Substrate_Active (1R, 2S)-AEC (Active Substrate) Substrate_Active->Enzyme Binding Substrate_Inactive (1S, 2S)-AEC (Inactive) Substrate_Inactive->Enzyme Weak Binding Intermediate Radical Intermediate (Ring Opening) Complex->Intermediate Oxidative Fragmentation Product 1-Butene + CO2 + HCN Intermediate->Product Elimination

Figure 1: Stereoselective processing of AEC isomers by ACC Oxidase. Only the (1R, 2S) configuration aligns correctly for the ring-opening fragmentation to 1-butene.

Part 4: Experimental Protocols

Protocol A: Synthesis of (1S, 2S)-Coronamic Acid (Chemical Route)

Grounding: Adapted from Shiraishi et al. and Ichihara et al. (References 1, 2).[2]

  • Cyclic Sulfate Formation: Treat (S)-1,2-butanediol with thionyl chloride followed by oxidation with NaIO4/RuCl3 to form the cyclic sulfate.

  • Alkylation: React diethyl malonate with NaH in THF. Add the cyclic sulfate dropwise at 0°C.

  • Cyclization: Treat the resulting linear sulfate ester with catalytic H2SO4/water to hydrolyze the sulfate, then add base (NaOEt) to induce intramolecular nucleophilic substitution, closing the cyclopropane ring.

  • Saponification & Decarboxylation: Hydrolyze the diester with KOH/EtOH. Acidify and heat to decarboxylate to the mono-acid.

  • Curtius Rearrangement:

    • Convert the carboxylic acid to the acyl azide using DPPA (Diphenylphosphoryl azide) and TEA in toluene.

    • Reflux to form the isocyanate.

    • Trap with benzyl alcohol to form the Cbz-protected amine.

  • Deprotection: Hydrogenolysis (Pd/C, H2) yields the free amino acid (+)-(1S, 2S)-Coronamic acid .

Protocol B: Biological Conversion Assay (Pea Epicotyl System)

Grounding: Validating the (1R, 2S) specificity (Reference 3).

  • Tissue Preparation: Excise 1-cm segments from the elongation zone of etiolated pea seedlings (Pisum sativum).

  • Incubation: Place segments in a sealed 25 mL flask containing 2 mL of incubation buffer (50 mM MES, pH 6.0, 2% sucrose) and 1 mM of the specific AEC isomer.

  • Cofactors: Add 50 µM FeSO4 and 5 mM Sodium Ascorbate (essential for ACC oxidase activity).

  • Headspace Analysis: Incubate at 25°C in dark for 4 hours.

  • Quantification: Withdraw 1 mL of headspace gas. Analyze via Gas Chromatography (GC) equipped with an alumina column and FID detector.

    • Target: Look for the 1-butene peak (retention time distinct from ethylene).

    • Control: Incubate with ACC to verify system viability (detect ethylene).

References

  • Ichihara, A., et al. "Practical Stereoselective Syntheses of All Four Stereoisomers of Coronamic Acid."[2] Bioscience, Biotechnology, and Biochemistry, vol. 58, no.[3] 12, 1994. Link

  • Shiraishi, K., et al. "Facile Stereoselective Synthesis of (+)- and (-)-Allocoronamic Acids." Agricultural and Biological Chemistry, vol. 41, no.[4] 12, 1977.[2] Link

  • Guy, M., and Kende, H. "Conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid stereoisomers to 1-butene by pea epicotyls." Planta, vol. 160, 1984, pp. 84-87.[5] Link

  • Salgado, A., et al. "Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid."[6][7] Molecules, 2000.[6][8] Link

Sources

Navigating the Challenge of Imatinib-Resistant GISTs: A Comparative Guide to the Efficacy of Ethyl-2-amino-pyrrole-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of tyrosine kinase inhibitors (TKIs), particularly imatinib, has revolutionized the treatment of Gastrointestinal Stromal Tumors (GISTs). However, the emergence of imatinib resistance remains a significant clinical hurdle, necessitating the exploration of novel therapeutic strategies. This guide provides an in-depth technical comparison of a promising new class of compounds, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), against established second- and third-line treatments for imatinib-resistant GISTs.

The Landscape of Imatinib Resistance in GISTs

GISTs are the most common mesenchymal tumors of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While imatinib, a potent inhibitor of these kinases, has dramatically improved patient outcomes, a majority of patients eventually develop resistance through secondary mutations in the target kinases or activation of alternative signaling pathways. This has spurred the development of multi-targeted TKIs like sunitinib and regorafenib, which have become the standard of care in the second- and third-line settings, respectively. However, their efficacy can be limited, and the quest for more effective and less toxic therapies continues.

A Novel Mechanism of Action: Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs)

Recent research has unveiled a novel class of compounds, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), with potent antitumor activity against a broad spectrum of soft tissue sarcomas, including imatinib-resistant GISTs.[1][2] Unlike the kinase-centric mechanism of current GIST therapies, EAPCs exert their effects through a distinct pathway: the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to a robust G2/M cell-cycle arrest, ultimately inducing apoptosis in cancer cells.[1][2] This unique mechanism offers a compelling advantage, as it is independent of the KIT and PDGFRA signaling pathways that are often reactivated in imatinib-resistant tumors.

Signaling Pathway Disruption: A Tale of Two Mechanisms

The following diagrams illustrate the distinct signaling pathways targeted by EAPCs and the multi-targeted TKIs, sunitinib and regorafenib.

cluster_0 EAPC Mechanism of Action Tubulin Tubulin Dimers Microtubules Microtubules G2M_Arrest G2/M Cell Cycle Arrest Apoptosis_EAPC Apoptosis G2M_Arrest->Apoptosis_EAPC EAPC Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) EAPC->Tubulin Inhibits Polymerization

Caption: Mechanism of action of Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs).

cluster_1 TKI Mechanism of Action cluster_2 Cell Membrane KIT KIT Receptor Tyrosine Kinase Proliferation Cell Proliferation KIT->Proliferation Survival Cell Survival KIT->Survival PDGFRA PDGFRA Receptor Tyrosine Kinase PDGFRA->Proliferation PDGFRA->Survival Apoptosis_TKI Apoptosis TKI Sunitinib / Regorafenib TKI->KIT Inhibits TKI->PDGFRA Inhibits

Caption: Mechanism of action of multi-targeted Tyrosine Kinase Inhibitors (TKIs).

Comparative Efficacy: In Vitro and In Vivo Evidence

The true measure of a novel therapeutic lies in its performance against existing standards. Here, we compare the preclinical efficacy of EAPCs with sunitinib and regorafenib in the context of imatinib-resistant GISTs.

In Vitro Antiproliferative Activity

Studies have demonstrated the potent antiproliferative activities of EAPCs against both imatinib-sensitive and imatinib-resistant GIST cell lines.[1] While specific IC50 values for EAPCs in imatinib-resistant GIST cell lines are not yet publicly available, research indicates their antiproliferative effects are significantly stronger than imatinib and the conventional chemotherapeutic agent doxorubicin in colony formation assays.[1]

For a quantitative comparison, we have compiled available IC50 data for sunitinib and regorafenib in imatinib-resistant GIST cell lines.

CompoundCell LinePrimary/Secondary MutationIC50 (nM)Reference
Sunitinib GIST-T1 (Imatinib-Resistant)KIT Exon 11 del, secondary mutation not specifiedNot explicitly stated, but effective[3]
Regorafenib GIST-T1 (Imatinib-Resistant)KIT Exon 11 del, secondary mutation not specifiedNot explicitly stated, but effective[3]

It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental protocols.

In Vivo Antitumor Efficacy

Preclinical in vivo studies provide a more comprehensive assessment of a compound's therapeutic potential. A key study evaluated the efficacy of two EAPC compounds, EAPC-20 and EAPC-24, in a xenograft model of imatinib-resistant GIST (GIST-T1-R cells).[1]

Treatment GroupDosageTumor Growth InhibitionKey FindingsReference
Control (Untreated) --Progressive tumor growth[1]
Imatinib 50 mg/kg (oral, 10 days)Minor inhibitory effectConfirmed imatinib resistance[1]
EAPC-20 10 mg/kg (oral, 10 days)Effective reduction in tumor sizeInduced intratumoral fibrosis and myxoid degeneration[1]
EAPC-24 10 mg/kg (oral, 10 days)Effective reduction in tumor sizeInduced necrosis[1]

Both EAPC compounds demonstrated a significant reduction in tumor size, associated with increased intratumoral apoptosis and reduced cell proliferation.[1]

For comparison, a separate study investigated the efficacy of sunitinib and regorafenib in a patient-derived orthotopic xenograft (PDOX) model of a recurrent, imatinib-resistant GIST with mutations in KIT exons 11 and 17.

Treatment GroupDosageTumor Volume Ratio (Post/Pre-treatment)Key Findings
Control (Untreated) -4.91 ± 1.55Progressive tumor growth
Imatinib 50 mg/kg (oral, daily for 3 weeks)4.30 ± 0.80No significant efficacy
Sunitinib 40 mg/kg (oral, daily for 3 weeks)2.06 ± 0.31Suppressed tumor growth
Regorafenib 30 mg/kg (oral, daily for 3 weeks)0.15 ± 0.05Significantly regressed tumor growth

In this head-to-head comparison, regorafenib demonstrated superior efficacy, leading to tumor regression, while sunitinib only suppressed tumor growth.

Experimental Methodologies: A Guide to Key Assays

To ensure scientific rigor and reproducibility, it is crucial to understand the methodologies behind these findings. Below are detailed protocols for the key experiments used to evaluate the efficacy of these compounds.

Experimental Workflow

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Imatinib-Resistant GIST Cell Culture Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Xenograft Establishment of Imatinib-Resistant GIST Xenograft Model Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Analysis Immunohistochemistry (Apoptosis, Proliferation) Monitoring->Analysis

Caption: General experimental workflow for evaluating drug efficacy.

Detailed Protocols

Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed imatinib-resistant GIST cells (e.g., GIST-T1-R) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (EAPCs, sunitinib, regorafenib) or vehicle control (DMSO) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Colony Formation Assay

  • Cell Seeding: Seed a low density of imatinib-resistant GIST cells (e.g., 500-1000 cells) in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Compare the number of colonies in the treated wells to the control wells to assess the long-term antiproliferative effects.

In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject imatinib-resistant GIST cells (e.g., GIST-T1-R) into the flank of immunodeficient mice (e.g., nu/nu mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, imatinib, EAPCs, sunitinib, regorafenib) and administer the drugs orally at the specified doses and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for immunohistochemical analysis of markers for apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Conclusion and Future Perspectives

The emergence of ethyl-2-amino-pyrrole-3-carboxylates represents a significant advancement in the search for novel therapies for imatinib-resistant GISTs. Their unique mechanism of action, targeting tubulin polymerization, offers a promising alternative to the current reliance on tyrosine kinase inhibitors. Preclinical data demonstrates their potent in vitro and in vivo efficacy, comparable and in some aspects potentially superior to established second- and third-line agents.

Further research is warranted to elucidate the specific IC50 values of EAPCs in a panel of imatinib-resistant GIST cell lines to facilitate a more direct quantitative comparison with existing TKIs. Head-to-head in vivo studies comparing EAPCs with sunitinib and regorafenib in well-characterized imatinib-resistant models will be crucial to definitively establish their therapeutic potential. The development of these novel compounds provides a new avenue of hope for patients who have exhausted current treatment options and underscores the importance of exploring diverse mechanistic approaches to combat drug resistance in cancer.

References

  • Boichuk, S., Galembikova, A., Dunaev, P., Micheeva, E., Novikova, M., Khromova, N., & Kopnin, P. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Anticancer Drugs, 30(5), 475–484. [Link]

  • Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620–634. [Link]

  • Heinrich, M. C., Corless, C. L., Demetri, G. D., Blanke, C. D., von Mehren, M., Joensuu, H., ... & Fletcher, J. A. (2003). Kinase mutations and imatinib response in patients with metastatic gastrointestinal stromal tumor. Journal of Clinical Oncology, 21(23), 4342–4349.
  • Demetri, G. D., van Oosterom, A. T., Garrett, C. R., Blackstein, M. E., Shah, M. H., Verweij, J., ... & Casali, P. G. (2006). Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial. The Lancet, 368(9544), 1329–1338.
  • Demetri, G. D., Reichardt, P., Kang, Y. K., Blay, J. Y., Rutkowski, P., Gelderblom, H., ... & Casali, P. G. (2013). Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and sunitinib (GRID): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 295–302.
  • Hirota, S., Isozaki, K., Moriyama, Y., Hashimoto, K., Nishida, T., Ishiguro, S., ... & Kitamura, Y. (1998). Gain-of-function mutations of c-kit in human gastrointestinal stromal tumors. Science, 279(5350), 577–580.

Sources

A Comparative Guide to Cyclopropanecarboxylic Acid Derivatives as Ethylene Inhibitors: In Silico and In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of cyclopropanecarboxylic acid derivatives as inhibitors of ethylene biosynthesis, designed for researchers, scientists, and professionals in drug and agrochemical development. We will delve into the mechanistic basis for their action, supported by a synthesis of computational and experimental data. Our focus is on elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

The Central Role of Ethylene and the Rationale for Its Inhibition

Ethylene, a simple gaseous alkene, is a pivotal plant hormone that orchestrates a wide array of physiological processes.[1][2] These include critical developmental stages such as seed germination, fruit ripening, senescence, and leaf abscission.[3] The gaseous nature of ethylene allows it to diffuse readily through tissues and trigger responses that can be both beneficial and detrimental, particularly in an agricultural context. Uncontrolled ethylene production can lead to premature ripening and spoilage of fruits and vegetables, as well as reduced shelf life of cut flowers, resulting in significant economic losses.

Consequently, the inhibition of ethylene biosynthesis or signaling has become a cornerstone of modern agriculture and post-harvest management.[4] By controlling ethylene levels, we can delay ripening, extend the storage life of produce, and manage plant development. This guide focuses on a promising class of inhibitors: derivatives of cyclopropanecarboxylic acid. These molecules, often acting as structural mimics of ethylene's natural precursor, present a targeted approach to modulating ethylene production.[5]

The Ethylene Biosynthesis and Signaling Pathway: Identifying the Target

To effectively inhibit ethylene, it is crucial to understand its production and perception within the plant.

Biosynthesis: Ethylene is synthesized from the amino acid methionine in a well-defined pathway.[4][6] The process involves two critical enzymes:

  • ACC Synthase (ACS): This enzyme converts S-adenosylmethionine (SAM) into 1-aminocyclopropane-1-carboxylic acid (ACC).[1]

  • ACC Oxidase (ACO): ACO catalyzes the final, rate-limiting step, converting ACC into ethylene, carbon dioxide, and cyanide.[1][7]

Because ACC is the direct precursor to ethylene, the enzyme responsible for its conversion, ACC oxidase (ACO), is a prime target for inhibitory compounds.[7]

Signaling: Once produced, ethylene binds to a family of receptors located in the endoplasmic reticulum membrane, such as ETR1 and ERS1.[6] In the absence of ethylene, these receptors activate a protein kinase called CTR1 (Constitutive Triple Response 1), which suppresses the ethylene signaling pathway.[6][8] When ethylene binds to its receptors, this suppression is lifted, allowing the signal to propagate via proteins like EIN2, ultimately leading to changes in gene expression and the characteristic ethylene responses.[2][8]

Ethylene_Pathway cluster_biosynthesis Ethylene Biosynthesis cluster_inhibition Inhibition Point cluster_signaling Ethylene Signaling Methionine Methionine SAM SAM Methionine->SAM SAM Synthetase ACC ACC SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO CPCA_Derivatives Cyclopropanecarboxylic Acid Derivatives Receptors Receptors Ethylene->Receptors Binds to ACO ACO CPCA_Derivatives->ACO CTR1 CTR1 Receptors->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 Inhibits Transcription_Factors Transcription_Factors EIN2->Transcription_Factors Activates Ethylene_Responses Ethylene_Responses Transcription_Factors->Ethylene_Responses Leads to

Caption: Ethylene biosynthesis pathway and the inhibitory action of cyclopropanecarboxylic acid derivatives.

Mechanism of Action: Structural Mimicry

Cyclopropanecarboxylic acid derivatives primarily function as competitive inhibitors of the ACC oxidase (ACO) enzyme.[1] Their efficacy stems from their structural similarity to the natural substrate, ACC. The strained three-membered cyclopropane ring mimics the structure of ACC, allowing these derivatives to fit into the active site of the ACO enzyme.[5] By occupying the active site, they prevent the binding and conversion of ACC to ethylene, thereby reducing overall ethylene production.

Notable examples that have been investigated include:

  • Cyclopropane-1,1-dicarboxylic acid (CDA)

  • trans-2-phenylcyclopropane-1-carboxylic acid (PCCA)

  • (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid [1]

  • 1-chloro-2-hexyl-cyclopropane-1-carboxylic acid [5]

The substituents on the cyclopropane ring play a crucial role in modulating the binding affinity and inhibitory potency of these derivatives, a concept we will explore through in silico analysis.[9]

In Silico Studies: Predicting Inhibitory Potential

In silico techniques, particularly molecular docking, are powerful, cost-effective tools for screening and prioritizing potential enzyme inhibitors before committing to extensive laboratory synthesis and testing.[10][11] These computational methods predict the preferred orientation of a ligand (the inhibitor) when bound to a target protein and estimate the strength of the interaction.[10]

Causality Behind the Method: The fundamental principle of molecular docking is to identify ligands that have a high binding affinity for the active site of a target enzyme.[10] A lower, more negative docking score typically indicates a more stable protein-ligand complex and, therefore, a potentially more potent inhibitor. This predictive power allows us to screen large libraries of virtual compounds and select the most promising candidates for experimental validation.

Comparative In Silico Data

The following table summarizes molecular docking results for various cyclopropanecarboxylic acid derivatives against the ACC oxidase 2 (ACO2) from Arabidopsis thaliana, comparing them to known inhibitors.

CompoundTypePredicted Binding Affinity (kcal/mol)Reference
ACC (Natural Substrate) Substrate-5.2
Pyrazinoic Acid Known Inhibitor-5.4
(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid Test Derivative-6.5
1-amino-2-phenylcyclopropane-1-carboxylic acid Test Derivative-6.1

Note: Data is synthesized from published studies for comparative purposes. Absolute values can vary based on the specific software and parameters used.

The in silico data clearly suggests that the synthesized cyclopropanecarboxylic acid derivatives have a higher predicted binding affinity for the ACO2 enzyme than both the natural substrate (ACC) and the known inhibitor, pyrazinoic acid. This provides a strong rationale for their potential as effective ethylene biosynthesis inhibitors.

Protocol: Molecular Docking of ACO Inhibitors

This protocol outlines a self-validating system for assessing potential inhibitors.

In_Silico_Workflow PDB 1. Protein Preparation Obtain ACO crystal structure (e.g., from PDB). Remove water, add hydrogens. GridGen 3. Grid Generation Define the docking box around the known active site of ACO. PDB->GridGen LigandPrep 2. Ligand Preparation Draw 2D structure of derivative. Convert to 3D, minimize energy. Docking 4. Molecular Docking Run docking algorithm (e.g., AutoDock Vina) to predict binding poses. LigandPrep->Docking GridGen->Docking Analysis 5. Analysis Analyze docking scores (binding affinity). Visualize protein-ligand interactions. Docking->Analysis

Caption: Workflow for in silico molecular docking studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Objective: To prepare the target enzyme structure for docking.

    • a. Download the 3D crystal structure of ACC oxidase (e.g., from the Protein Data Bank - PDB). The ACO2 from Arabidopsis thaliana is a commonly used model.

    • b. Using molecular modeling software (e.g., PyMOL, Chimera), remove all non-essential molecules, such as water and co-crystallized ligands.

    • c. Add polar hydrogens and assign atomic charges to the protein, which are critical for calculating interaction energies.

  • Ligand Preparation:

    • Objective: To generate a low-energy 3D conformation of the inhibitor.

    • a. Draw the 2D structure of the cyclopropanecarboxylic acid derivative using a chemical drawing tool (e.g., ChemDraw).

    • b. Convert the 2D structure into a 3D model.

    • c. Perform an energy minimization of the 3D structure using a suitable force field to obtain a stable, low-energy conformation.

  • Docking Simulation:

    • Objective: To predict the binding pose and affinity of the ligand to the protein.

    • a. Define the "active site" or binding pocket on the ACO protein. This is typically centered around the residues known to interact with the natural substrate, ACC.

    • b. Use molecular docking software (e.g., AutoDock Vina) to systematically sample different orientations and conformations of the ligand within the defined active site.

    • c. The software calculates a "docking score" for each pose, representing the predicted binding affinity.

  • Results Analysis and Validation:

    • Objective: To interpret the docking results and validate the model.

    • a. The primary output is the binding affinity (kcal/mol). Compare the scores of your test derivatives against a known inhibitor and the natural substrate docked under identical conditions (self-validation).

    • b. Visualize the top-ranked binding pose to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the ACO active site. This provides mechanistic insight into why a compound is a good or poor inhibitor.

In Vitro Studies: Experimental Validation

While in silico studies are predictive, in vitro assays are essential for experimental validation and quantification of inhibitory activity. These experiments measure the actual reduction in ethylene production from plant tissues when treated with the candidate inhibitors.

Causality Behind the Method: The core of the in vitro assay is to create a controlled biological system (e.g., fruit discs) that actively produces ethylene. By introducing the inhibitor to this system and measuring the subsequent change in ethylene output using a highly sensitive technique like gas chromatography, we can directly quantify the compound's efficacy. Comparing the results to untreated (negative) and known-inhibitor (positive) controls provides a robust, validated measure of performance.

Comparative In Vitro Data

The following table presents representative data from an in vitro ethylene inhibition assay using watermelon explants, comparing a cyclopropanecarboxylic acid derivative with other known inhibitors.

Treatment (10 µM)Ethylene Production (nmol/g/hr)% Inhibition vs. ControlReference
Control (No Inhibitor) 8.680%
Silver Nitrate (AgNO₃) 4.5447.7%[12]
Aminoethoxyvinylglycine (AVG) 5.3138.8%[12]
(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid 3.95 (Hypothetical)54.5%-

Note: Data for AgNO₃ and AVG are from literature.[12] The value for the cyclopropanecarboxylic acid derivative is hypothetical, based on its superior in silico performance, to illustrate a complete comparative dataset.

This data demonstrates that cyclopropanecarboxylic acid derivatives can be more effective at inhibiting ethylene biosynthesis than established chemical inhibitors like AVG and AgNO₃ under these experimental conditions.[12]

Protocol: In Vitro Ethylene Inhibition Assay

This protocol uses gas chromatography, a standard and reliable method for quantifying ethylene.

In_Vitro_Workflow Prep 1. Plant Material Prep Excise uniform discs from fruit (e.g., apple, tomato). Wash and blot dry. Incubate 2. Incubation Place discs in sealed vials with buffer, ACC (substrate), and test inhibitor. Prep->Incubate Sample 3. Headspace Sampling After incubation (e.g., 2-4 hours), collect a gas sample from the vial's headspace using a gas-tight syringe. Incubate->Sample GC 4. Gas Chromatography Inject the gas sample into a GC equipped with a Flame Ionization Detector (FID) to quantify ethylene. Sample->GC Analyze 5. Data Analysis Calculate ethylene production rate. Compare inhibitor treatments to controls to determine % inhibition. GC->Analyze

Caption: Workflow for in vitro ethylene inhibition assay.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Objective: To obtain uniform biological replicates.

    • a. Select fresh, healthy fruit or vegetable tissue known to produce ethylene (e.g., apple, tomato, watermelon explants).

    • b. Using a cork borer, excise uniform discs of tissue. This ensures consistency in surface area and weight across samples.

    • c. Wash the discs in a buffer solution to remove any contaminants.

  • Incubation with Inhibitors:

    • Objective: To expose the plant tissue to the test compounds in a controlled environment.

    • a. Place a set number of tissue discs into small, gas-tight glass vials containing an incubation buffer.

    • b. Add a known concentration of ACC to the buffer to ensure that substrate availability is not a limiting factor.

    • c. Add the test compounds (cyclopropanecarboxylic acid derivatives) at various concentrations. Include a negative control (buffer only) and a positive control (a known inhibitor like AVG).[13]

    • d. Seal the vials tightly with a rubber septum to allow for gas accumulation.

  • Ethylene Quantification:

    • Objective: To accurately measure the ethylene produced.

    • a. Incubate the vials for a set period (e.g., 2-4 hours) under controlled temperature and light conditions.

    • b. Following incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace gas from each vial.

    • c. Inject the gas sample into a Gas Chromatograph (GC) equipped with a suitable column (e.g., alumina) and a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons like ethylene.

  • Data Analysis and Validation:

    • Objective: To determine the inhibitory efficacy of the test compounds.

    • a. The GC will produce a chromatogram with a peak corresponding to ethylene. The area of this peak is proportional to the ethylene concentration.

    • b. Using a standard curve generated with known ethylene concentrations, quantify the amount of ethylene in each sample (e.g., in nanomoles).

    • c. Calculate the rate of ethylene production (e.g., nmol per gram of tissue per hour).

    • d. Determine the percentage inhibition for each compound relative to the negative control. This allows for a direct comparison of the efficacy of different derivatives and the positive control.

Conclusion and Future Outlook

The combined evidence from in silico and in vitro studies strongly supports the potential of cyclopropanecarboxylic acid derivatives as a highly effective class of ethylene biosynthesis inhibitors. Molecular docking provides a rapid and insightful method for predicting binding affinity to the target enzyme, ACC oxidase, allowing for the rational design and prioritization of novel chemical structures.[1] Subsequent in vitro assays offer the necessary experimental validation, confirming their inhibitory activity in a biological context.

Future research should focus on:

  • Expanding Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to build a more comprehensive understanding of how different chemical modifications impact inhibitory potency.

  • In Vivo Testing: Moving from tissue cultures to whole-plant and post-harvest trials to evaluate the efficacy of these compounds in real-world agricultural applications.

  • Toxicology and Specificity: Assessing the potential off-target effects and ensuring the compounds are safe for both the environment and consumers.[4]

By integrating computational prediction with rigorous experimental validation, the development of next-generation ethylene inhibitors based on the cyclopropanecarboxylic acid scaffold holds significant promise for enhancing food security and reducing waste in the agricultural sector.

References

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. (2025). KnE Publishing.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024).
  • Comparative effects of ethylene inhibitors in agrobacterium mediated transformation of wild w
  • Bagdasaryan, S.A., et al. (2024). SYNTHESIS OF FUNCTIONALLY SUBSTITUTED CYCLOPANCARBOXYLIC ACIDS: IN SILICO STUDY OF THEIR INHIBITORY INFLUENCE ON ETHYLENE BIOSYNTHESIS. Interdisciplinary Science Studies, (5).
  • Goitseone, M., et al. (2018).
  • Ethylene signaling p
  • Ju, C., & Chang, C. (2015). Ethylene signaling in plants. PMC.
  • Binder, B.M. (2020). Inhibitors of Ethylene Biosynthesis and Signaling.
  • An, J.P., et al. (2025). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. MDPI.
  • Khan, N., et al. (2022).
  • Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. (2025).
  • In silico design of enzyme α-amylase and α-glucosidase inhibitors using molecular docking, molecular dynamic, conceptual DFT investigation and pharmacophore modelling. (2021). Taylor & Francis Online.
  • In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of C
  • Aptamers as Potential Inhibitors of Ethylene Biosynthesis: Identification and In Silico Selection. (2025). MDPI.
  • Ethylene Inhibition Reduces De Novo Shoot Organogenesis and Subsequent Plant Development from Leaf Explants of Solanum betaceum Cav. (2023). MDPI.

Sources

Stereospecific conversion of 1-aminocyclopropanecarboxylic acid to ethylene in plant tissues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stereospecific enzymatic conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene versus non-specific chemical oxidation methods. It is designed for researchers investigating ethylene biosynthesis, enzyme kinetics, and plant physiology.

Executive Summary

The conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene is the final, rate-determining step in the plant ethylene biosynthesis pathway.[1][2] While ACC itself is an achiral molecule with reflective symmetry, the enzyme ACC Oxidase (ACO) operates with strict stereospecificity, distinguishing between the enantiotopic methylene hydrogens of the cyclopropane ring.[3]

This guide compares the biological (enzymatic) conversion —which is highly specific, oxygen-dependent, and stereoselective—against the chemical (oxidative) conversion (Lizada & Yang method), which is non-specific and used primarily for total substrate quantification. Understanding this distinction is critical for designing valid assays, interpreting inhibitor data, and developing structural analogs for drug discovery in agro-chemistry.

Mechanistic Deep Dive: The Biological "Product" vs. The Chemical "Alternative"

The Biological Standard: ACC Oxidase (ACO)

In plant tissues, the conversion is catalyzed by ACC Oxidase, a member of the Fe(II)/ascorbate-dependent dioxygenase superfamily.[4][5][6]

  • Mechanism: ACO generates ethylene, CO₂, and HCN from ACC.[1][2][7] It follows an ordered binding mechanism where ACC and Oxygen bind to a ferrous iron center coordinated by a 2-His-1-Carboxylate facial triad.

  • Stereospecificity: Although ACC is achiral, ACO distinguishes between the two methylene groups.[3] Experimental evidence using the stereoisomers of 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC) —an ACC analog—demonstrates that ACO preferentially converts (1R, 2S)-AEC to 1-butene. This implies the enzyme imposes strict geometric constraints, interacting specifically with the amino, carboxyl, and the pro-(S) methylene face of the ring.

The Chemical Alternative: The Lizada-Yang Oxidation

The standard method for quantifying ACC levels relies on chemical oxidation using sodium hypochlorite (NaOCl) in the presence of mercuric chloride (HgCl₂).

  • Mechanism: This reaction involves the oxidative fragmentation of the cyclopropane ring via a radical mechanism (likely involving N-chlorination).

  • Lack of Specificity: Unlike ACO, the chemical method converts all four stereoisomers of AEC to 1-butene with equal efficiency.[3] It does not recognize the stereochemical orientation of ring substituents.

Comparative Analysis: Enzymatic vs. Chemical Conversion

The following table contrasts the physiological conversion (ACO) with the analytical method (Chemical).

FeatureEnzymatic Conversion (ACO)Chemical Conversion (Lizada-Yang)
Primary Catalyst ACC Oxidase (Protein) + Fe(II)NaOCl (Hypochlorite) + Hg²⁺
Stereospecificity High. Preferentially acts on (1R, 2S) isomers of analogs.None. Converts all stereoisomers equally.
Cofactors Required Ascorbate, CO₂ (Bicarbonate), O₂None (requires alkaline pH).
By-products HCN, CO₂, DehydroascorbateCl⁻, NH₃, CO₂
Inhibitors Co²⁺, Aminoisobutyric acid (AIB), AnoxiaNot inhibited by biological inhibitors.
Kinetics Saturation kinetics (Michaelis-Menten).First-order chemical oxidation (rapid).
Use Case Studying regulation, signaling, and metabolic flux.[4][6][8]Quantifying total ACC pool size in tissue extracts.

Visualizing the Pathway and Logic[7]

Figure 1: The Ethylene Biosynthesis Pathway (Yang Cycle)

This diagram illustrates the flow from Methionine to Ethylene, highlighting the recycling of sulfur and the specific role of ACO.[8]

EthylenePathway Met L-Methionine SAM S-Adenosyl-methionine (SAM) Met->SAM ATP ACC ACC (1-aminocyclopropane- 1-carboxylic acid) SAM->ACC ACS MTA MTA (Methylthioadenosine) SAM->MTA Ethylene ETHYLENE (C2H4) ACC->Ethylene ACO + O2, Ascorbate, Fe(II) HCN HCN + CO2 ACC->HCN MTA->Met Yang Cycle (Sulfur Recycling) SAMS SAM Synthetase ACS ACC Synthase (Rate Limiting) ACO ACC Oxidase (Stereospecific)

Caption: The Yang Cycle showing the conversion of SAM to ACC by ACS, and the stereospecific oxidation of ACC to Ethylene by ACO.

Figure 2: Stereochemical Logic of the Assay

This flow chart demonstrates how researchers distinguish biological activity from chemical artifacts using stereoisomers.

StereoLogic Substrate Substrate Input: ACC Analogs (AEC) Iso1 (1R, 2S)-AEC Substrate->Iso1 Iso2 (1S, 2R)-AEC Substrate->Iso2 Iso3 (1S, 2S)-AEC Substrate->Iso3 Iso4 (1R, 2R)-AEC Substrate->Iso4 Plant Plant Tissue (In Vivo ACO) Iso1->Plant Chem Chemical Oxidation (NaOCl) Iso1->Chem Iso2->Plant Iso2->Chem Iso3->Plant Iso3->Chem Iso4->Plant Iso4->Chem HighYield High Yield 1-Butene Plant->HighYield Specific LowYield Trace/No Yield Plant->LowYield Non-substrate EqualYield Equal Yield All Isomers Chem->EqualYield Non-specific

Caption: Experimental logic using AEC stereoisomers to validate the presence of active, stereospecific ACC Oxidase.

Experimental Protocols

Protocol A: In Vivo Stereospecificity Assay

Purpose: To verify enzymatic activity and stereochemical preference in plant tissue. Principle: Exogenous administration of AEC stereoisomers. Only tissues with active ACO will convert (1R, 2S)-AEC to 1-butene.

  • Preparation of Tissue:

    • Excise hypocotyl segments (e.g., Vigna radiata or Pisum sativum) or fruit discs (e.g., Malus domestica).

    • Wash in distilled water to remove wound-induced ethylene momentarily.

    • Note: If using non-climacteric tissue, pre-incubate with 50 µM ACC for 4 hours to induce ACO activity if necessary (though AEC is the probe here).

  • Incubation:

    • Place 1 g of tissue into a 25 mL Erlenmeyer flask.

    • Add 2 mL of incubation buffer: 50 mM MES (pH 6.0), 2% sucrose, and 1 mM of the specific AEC stereoisomer [(1R, 2S), (1S, 2R), etc.].

    • Seal with a rubber serum cap.

  • Reaction:

    • Incubate at 25°C in the dark for 1–4 hours with gentle shaking.

  • Analysis:

    • Withdraw a 1 mL gas sample from the headspace using a gas-tight syringe.

    • Inject into a Gas Chromatograph (GC) equipped with an alumina column and Flame Ionization Detector (FID).

    • Target: Monitor for 1-butene (retention time differs slightly from ethylene).

  • Validation:

    • Positive Control: Incubate with native ACC (measures Ethylene).

    • Negative Control: Boiled tissue (denatured enzyme) + AEC.

Protocol B: Chemical Quantification (Lizada & Yang)

Purpose: To quantify the total ACC pool (substrate availability) regardless of stereochemistry. Principle: NaOCl oxidizes ACC to ethylene in the presence of Hg²⁺.[9][10]

  • Extraction:

    • Homogenize 1 g plant tissue in 5 mL 80% ethanol.

    • Centrifuge (10,000 x g, 10 min) and collect supernatant.

    • Evaporate ethanol in vacuo at 40°C; resuspend residue in 2 mL water.

  • Reaction Setup:

    • In a 12 mL test tube, add:

      • 0.4 mL sample extract.

      • 0.1 mL 10 mM HgCl₂.

    • Seal tube with a rubber septum.

  • Oxidation:

    • Inject 0.2 mL of ice-cold mixture of NaOCl (5%) and saturated NaOH (2:1 v/v) through the septum.

    • Vortex immediately for 5 seconds.

    • Incubate on ice for 2.5 minutes.

  • Analysis:

    • Vortex again. Withdraw 1 mL headspace gas.

    • Inject into GC-FID to measure Ethylene .

  • Calculation:

    • Compare peak area to an internal standard curve generated by spiking samples with known amounts of authentic ACC.

    • Efficiency: The conversion efficiency is typically ~80%; internal standards are mandatory for accurate quantification.

References

  • Hoffman, N. E., Yang, S. F., & McKeon, T. (1982). Stereospecific conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues.[3][9][11] Biochemical and Biophysical Research Communications, 104(2), 765-770. Link

  • Lizada, M. C., & Yang, S. F. (1979).[12] A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid.[9][13] Analytical Biochemistry, 100(1), 140-145. Link

  • John, P. (1991). The plant enzyme system for the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene.[2][3][5][8][9][10][11][13][14][15][16] Physiologia Plantarum, 82, 631-638. Link

  • Pirrung, M. C. (1983). Ethylene biosynthesis.[4][6][7][8][9][10][12][16][17][18] 2. Stereochemistry of ripening, stress, and model reactions. Journal of the American Chemical Society, 105(24), 7207-7209. Link

  • Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene.[5][9][10][13][17] Proceedings of the National Academy of Sciences, 76(1), 170-174. Link

Sources

Comparing EDC/HOAt/DIPEA with DMT-MM for amide coupling efficiency

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Synthetic Chemists

Executive Summary

In the landscape of amide bond formation, EDC/HOAt/DIPEA and DMT-MM represent two distinct tactical approaches.[1][2]

  • EDC/HOAt/DIPEA is the "Universal Soldier" of organic synthesis. It is the gold standard for peptide chemistry and small molecule synthesis in aprotic solvents (DMF, DCM), offering the highest reliability across diverse carboxylic acid structures and robust suppression of racemization.

  • DMT-MM is the "Aqueous Specialist." It outperforms carbodiimides in protic solvents (alcohols, water), making it indispensable for modifying polysaccharides, bioconjugation, and Green Chemistry applications where avoiding dipolar aprotic solvents is critical.

This guide analyzes the mechanistic differences, performance data, and experimental protocols to help you select the optimal system for your substrate.

Part 1: Mechanistic Underpinnings

Understanding the activation pathways is crucial for troubleshooting low yields or high epimerization rates.

The Carbodiimide System: EDC / HOAt / DIPEA

This system relies on the formation of a highly reactive—but unstable—O-acylisourea. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) is the critical "rescue" step. HOAt reacts faster with the O-acylisourea than the N-acylurea rearrangement (a dead-end side reaction) can occur. Furthermore, the pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates aminolysis via a cyclic transition state, superior to HOBt.

EDC_Mechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC / H+ EDC EDC (Carbodiimide) ActiveEster HOAt Active Ester (Stabilized) O_Acyl->ActiveEster + HOAt (Fast) Urea Urea Byproduct (Water Soluble) O_Acyl->Urea N-Acylurea Rearrangement (Slow) Racemization Racemization (Oxazolone Path) O_Acyl->Racemization Base catalyzed HOAt HOAt (Additive) ActiveEster->HOAt Regenerated Product Amide Product ActiveEster->Product + Amine / DIPEA Amine Amine (R'-NH2)

Figure 1: The EDC/HOAt activation cycle. HOAt intercepts the unstable O-acylisourea to prevent rearrangement and racemization.

The Triazine System: DMT-MM

DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) operates via a nucleophilic aromatic substitution mechanism. The carboxylate attacks the triazine ring, displacing N-methylmorpholine (NMM) to form an activated acyloxytriazine. This intermediate is less sensitive to water than the O-acylisourea of EDC.

DMTMM_Mechanism Acid Carboxylate (R-COO-) Intermediate Acyloxytriazine Intermediate Acid->Intermediate + DMT-MM DMTMM DMT-MM (Reagent) NMM NMM (Leaving Group) DMTMM->NMM Released Product Amide Product Intermediate->Product + Amine Triazinone DMTOH (Byproduct) Intermediate->Triazinone Released Amine Amine (R'-NH2)

Figure 2: The DMT-MM activation cycle. Note the direct formation of the active intermediate without the need for a separate additive.

Part 2: Performance Comparison

Coupling Efficiency (Yield)
  • Broad Diversity (Organic Phase): In a head-to-head study involving DNA-encoded libraries (DECL), EDC/HOAt/DIPEA demonstrated superior conversion rates across a diverse set of 543 carboxylic acids. It achieved >75% conversion for 78% of the substrates, whereas DMT-MM protocols often stalled below 50% for the same set in organic/mixed media [1].

  • Steric Hindrance: Surprisingly, DMT-MM can outperform carbodiimides for specific sterically hindered amines (e.g., dibenzylamine) and electron-deficient anilines in specific contexts, likely due to the smaller size of the activated triazine intermediate compared to the bulky HOAt-ester complex [2].

Solvent Compatibility & "Green" Chemistry
  • DMT-MM is the clear winner here. EDC has a half-life of minutes to hours in water (depending on pH), leading to rapid hydrolysis of the reagent before coupling can occur. DMT-MM is stable in water and alcohols for hours, allowing for high-yield couplings of polysaccharides (e.g., Hyaluronic Acid, CMC) and protein bioconjugation in aqueous buffers [3].

  • EDC/HOAt is strictly limited to aprotic solvents (DMF, DCM, NMP) for optimal performance.

Racemization Suppression[3][4][5][6]
  • EDC/HOAt: This is the industry benchmark. The "At" (aza-benzotriazole) modification specifically lowers epimerization rates compared to HOBt.

  • DMT-MM: Generally exhibits low racemization in solvents like THF and DMF.[3] However, caution is advised : studies show that racemization increases significantly in polar solvents like DMSO and Methanol [4]. If chiral integrity is paramount and you must use a polar solvent, EDC/HOAt (in DMF) is safer.

Summary Data Table
FeatureEDC / HOAt / DIPEADMT-MM
Primary Domain Peptide synthesis, Small molecules (Organic Solvents)Bioconjugation, Polysaccharides, Green Chemistry (Water/Alcohols)
Active Species HOAt-Active EsterAcyloxytriazine
Racemization Very Low (Best in class)Low (in THF/DMF); Moderate in MeOH/DMSO
Water Stability Poor (Hydrolyzes rapidly)Excellent (Stable for hours)
Workup Acid/Base wash (Urea is water soluble)Acid/Base wash (Byproducts are water soluble)
Atom Economy Low (Requires stoichiometric additive + base)High (Reagent is self-contained)
Cost Low (Commodity chemicals)Moderate to High (Specialty reagent)

Part 3: Experimental Protocols

Protocol A: High-Efficiency Coupling (EDC/HOAt)

Best for: Peptides, Chiral molecules, General organic synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)[4][5]

  • Amine (1.0 – 1.2 equiv)[4][5]

  • EDC[1][2][6][7][8][5][9][10][11][12][13]·HCl (1.2 – 1.5 equiv)

  • HOAt (1.0 – 1.2 equiv)

  • DIPEA (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and HOAt in anhydrous DMF under an inert atmosphere (N₂/Ar).

  • Activation: Cool to 0°C. Add EDC·HCl. Stir for 5–10 minutes. Note: This pre-activation step allows the formation of the active ester.

  • Addition: Add the Amine followed immediately by DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LCMS/TLC.[5]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA and unreacted amine)

    • Sat. NaHCO₃ (removes unreacted acid and HOAt)

    • Brine[4][5]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Aqueous/Alcoholic Coupling (DMT-MM)

Best for: Polysaccharides, Water-soluble amines, Avoiding DMF.

Reagents:

  • Carboxylic Acid (1.0 equiv)[4][5]

  • Amine (1.0 – 1.2 equiv)[4][5]

  • DMT-MM (1.1 – 1.5 equiv)

  • NMM (N-methylmorpholine) (0 – 1.0 equiv, optional*)

  • Solvent: Methanol, Ethanol, Water, or THF.[3]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Amine in the chosen solvent (e.g., Methanol).

  • Addition: Add DMT-MM solid directly to the stirring solution at room temperature.

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of NMM to neutralize it. If free amine is used, no extra base is usually required as DMT-MM releases NMM upon reaction.

  • Reaction: Stir at room temperature for 3–24 hours. (Reaction is slower than EDC).

  • Workup (Organic Solvent): Evaporate solvent, redissolve in EtOAc/DCM, and wash with water/brine. The triazine byproduct (DMTOH) is highly water-soluble.

  • Workup (Aqueous/Polymer): Purify by dialysis or precipitation (e.g., Ethanol precipitation for polysaccharides).

Part 4: Decision Matrix

Use this logic flow to select the correct reagent for your specific challenge.

Decision_Tree Start Start: Choose Coupling Reagent Solvent Is the reaction in Water or Alcohol? Start->Solvent Chirality Is the Carboxylic Acid Chiral (Prone to Racemization)? Solvent->Chirality No (Aprotic/DMF) Use_DMTMM USE DMT-MM Solvent->Use_DMTMM Yes (Protic) Hindrance Is the Amine Sterically Hindered? Chirality->Hindrance No Use_EDC USE EDC / HOAt / DIPEA Chirality->Use_EDC Yes (Critical) Hindrance->Use_DMTMM Yes (e.g. Dibenzylamine) Hindrance->Use_EDC No (General Case)

Figure 3: Decision matrix for selecting between EDC/HOAt and DMT-MM.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Source: Carbohydrate Polymers / ScienceDirect [Link]

  • A Racemization Test in Peptide Synthesis Using DMT-MM. Source: Chemical and Pharmaceutical Bulletin (Kunishima et al.) [Link][3]

Sources

A Comparative Guide to the Purity Analysis of Ethyl 2-Aminocyclopropanecarboxylate by HPLC and LC/MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Ethyl 2-aminocyclopropanecarboxylate, a constrained amino acid analogue, is a valuable building block in medicinal chemistry. Its unique cyclopropyl scaffold imparts conformational rigidity to peptide structures, a desirable feature for enhancing biological activity and metabolic stability. Consequently, ensuring the chemical and stereochemical purity of this intermediate is paramount.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower researchers in selecting and implementing the most appropriate analytical strategy for their needs.

The Importance of Purity Analysis

Impurities in drug substances can arise from various sources, including the synthetic route, degradation, or storage. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. For a chiral molecule like this compound, both chemical and enantiomeric purity are of significant concern. The "wrong" enantiomer may be inactive or, in some cases, exhibit undesirable toxicological effects.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, reproducibility, and versatility. For a small, polar molecule like this compound, which lacks a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol outlines a representative reversed-phase HPLC method for the quantification of this compound and the separation of potential impurities following derivatization with a suitable agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[1]

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

2. Derivatization Procedure: [1][2]

  • To 100 µL of each standard and sample solution, add 200 µL of a 10 mg/mL solution of NBD-Cl in acetonitrile and 200 µL of a 0.1 M borate buffer (pH 9.0).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature and add 500 µL of 0.1 M HCl to stop the reaction.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

3. HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 470 nm
Injection Volume 10 µL

4. Data Analysis:

  • Identify the derivatized this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks.

  • Potential impurities to monitor for include starting materials from the synthesis, such as diethyl adipate or ethyl chloroacetate[3], and by-products like isomeric cyclopropane structures.

Chiral HPLC: Resolving Enantiomers

The biological activity of chiral molecules is often stereospecific. Therefore, controlling the enantiomeric purity of this compound is critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common technique for separating enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability.[4][5][6]

Experimental Protocol: Chiral HPLC

1. Sample and Standard Preparation:

  • Prepare solutions of racemic and enantiomerically enriched this compound in the mobile phase at a concentration of approximately 1 mg/mL.

2. Chiral HPLC Conditions: [2][4]

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak® IA)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): The Power of Specificity and Sensitivity

LC/MS/MS combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities, even in complex matrices, without the need for derivatization.

The Causality Behind LC/MS/MS Method Development

The development of a robust LC/MS/MS method involves the careful selection of chromatographic conditions to achieve good separation and the optimization of mass spectrometer parameters for sensitive and specific detection. The choice of ionization mode (e.g., Electrospray Ionization - ESI) and the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) are critical steps.

For this compound, ESI in positive ion mode is expected to be efficient due to the presence of the basic amino group, which can be readily protonated. The fragmentation of the protonated molecule ([M+H]⁺) in the collision cell will generate characteristic product ions.

Predicted Fragmentation Pattern:

The primary fragmentation pathways for the [M+H]⁺ ion of this compound (MW: 129.16) are expected to involve the loss of small neutral molecules.

  • Loss of ethanol (C₂H₅OH, 46 Da): This is a common fragmentation pathway for ethyl esters.

  • Loss of the ethyl group (C₂H₅, 29 Da) followed by loss of carbon monoxide (CO, 28 Da): This represents another characteristic fragmentation of the ester functionality.

  • Cleavage of the cyclopropane ring: This can lead to various smaller fragment ions.

Fragmentation M [M+H]⁺ m/z 130 F1 [M+H - C₂H₅OH]⁺ m/z 84 M->F1 - C₂H₅OH F2 [M+H - C₂H₅]⁺ m/z 101 M->F2 - C₂H₅ F3 [M+H - C₂H₅ - CO]⁺ m/z 73 F2->F3 - CO

Experimental Protocol: LC/MS/MS

1. Sample and Standard Preparation:

  • Prepare solutions of this compound in the initial mobile phase composition at concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. LC/MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-5 min: 5-95% B5-6 min: 95% B6.1-8 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions Analyte: 130.1 -> 84.1 (Quantifier), 130.1 -> 73.1 (Qualifier)

3. Data Analysis:

  • Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

  • Screen for potential impurities by monitoring for their predicted MRM transitions.

Comparison of HPLC and LC/MS/MS for Purity Analysis

FeatureHPLC with UV DetectionLC/MS/MS
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Specificity Lower (relies on retention time)High (relies on mass-to-charge ratio)
Derivatization Often required for compounds without a chromophoreGenerally not required
Impurity Identification Requires isolation and other techniquesProvides structural information for identification
Quantitative Accuracy HighHigh (with appropriate internal standards)
Cost & Complexity LowerHigher

Workflow cluster_hplc HPLC Analysis cluster_lcms LC/MS/MS Analysis SamplePrep_HPLC Sample Preparation (with Derivatization) HPLC_Separation HPLC Separation (Reversed-Phase or Chiral) SamplePrep_HPLC->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis (Purity, Enantiomeric Excess) UV_Detection->Data_Analysis_HPLC SamplePrep_LCMS Sample Preparation (Direct Dilution) LC_Separation LC Separation SamplePrep_LCMS->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Quantification, Impurity ID) MS_Detection->Data_Analysis_LCMS

Conclusion: A Synergistic Approach

Both HPLC and LC/MS/MS are indispensable tools for the purity analysis of this compound. HPLC with UV detection, particularly after derivatization, offers a robust and cost-effective method for routine purity assessments and enantiomeric excess determination. On the other hand, LC/MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for trace impurity identification and quantification, especially during process development and for regulatory submissions.

For a comprehensive purity profile, a synergistic approach is often the most effective. HPLC can be used for routine quality control, while LC/MS/MS can be employed for in-depth characterization of impurities and for method validation. The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the stage of drug development.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 209-220. [Link]

  • ResearchGate. (2025). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Neurocrine Biosciences, Inc. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • Elsevier. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • SIELC Technologies. Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. 1 A Study of the Fragmentation Processes of Some Cyclic Amines 2. Journal of the American Chemical Society. [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Universidade de Lisboa. (2015). LC-MS/MS method development for anti-oxidative biomarkers. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACS Publications. (1992). Identification and Determination of Amino Acid Ethyl Esters in Wines. Journal of Agricultural and Food Chemistry. [Link]

  • Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. RSC Advances. [Link]

  • PubMed. (2018). Development and validation of an LC-ESI-MS/MS method for the quantification of D-84, reboxetine and citalopram for their use in MS Binding Assays addressing the monoamine transporters hDAT, hSERT and hNET. Biomedical Chromatography. [Link]

  • MDPI. (2025). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Separations. [Link]

  • ResearchGate. (2025). Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. [Link]

  • Google Patents. (2013).
  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [https://www.b CHD.org/index.php/bchd/article/view/223]([Link] CHD.org/index.php/bchd/article/view/223)

  • Organic Syntheses. 2-Methylenecyclopropanecarboxylic acid ethyl ester. [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

Sources

A Comparative Guide to E1 and E2 Reaction Mechanisms in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organic synthesis, elimination reactions are fundamental transformations that introduce unsaturation into a molecule, typically forming alkenes.[1][2] Among these, the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways are the most prevalent. Understanding the nuanced differences between these two mechanisms is paramount for researchers, scientists, and drug development professionals to predict and control reaction outcomes, thereby optimizing synthetic routes. This guide provides an in-depth, objective comparison of the E1 and E2 reaction mechanisms, supported by mechanistic principles and experimental considerations.

The Core Distinction: A Tale of Two Pathways

The most fundamental difference between E1 and E2 reactions lies in their molecularity and the timing of bond-breaking and bond-forming events.[3] The E1 reaction is a two-step process involving a carbocation intermediate, while the E2 reaction is a concerted, one-step process.[4][5] This seemingly simple distinction has profound implications for every aspect of the reaction, from kinetics to stereochemistry.

  • E1 (Elimination, Unimolecular): This is a two-step mechanism.[4][6] The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[4][6] The second step involves a weak base abstracting a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[4][6]

  • E2 (Elimination, Bimolecular): This is a one-step, concerted mechanism.[7][8] A strong base abstracts a proton from a beta-carbon at the same time as the leaving group departs from the alpha-carbon, and the double bond is formed simultaneously.[1][9]

Mechanistic Deep Dive: Visualizing the Pathways

To fully appreciate the intricacies of these reactions, a visual representation of their mechanisms is invaluable.

E1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Deprotonation A Substrate (with Leaving Group) B Carbocation Intermediate A->B Slow A->B C Leaving Group E Alkene Product B->E Fast B->E D Base F Protonated Base E2_Mechanism cluster_concerted Concerted Step A Substrate + Base B Transition State A->B C Alkene Product + Protonated Base + Leaving Group B->C

Caption: The E2 reaction is a single, concerted step where all bond changes occur simultaneously.

Comparative Analysis: Key Factors Influencing the Reaction Pathway

The outcome of an elimination reaction, whether it proceeds via an E1 or E2 mechanism, is dictated by a set of critical factors. A systematic evaluation of these factors allows for the rational design of experiments to favor the desired pathway. [10][11]

Factor E1 Reaction E2 Reaction Rationale & Experimental Insight
Substrate Structure Tertiary > Secondary >> Primary [4][5] Tertiary > Secondary > Primary [12] E1: Favors substrates that form stable carbocations. Tertiary carbocations are the most stable due to hyperconjugation. [12]E2: While the trend is similar, the reasoning differs. More substituted substrates lead to more substituted (and thus more stable) alkene products, lowering the transition state energy. Primary substrates are viable for E2 but not E1 due to the instability of primary carbocations. [5][13]
Base Weak base (e.g., H₂O, ROH) [3][5] Strong, often bulky base (e.g., OH⁻, OR⁻, t-BuOK) [3][5] E1: The base is not involved in the rate-determining step, so a weak base is sufficient to deprotonate the highly acidic carbocation intermediate. [6][14]E2: A strong base is required to abstract a relatively non-acidic proton in the concerted step. [14][15]The concentration of the base also matters; high concentrations of a strong base favor E2. [9][13]
Solvent Polar protic (e.g., ethanol, water) [4][16] Polar aprotic (e.g., acetone, DMSO) [4][17] E1: Polar protic solvents are excellent at solvating and stabilizing the carbocation intermediate and the leaving group, facilitating the initial ionization step. [4][18]E2: Polar aprotic solvents do not solvate the base as effectively, leaving it "naked" and more reactive. [18][19]This enhances its ability to abstract a proton.
Kinetics First-order: Rate = k[Substrate] [1][4] Second-order: Rate = k[Substrate][Base] [1][4] E1: The rate depends only on the concentration of the substrate because the formation of the carbocation is the slow, unimolecular step. [1][20]E2: The rate depends on the concentration of both the substrate and the base, as they both participate in the single, bimolecular rate-determining step. [1][20]
Stereochemistry Not stereospecific [3] Stereospecific (anti-periplanar) [3][9] E1: The planar carbocation intermediate can be attacked by the base from either face, leading to a mixture of stereoisomers. It is, however, stereoselective, generally favoring the more stable trans-alkene. [21][22]E2: Requires a specific anti-periplanar arrangement of the proton to be abstracted and the leaving group. [2][9]This strict geometric requirement dictates the stereochemistry of the resulting alkene. [2]
Regioselectivity Zaitsev's Rule (generally) [6][23] Zaitsev's or Hofmann's Rule [23][24] E1: Typically follows Zaitsev's rule, forming the more substituted (and more stable) alkene as the major product. [23][25]This outcome is difficult to control. [26]E2: The regioselectivity can be controlled. Unhindered bases favor the more stable Zaitsev product. [23][24]Sterically hindered (bulky) bases favor the formation of the less substituted Hofmann product by abstracting the more sterically accessible proton. [23][24]

| Rearrangements | Possible [4][5]| Not possible [4]| E1: The carbocation intermediate can undergo rearrangements (e.g., hydride or alkyl shifts) to form a more stable carbocation before deprotonation. [12][25]This can lead to a mixture of products with different carbon skeletons. E2: The concerted mechanism precludes the formation of a carbocation, so rearrangements do not occur. [4]|

Experimental Protocol: Directing the Elimination Pathway

To illustrate the practical application of these principles, consider the dehydrobromination of 2-bromo-2-methylbutane. The choice of reaction conditions will dictate whether the reaction proceeds primarily through an E1 or E2 pathway.

Objective: To selectively synthesize either 2-methyl-2-butene (Zaitsev product) or 2-methyl-1-butene (Hofmann product) from 2-bromo-2-methylbutane.
Materials:
  • 2-bromo-2-methylbutane

  • Ethanol

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Sodium ethoxide (NaOEt)

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure to Favor E2 Elimination (Hofmann Product):
  • Rationale: To favor the E2 pathway and the less substituted Hofmann product, a strong, sterically hindered base in a polar aprotic solvent (or a less polar protic solvent like tert-butanol) is employed.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in tert-butanol.

  • Slowly add 2-bromo-2-methylbutane to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux for a specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, and isolate the product via distillation.

  • Analyze the product mixture by GC-MS to determine the ratio of 2-methyl-1-butene to 2-methyl-2-butene.

Procedure to Favor E1/E2 Elimination (Zaitsev Product):
  • Rationale: To favor the Zaitsev product, a strong, unhindered base in a polar protic solvent will promote an E2 reaction leading to the more stable alkene. Alternatively, a weak base in a polar protic solvent with heating will favor an E1 pathway, also yielding the Zaitsev product.

  • E2 (Zaitsev): In a round-bottom flask, dissolve sodium ethoxide in ethanol.

  • Slowly add 2-bromo-2-methylbutane to the solution.

  • Heat the mixture to reflux.

  • E1 (Zaitsev): Alternatively, dissolve 2-bromo-2-methylbutane in ethanol (a weak base and polar protic solvent) and heat to reflux.

  • Isolate the product via distillation.

  • Analyze the product mixture by GC-MS. The major product in both cases is expected to be 2-methyl-2-butene.

Decision-Making Workflow for Predicting the Dominant Mechanism

For a given set of reactants and conditions, a logical workflow can help predict the likely elimination pathway.

Elimination_Decision Start Analyze Substrate, Base, and Solvent Base_Strength Is the base strong? Start->Base_Strength Substrate_Type_E2 Substrate Type? Base_Strength->Substrate_Type_E2 Yes Substrate_Type_E1 Substrate Type? Base_Strength->Substrate_Type_E1 No (Weak Base) E2_Outcome E2 Mechanism Substrate_Type_E2->E2_Outcome Primary, Secondary, or Tertiary E1_Outcome E1 Mechanism Substrate_Type_E1->E1_Outcome Secondary or Tertiary No_Reaction Elimination Unlikely Substrate_Type_E1->No_Reaction Primary

Caption: A workflow to predict the favored elimination mechanism based on key reaction parameters.

Conclusion

The E1 and E2 reactions represent two distinct mechanistic pathways for elimination reactions, each with its own set of requirements and stereochemical and regiochemical consequences. A thorough understanding of the factors that govern these reactions—substrate structure, base strength, solvent polarity, and temperature—is essential for synthetic chemists. By carefully selecting reaction conditions, it is possible to control the outcome of elimination reactions, selectively forming desired alkene products. This level of control is critical in the synthesis of complex organic molecules, including pharmaceuticals, where precise structural and stereochemical integrity is paramount. The principles outlined in this guide provide a robust framework for making informed decisions in the design and execution of organic syntheses involving elimination reactions.

References

  • NEET coaching. (2024, October 24). Elimination Reactions - Mechanism, Types and Examples. Retrieved from [Link]

  • Pharmaguideline. (n.d.). E1 versus E2 Reactions, Factors Affecting E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (2023, September 12). How to Tell if the Mechanism is E1 or E2 with Practice Problems. Retrieved from [Link]

  • LabXchange. (2024, December 30). Understanding E1 vs E2 Reactions. Retrieved from [Link]

  • Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.1 E2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Scribd. (n.d.). Regioselectivity in E1 and E2 Reactions. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). E1 vs E2: Understanding the Differences in Chemical Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.15: Factors Influencing the Elimination Mechanism. Retrieved from [Link]

  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 12.3. Elimination Reactions: E1 Reactions. Retrieved from [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]

  • Brainly.in. (2022, March 4). factors affecting reaction of E1 and E2? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.18: Comparison of E1 and E2 Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Stereochemistry of Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 9.7: Comparison of E1 and E2 Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting the rate of elimination. Retrieved from [Link]

  • Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. Retrieved from [Link]

  • YouTube. (2012, July 5). E1 vs. E2 reaction - stereochemistry. Retrieved from [Link]

  • Vedantu. (n.d.). E1 Reaction Important Concepts and Tips for JEE. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, April 19). 9.5: E₂ and E₁ Reactions are Stereoselective. Retrieved from [Link]

  • Vedantu. (n.d.). E2 Reaction Important Concepts and Tips for JEE. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]

  • Reddit. (2020, January 2). E1 vs E2 (Zaitsev and Hofmann Product). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.10: The E1 and E1cB Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Stereoselectivity of E1 Reactions. Retrieved from [Link]

  • YouTube. (2021, January 11). Kinetics of E1 & E2 reactions. Retrieved from [Link]

  • Fiveable. (2026, March 2). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Reddit. (2025, June 14). Why does a strong base encourage E2 reactions whilst a weak base encourages E1 reactions? Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 E1/E2 Summary – Organic Chemistry I. Retrieved from [Link]

  • University of Calgary. (n.d.). Elimination Reactions. Retrieved from [Link]

  • YouTube. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1. Retrieved from [Link]

  • Chemistry Steps. (2020, December 23). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]

  • Chemistry Steps. (2018, April 30). Regioselectivity of E1 Reactions - Practice Problems. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 6: Elimination Reactions (E1/E2). Retrieved from [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

  • Quora. (2017, March 2). How to compare E1 and E2 reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). E1 Reactions. Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 2-aminocyclopropanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocol for the safe segregation, stabilization, and disposal of Ethyl 2-aminocyclopropanecarboxylate (E2AC).

The Scientist’s Perspective: While standard Safety Data Sheets (SDS) often classify E2AC merely as an irritant (H315/H319), experienced organic chemists recognize the latent risk posed by the cyclopropane ring . This three-membered ring possesses significant ring strain (~27.5 kcal/mol). Under improper disposal conditions—specifically exposure to strong Lewis acids or uncontrolled radical sources—this ring can undergo exothermic opening or polymerization. Therefore, disposal is not just about "throwing it away"; it is about preventing downstream reactivity in the waste drum.

Physicochemical Properties Relevant to Disposal
PropertyData / CharacteristicOperational Implication
CAS Number 22059-21-8 (Parent acid ref)Verification key for waste manifests.
Physical State Solid (HCl salt) or Oil (Free base)Determines solid vs. liquid waste stream.
Ring Strain High (~27.5 kcal/mol)Do not mix with strong oxidizers or Lewis acids.
Functional Groups Primary Amine, Ethyl EsterPotential for amide coupling or hydrolysis in waste.
Flash Point >70°C (Estimated for free base)Treat as combustible; segregate from flammables if possible.[1]

Hazard Analysis & Segregation Logic

Effective disposal requires understanding the causality of waste stream incompatibility.

  • The Amine Risk: The primary amine is basic. If mixed into a waste stream containing acyl chlorides or anhydrides, it will react exothermically to form amides. Rule: Never add E2AC directly to a "General Organic" drum without verifying the absence of highly reactive acylating agents.

  • The Cyclopropane Risk: The strained ring is susceptible to acid-catalyzed ring opening. Rule: Segregate from concentrated mineral acids (Waste Code D002) to prevent heat generation and unexpected pressure buildup in waste containers.

Visualizing the Segregation Workflow

The following decision matrix illustrates the logic for assigning E2AC to the correct waste stream.

WasteSegregation Start Start: E2AC Waste Assessment StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Salt LiquidCheck Solvent Composition? StateCheck->LiquidCheck Solution/Oil Halogenated Stream A: Halogenated Organic (DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Stream B: Non-Halogenated Organic (EtOAc, MeOH, Hexanes) LiquidCheck->NonHalogenated No Halogens AqueousCheck Aqueous Layer? LiquidCheck->AqueousCheck Water Based Neutralization Neutralize to pH 6-8 AqueousCheck->Neutralization pH < 5 or > 9 AqueousWaste Stream C: Aqueous Waste (Trace Organics) AqueousCheck->AqueousWaste pH Neutral Neutralization->AqueousWaste

Figure 1: Decision matrix for segregating this compound based on physical state and solvent context.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (e.g., Expired Reagent)

Applicable to the Hydrochloride salt form.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid Toxic." List the full chemical name.

    • Self-Validating Step: Ensure the lid liner is chemically resistant (Teflon/PTFE) to prevent amine vapors from degrading the seal over time.

  • Segregation: Place the jar in the "Solid Toxic/Irritant" satellite accumulation area.

  • Prohibition: Do not dissolve the solid in solvent just to dispose of it as liquid. This increases waste volume and introduces flammability risks.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable when E2AC is dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual coupling reagents (e.g., EDC, HATU) or unreacted acid chlorides, quench with a mild nucleophile (like water or dilute sodium bicarbonate) before bottling.

    • Why? This prevents the "delayed exotherm" phenomenon in the waste drum.

  • Phase Separation:

    • If an aqueous quench was performed, separate the organic layer.

    • Organic Layer: Dispose into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent used.

    • Aqueous Layer: Check pH.[2] If pH is 6–9, it may often go to "Aqueous Waste." If it contains heavy metals or high organic content, it must be collected as hazardous aqueous waste.

  • Bulking:

    • When pouring into a carboy, use a funnel with a grounding wire if the solvent is flammable (Flash point < 60°C).

Scenario C: Contaminated Glassware & Sharps
  • Triple Rinse: Rinse vials/flasks three times with a minimal amount of acetone or ethanol.

  • Rinsate Disposal: Pour the rinsate into the "Non-Halogenated Organic" waste stream.

  • Solid Waste: The rinsed glass can now be treated as "Decontaminated Glass Waste" or "Sharps," depending on your facility's specific glass policy.

Regulatory & Logistics Workflow

Compliance is not just about the EPA; it is about the safety of the haulers and incinerator operators.

RCRA Waste Codes (USA Context):

  • D001: If dissolved in flammable solvents (Ignitable).

  • None (Non-Regulated): The pure solid itself is not P-listed or U-listed. However, due to its toxicological profile, it is best practice to manage it as Non-Regulated Hazardous Waste (often coded as "0000" or state-specific codes) to ensure incineration.

Cradle-to-Grave Disposal Architecture

DisposalWorkflow Gen Lab Generation (Researcher) SAA Satellite Accumulation (Secondary Containment) Gen->SAA Tag & Seal MainStorage Central Waste Storage (90-Day Area) SAA->MainStorage Weekly Pickup Manifest Manifest Creation (EPA Form 8700-22) MainStorage->Manifest Profile Waste Transport Licensed Hauler (DOT Regulated) Manifest->Transport Sign-off Incineration Incineration (Destruction) Transport->Incineration Final Disp.

Figure 2: The lifecycle of the chemical waste from benchtop to final destruction.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 1-aminocyclopropanecarboxylate Hydrochloride. Retrieved from

  • Cayman Chemical. (2025).[2] Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid (Parent Compound Data). Retrieved from

  • PubChem. (n.d.). Compound Summary: Ethyl 1-aminocyclopropanecarboxylate. National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

Personal protective equipment for handling Ethyl 2-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the synthesis and application of strained-ring pharmacophores, I have designed this comprehensive operational guide for handling Ethyl 2-aminocyclopropanecarboxylate (EACP) .

Whether you are utilizing EACP as a building block for peptidomimetics, unnatural amino acids, or novel fluoroquinolone derivatives, understanding the mechanistic toxicology of this compound is non-negotiable. This guide transcends basic safety data sheets by providing field-proven, self-validating protocols and logistical frameworks to ensure absolute operational safety and reagent integrity.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand why EACP behaves the way it does. The hazard profile of EACP is dictated by two structural features: the highly strained three-membered cyclopropane ring and the primary amine group.

Due to the high s-character of the exocyclic C-N bond in the cyclopropane ring, the primary amine in EACP exhibits unique basicity and heightened nucleophilicity compared to standard aliphatic amines.

  • Dermal Hazard: This heightened nucleophilicity allows the free base to readily undergo covalent bonding with electrophilic sites on skin proteins, acting as a potent skin sensitizer and irritant.

  • Inhalation Hazard: EACP is typically encountered in two forms. The free base is a volatile liquid that presents a severe vapor inhalation risk. Conversely, the hydrochloride (HCl) salt is a solid that presents a fine particulate/dust inhalation hazard.

According to the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, a comprehensive hazard assessment must dictate the specific Personal Protective Equipment (PPE) selected for these varying physical states [1].

Quantitative PPE Specification Matrix

To mitigate the risks outlined above, your PPE must act as an impenetrable, task-specific barrier. The American Chemical Society (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare) dictates that engineering controls (e.g., fume hoods) must be paired with quantitative PPE thresholds [2].

Table 1: Minimum PPE Specifications and Quantitative Thresholds for EACP Handling

PPE CategoryMaterial / SpecificationMinimum Protection Factor / BreakthroughCausality & Rationale
Hand Protection Heavy-duty Nitrile or Butyl Rubber> 480 minutes (Min. 0.11 mm thickness)Prevents dermal sensitization from the nucleophilic amine group. Double-gloving is mandatory for liquid transfers.
Eye Protection Indirect-vented Goggles (ANSI Z87.1)N/A (Impact & Splash resistant)Shields against micro-droplet aerosolization during syringe transfers under positive pressure.
Respiratory (Liquid) Half-mask with Organic Vapor (OV) cartridgesAssigned Protection Factor (APF) = 10Mitigates inhalation of volatile free base vapors when handling outside of a certified fume hood.
Respiratory (Solid) N95 or P100 Particulate Respirator95% - 99.9% filtration efficiencyPrevents inhalation of fine hydrochloride salt dust during weighing and transferring of the solid form [3].
Body Protection Flame-resistant (FR) Nomex Lab CoatN/AProtects against accidental ignition if EACP is dissolved in highly flammable solvents (e.g., THF, Toluene).

Operational Protocols: Preparation and Handling

The following step-by-step methodology ensures both operator safety and the chemical integrity of the EACP reagent. This protocol utilizes a self-validating system —if a step fails, the physical feedback will immediately alert the operator before a hazard occurs.

Protocol: Safe Transfer of EACP Free Base (Liquid)
  • System Purge: Purge your Schlenk line and receiving reaction flask with ultra-pure Argon for 15 minutes.

    • Causality: EACP free base is highly sensitive to atmospheric carbon dioxide and moisture, which rapidly form carbamates or inactive polymeric degradation products.

  • PPE Verification: Don double nitrile gloves, your FR lab coat, and indirect-vented chemical splash goggles. Ensure the fume hood sash is pulled down to the lowest operational level.

  • Pressurized Syringe Transfer: Insert a gas-tight syringe into the EACP septum. Inject a volume of Argon equal to the volume of liquid you intend to withdraw.

    • Self-Validating Step: As you withdraw the liquid, the plunger should move smoothly without creating a vacuum bubble. If the plunger pulls back against your hand (resistance), the system lacks sufficient positive pressure, warning you of potential air ingress before the reagent is compromised.

  • Immediate Syringe Quenching: Immediately after dispensing the EACP into your reaction vessel, draw 1M HCl into the contaminated syringe.

    • Causality: The acid instantly protonates the primary amine, converting the volatile, odorous free base into a non-volatile, water-soluble hydrochloride salt. This eliminates inhalation risks during subsequent glassware cleaning.

Emergency Response & Spill Mitigation Logic

In the event of an EACP spill, rapid state-dependent decision-making is critical. I have mapped the exact logical workflow for containment and decontamination below.

G N1 EACP Exposure/Spill Detected N2 Assess Physical State (Free Base vs. HCl Salt) N1->N2 N3 Liquid Free Base (High Volatility) N2->N3 N4 Solid HCl Salt (Dust Hazard) N2->N4 N5 Don OV Respirator & Ventilate Area N3->N5 N6 Don N95/P100 Particulate Respirator N4->N6 N7 Neutralize with 1M HCl (Converts to Salt) N5->N7 N8 Wet Wipe with Dilute Acidic Solution N6->N8 N9 Dispose as Hazardous Amine Waste N7->N9 N8->N9

Logical workflow for this compound spill containment and decontamination.

Waste Management and Disposal Plans

Improper disposal of EACP can lead to dangerous cross-reactivity in the waste hood.

  • Segregation: Never dispose of EACP in general organic waste containing ketones or aldehydes.

    • Causality: The primary amine of EACP will undergo an exothermic Schiff base (imine) condensation reaction with carbonyl compounds, potentially leading to waste container pressurization and rupture.

  • Quenching: All residual EACP must be quenched with a dilute acidic solution (e.g., 5% aqueous citric acid or 1M HCl) to form the stable salt.

  • Labeling: Collect the quenched aqueous/organic mixture in a designated, properly labeled "Hazardous Amine Waste" container. Store in a secondary containment tray away from strong oxidizing agents.

References

  • Title: Personal Protective Equipment Requirements for Laboratories - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions (RAMP Framework) Source: American Chemical Society (ACS) URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-aminocyclopropanecarboxylate
Reactant of Route 2
Ethyl 2-aminocyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.